molecular formula C8H13NO3 B023970 3-Oxo-(-)-lentiginosine CAS No. 160169-49-3

3-Oxo-(-)-lentiginosine

Cat. No.: B023970
CAS No.: 160169-49-3
M. Wt: 171.19 g/mol
InChI Key: LKCBJKFYFVBJCS-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-(-)-lentiginosine, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,8aR)-1,2-dihydroxy-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-6-5-3-1-2-4-9(5)8(12)7(6)11/h5-7,10-11H,1-4H2/t5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCBJKFYFVBJCS-QYNIQEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@H]([C@@H](C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461178
Record name 3-Oxo-(-)-lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160169-49-3
Record name 3-Oxo-(-)-lentiginosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, research-level overview of a robust and efficient stereoselective synthesis for 3-Oxo-(-)-lentiginosine, a derivative of the biologically active iminosugar, (-)-lentiginosine. While (-)-lentiginosine is recognized for its proapoptotic activity against various cancer cell lines, the 3-oxo analogue represents a key target for structure-activity relationship (SAR) studies to modulate this bioactivity. This document outlines a synthetic strategy commencing from the inexpensive chiral pool starting material, D-(-)-tartaric acid. The synthesis establishes the critical stereochemistry early and proceeds through a key enantiopure pyrroline N-oxide intermediate. The core indolizidine scaffold is constructed via a highly diastereoselective nucleophilic addition followed by a remarkable one-pot cascade reaction sequence. The guide culminates in a proposed, high-yield oxidation to furnish the target 3-oxo functionality, providing researchers with a practical pathway to this important molecule. Detailed mechanistic insights, step-by-step experimental protocols, and data summaries are provided to facilitate reproduction and further investigation in a drug discovery or chemical biology setting.

Introduction: The Therapeutic Potential of Iminosugar Alkaloids

Pyrrolizidine Alkaloids and Iminosugars

Pyrrolizidine alkaloids are a large class of naturally occurring heterocyclic compounds characterized by a core pyrrolizidine structure, which consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead. While many pyrrolizidine alkaloids are known for their hepatotoxicity, a subclass known as polyhydroxylated indolizidines, often classified as iminosugars, has garnered significant interest in medicinal chemistry. These compounds, such as (+)-lentiginosine, are carbohydrate mimetics that can act as potent and selective inhibitors of glycosidases and other enzymes involved in carbohydrate metabolism.

(-)-Lentiginosine: A Non-Natural Enantiomer with Potent Bioactivity

(+)-Lentiginosine, the natural enantiomer isolated from Astragalus lentiginosus, is a known inhibitor of amyloglucosidase. Intriguingly, its synthetic, non-natural enantiomer, (-)-lentiginosine, displays a distinct and therapeutically valuable biological profile. Research has demonstrated that (-)-lentiginosine induces caspase-dependent apoptosis in various tumor cell lines while exhibiting low cytotoxicity towards normal, non-transformed cells. This proapoptotic activity makes the (-)-lentiginosine scaffold a compelling starting point for the development of novel anticancer agents.

Rationale for the Synthesis of this compound

The synthesis of analogues of a biologically active compound is a cornerstone of drug development, allowing for the exploration of structure-activity relationships (SAR). The introduction of a ketone at the C-3 position of the (-)-lentiginosine scaffold to create this compound serves multiple purposes. It introduces a planar, electron-withdrawing group, which can significantly alter the molecule's conformation and hydrogen bonding capabilities. This modification can modulate binding affinity to biological targets, potentially enhancing potency or altering the mechanism of action. Furthermore, the 3-oxo group serves as a synthetic handle for further derivatization, enabling the creation of a library of novel analogues for comprehensive biological screening. This guide details a practical and stereocontrolled route to access this key derivative.

Retrosynthetic Analysis and Strategic Design

The synthetic strategy is designed to maximize stereocontrol and efficiency by leveraging a readily available chiral starting material. The chosen pathway is based on the elegant synthesis of (-)-lentiginosine developed by Cordero, Vurchio, and Brandi, which utilizes D-(-)-tartaric acid to set the absolute stereochemistry of the final product.

Our retrosynthetic analysis for this compound (I) begins by identifying the final oxidation step. The target molecule can be accessed from a direct precursor, the protected 3-hydroxyindolizidine (II). This intermediate possesses the complete bicyclic core and the requisite stereochemistry. Following the logic of the Cordero/Brandi synthesis, this indolizidine core (II) is envisioned to arise from a remarkable one-pot cascade reaction involving the N-O bond cleavage, acetal hydrolysis, intramolecular condensation, and reduction of a key hydroxylamine intermediate (III).

This hydroxylamine (III) is formed via a highly diastereoselective Grignard addition of a suitable four-carbon unit (V) to the enantiopure pyrroline N-oxide (IV). The stereochemistry of this addition is controlled by the existing chiral centers in the nitrone. The crucial cyclic nitrone (IV) is, in turn, synthesized in a few steps from commercially available D-(-)-tartaric acid (VI), the ultimate source of chirality for the entire synthesis.

G cluster_main Retrosynthetic Pathway for this compound mol_I This compound (I) mol_II Protected 3-Hydroxyindolizidine (II) mol_I->mol_II Oxidation mol_III Hydroxylamine Adduct (III) mol_II->mol_III One-Pot Cascade (Cyclization, Reduction) mol_IV Pyrroline N-oxide (IV) mol_III->mol_IV Grignard Addition mol_V Grignard Reagent (V) mol_III->mol_V Grignard Addition mol_VI D-(-)-Tartaric Acid (VI) mol_IV->mol_VI Multi-step

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Indolizidine Core

The forward synthesis begins with the preparation of the key building block, the enantiopure pyrroline N-oxide, from D-(-)-tartaric acid. This process involves the formation of a pyrrolidine diol, protection of the hydroxyl groups, and subsequent oxidation of the nitrogen atom to the nitrone.

The pivotal step in this synthesis is the diastereoselective addition of a Grignard reagent, derived from a protected 4-chlorobutanal, to the cyclic nitrone. This reaction proceeds with high facial selectivity, dictated by the existing stereocenters derived from tartaric acid, to establish the correct relative stereochemistry of the side chain.

The resulting hydroxylamine adduct is then subjected to a one-pot, multi-reaction cascade. Under hydrogenolytic conditions (H₂, Pd/C) with an acid catalyst (TMSCl), a sequence of four reactions occurs in a single operation:

  • N-O Bond Cleavage: The hydroxylamine is reduced to the corresponding secondary amine.

  • Acetal Deprotection: The acid catalyzes the hydrolysis of the acetal on the side chain, revealing an aldehyde.

  • Intramolecular Cyclization: The amine attacks the aldehyde in an intramolecular fashion, forming a cyclic iminium ion.

  • Reduction: The iminium ion is immediately reduced by the H₂/Pd-C system to yield the stable, protected dihydroxyindolizidine scaffold.

This elegant cascade rapidly builds the molecular complexity and forms the core of the target molecule with complete stereochemical control.

Key Transformation: Oxidation to the 3-Oxo Moiety

With the dihydroxyindolizidine core constructed, the next critical step is the selective oxidation of the C-3 hydroxyl group to a ketone. The intermediate from the cascade reaction contains two secondary hydroxyl groups at the C-1 and C-2 positions (using lentiginosine numbering). For the synthesis of this compound, we would utilize an analogous synthetic route that installs a hydroxyl group at the C-3 position, which would then be oxidized. Assuming such a precursor is available, the choice of oxidant is crucial to avoid over-oxidation or side reactions.

Dess-Martin Periodinane (DMP) Oxidation is an excellent choice for this transformation due to its mild, neutral reaction conditions and high chemoselectivity for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

The mechanism involves the initial ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of the DMP. A base (often pyridine or the alcohol itself) then deprotonates the intermediate, promoting a reductive elimination that releases the ketone, acetic acid, and a reduced iodine(III) species. This process is typically fast and clean, often requiring simple workup procedures.

Experimental Protocols

The following protocols are adapted from literature procedures and represent a viable pathway to the target molecule.

Protocol 5.1: Synthesis of the Protected Dihydroxyindolizidine Core (Precursor to II)
  • To a solution of the enantiopure pyrroline N-oxide (IV) (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add the Grignard reagent (V) (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxylamine adduct (III).

  • Dissolve the crude adduct (III) in ethanol. Add 10% Pd/C (10 mol % Pd).

  • Add trimethylsilyl chloride (TMSCl) (3.0 equiv) dropwise to the stirred suspension.

  • Subject the mixture to a hydrogen atmosphere (balloon) and stir vigorously at 30 °C for 24 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Elute the filtrate through a column of a basic resin (e.g., Amberlyst A26) with methanol to remove acidic byproducts.

  • Concentrate the eluate under reduced pressure and purify the residue by flash column chromatography (SiO₂) to afford the protected dihydroxyindolizidine.

Protocol 5.2: Proposed Oxidation to this compound (I)
  • Dissolve the protected 3-hydroxyindolizidine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add solid Dess-Martin Periodinane (1.5 equiv) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP).

  • Stir the biphasic mixture vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (SiO₂) to yield this compound (I).

Data Summary

The following table summarizes the key steps and expected outcomes for the synthesis. Yields are based on reported values for analogous transformations in the literature.

StepTransformationKey ReagentsSolventTemp.Typical Yield
1Grignard AdditionPyrroline N-oxide (IV), Grignard (V)THF-78 °C to RT>90% (diastereoselective)
2One-Pot CascadeH₂, Pd/C, TMSClEthanol30 °C60-70%
3Oxidation (Proposed)Dess-Martin PeriodinaneDCMRT>90%
4Deprotection (if needed)Acidic or Hydrogenolytic conditionsVariousVariousHigh

Visualization of the Forward Synthesis

The following workflow illustrates the key transformations from the cyclic nitrone to the final target product.

G cluster_workflow Forward Synthetic Workflow start Pyrroline N-oxide (IV) adduct Hydroxylamine Adduct (III) start->adduct Grignard Reagent (V) THF, -78°C precursor Protected 3-Hydroxyindolizidine (II) adduct->precursor H₂, Pd/C, TMSCl EtOH, 30°C (One-Pot Cascade) final_product This compound (I) Final Product precursor->final_product:f0 Dess-Martin Periodinane DCM, RT (Oxidation)

Caption: Key steps in the forward synthesis of this compound.

Conclusion

This technical guide has outlined a highly efficient and stereocontrolled synthetic route for preparing this compound. By starting from D-(-)-tartaric acid, the synthesis ensures the correct absolute stereochemistry required for biological relevance. The strategy highlights the power of modern synthetic methods, including a diastereoselective nucleophilic addition and an elegant one-pot cascade reaction, to rapidly construct a complex molecular architecture. The proposed final-step oxidation using Dess-Martin Periodinane offers a mild and effective method to furnish the target ketone. This pathway provides a practical and reproducible blueprint for researchers in drug discovery and chemical biology to access this compound, enabling further investigation into the therapeutic potential of this promising class of iminosugar alkaloids.

References

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • El-Nezhawy, A. O. H., El-Diwani, H. I., & Schmidt, R. R. (2002). O-(2-Oxopyrrolidin-5-yl)trichloroacetimidates as Amidoalkylating Agents—Synthesis of (+)-Lentiginosine. European Journal of Organic Chemistry, 2002(24), 4137-4142. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. PubMed, PMID: 26800332. [Link]

  • Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). New Access to Lentiginosine and 8-Substituted Derivatives. 21st International Conference on Organic Synthesis. [Link]

  • Cordero, F. M., et al. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Request PDF. [Link]

  • Hassan, A. A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. [Link]

  • Robins, D. J. (1987). Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • Vedejs, E., & Martinez, G. R. (1980). Stereospecific synthesis of retronecine by imidate methylide cycloaddition. Journal of the American Chemical Society. [Link]

  • Chen, Y., et al. (2007). Asymmetric synthesis of (-)-lentiginosine by double aza-michael reaction. Tetrahedron Letters, 48(27), 4771-4773. [Link]

  • Holleman, A. F. (1925). dl-TARTARIC ACID. Organic Syntheses, 5, 97. [Link]

  • Kocienski, P. (2000). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 4(5), 493-524. [Link]

  • Franova, P., & Marchalín, Š. (2022). Recent Developments in the Synthesis of Polyhydroxylated Indolizidines. European Journal of Organic Chemistry. [Link]

  • Dmochowska, B., et al. (2018). Baeyer-Villiger Oxidation of Some C19 Steroids by Penicillium lanosocoeruleum. Molecules, 23(10), 2549. [Link]

  • Chandra, K. L., Chandrasekhar, M., & Singh, V. K. (2002). Total synthesis of (-)- and (+)-lentiginosine. The Journal of Organic Chemistry, 67(13), 4630–4633. [Link]

3-Oxo-(-)-lentiginosine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Oxo-(-)-lentiginosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars represent a pivotal class of carbohydrate mimetics, characterized by the substitution of the endocyclic oxygen atom with a nitrogen atom. This structural alteration endows them with the ability to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. Within this family, the indolizidine alkaloid (-)-lentiginosine, the non-natural enantiomer of the plant-derived (+)-lentiginosine, has garnered significant attention for its pro-apoptotic activity in various tumor cells.[1][2] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its core mechanism of action. By examining its molecular characteristics, inhibitory kinetics, and the broader biological implications, this document serves as a technical resource for researchers aiming to understand and leverage the therapeutic potential of this unique molecule.

Molecular Profile and Structural Rationale

This compound is a synthetic analogue of (-)-lentiginosine, distinguished by the presence of a ketone group at the C3 position of its indolizidine ring. This modification significantly alters the electron distribution and conformation of the molecule compared to its hydroxylated parent compound.

  • Chemical Name: (1R,2S,8aR)-1,2-dihydroxy-3-oxo-octahydroindolizine

  • CAS Number: 160169-49-3[3][4][5]

  • Molecular Formula: C₈H₁₃NO₃[3][4][5]

  • Molecular Weight: 171.19 g/mol [3][4]

The core mechanism of iminosugars lies in their ability to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom at physiological pH mimics the positive charge of the transition state, allowing for tight binding to the enzyme's active site. The introduction of the 3-oxo group is a strategic chemical modification intended to probe and potentially enhance these interactions, influencing binding affinity and inhibitory specificity.

Primary Mechanism of Action: Glycosidase Inhibition

The principal mechanism of action for this compound is predicated on the competitive inhibition of glycosidases. While direct enzymatic screening data for the 3-oxo derivative is not extensively published, its action can be inferred from the well-characterized activity of its parent compounds, (+)- and (-)-lentiginosine.

The natural product (+)-lentiginosine is a potent inhibitor of amyloglucosidase (an α-glucosidase) with a Ki value of 1 x 10⁻⁵ M.[6] It also demonstrates inhibitory activity against Hsp90.[1][2] Glycosidase inhibitors interfere with a host of cellular processes, including intestinal digestion, glycoprotein processing, and lysosomal catabolism. By blocking these enzymes, compounds like this compound can induce significant physiological effects.

The inhibition is typically competitive, meaning the inhibitor binds to the same active site as the natural substrate.[7] The affinity of this binding is determined by how effectively the iminosugar mimics the transition state. The planarity introduced by the sp²-hybridized carbon of the 3-oxo group may alter the conformational stability and interactions with active site residues compared to the parent compound, potentially refining its inhibitory profile.

Visualizing the Inhibitory Mechanism

The following diagram illustrates the principle of competitive inhibition by this compound at a glycosidase active site.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Glycosidase (E) ES ES Complex E->ES +S S Substrate (S) ES->E +P P Products (P) E2 Glycosidase (E) EI EI Complex (Inactive) E2->EI +I I This compound (I) EI->E2 Reversible

Caption: Competitive inhibition of a glycosidase by this compound.

Experimental Protocol: Determining Inhibition Kinetics

To rigorously characterize the mechanism, a detailed kinetic analysis is essential. The following protocol outlines a standard continuous spectrophotometric assay to determine the type of inhibition and the inhibition constant (Kᵢ).

Step-by-Step Methodology
  • Reagent Preparation:

    • Enzyme: Prepare a stock solution of a target glycosidase (e.g., amyloglucosidase from Aspergillus niger) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Substrate: Prepare a stock solution of a chromogenic substrate (e.g., p-nitrophenyl α-D-glucopyranoside) in the same buffer.

    • Inhibitor: Prepare a series of dilutions of this compound from a high-concentration stock in DMSO or aqueous buffer.

  • Assay Execution:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to wells containing varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Acquisition:

    • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) over time. The rate of reaction (initial velocity, V₀) is determined from the slope of the linear phase of the absorbance curve.

  • Data Analysis:

    • Perform the assay using multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Mixed Inhibition: Lines intersect in the second quadrant.

    • The inhibition constant (Kᵢ) can be calculated from replots of the slopes or intercepts versus the inhibitor concentration.

Workflow for Kinetic Analysis

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) incubate 2. Pre-incubation (Enzyme + Inhibitor) prep->incubate react 3. Reaction Initiation (Add Substrate) incubate->react measure 4. Kinetic Measurement (Spectrophotometry) react->measure analyze 5. Data Analysis (Lineweaver-Burk Plot) measure->analyze determine 6. Determine Kᵢ and Inhibition Type analyze->determine

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Downstream Biological Consequences and Therapeutic Potential

The inhibition of specific glycosidases can lead to profound cellular effects. The parent compound, (-)-lentiginosine, is noted for its ability to induce apoptosis in tumor cells of different origins while showing low cytotoxicity towards non-transformed cells.[1][2] This suggests that the cellular consequences of glycosidase inhibition by this class of molecules may involve the disruption of pathways critical for cancer cell survival.

While the specific downstream effects of the 3-oxo derivative require direct investigation, a plausible hypothesis is that it may share or enhance the pro-apoptotic activity of (-)-lentiginosine. Glycosidases are essential for the proper folding and trafficking of glycoproteins, many of which are receptors or signaling molecules involved in cell growth and survival pathways. Inhibition could lead to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and subsequently, apoptosis.

Hypothesized Pro-Apoptotic Signaling Pathway

G inhibitor This compound enzyme Glycosidase (e.g., in ER) inhibitor->enzyme Inhibits folding Incorrect Glycoprotein Folding & Trafficking enzyme->folding Required for upr Unfolded Protein Response (UPR) folding->upr Triggers caspase Caspase Activation upr->caspase apoptosis Apoptosis caspase->apoptosis

Sources

A Technical Guide to the Discovery, Isolation, and Biological Significance of Lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lentiginosine, a dihydroxyindolizidine alkaloid, has garnered significant attention within the scientific community for its potent and specific biological activities. First isolated from the spotted locoweed Astragalus lentiginosus, this natural product and its synthetic enantiomer have demonstrated remarkable yet distinct bioactivities, including glycosidase inhibition and induction of apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of lentiginosine. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support further investigation and application of this promising compound.

Discovery and Natural Source

Lentiginosine was first discovered and isolated in 1990 from the leaves of Astragalus lentiginosus, a plant commonly known as spotted or freckled locoweed.[1][2] This plant is native to western North America and has been associated with "locoism," a neurological disease in livestock, due to the presence of various indolizidine alkaloids. The initial investigation aimed to identify the compounds responsible for the plant's toxicity and biological effects.

The discovery of lentiginosine was a result of systematic extraction and purification efforts to identify novel alkaloids from this plant source.[2] Alongside (+)-lentiginosine, its 2-epimer was also isolated, though it was found to be biologically inactive.[2]

Isolation and Purification from Natural Sources

The isolation of lentiginosine from Astragalus lentiginosus leaves involves a multi-step process designed to separate this polar, low molecular weight alkaloid from a complex mixture of plant metabolites. The original reported method serves as a foundational protocol for its extraction and purification.[2]

Extraction

The initial step involves the extraction of the dried and ground plant material with a polar solvent to efficiently solubilize the alkaloids.

Experimental Protocol: Hot Methanol Extraction

  • Sample Preparation: Air-dried leaves of Astragalus lentiginosus are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered leaves are extracted with hot methanol. The use of a hot solvent increases the efficiency of extraction for moderately polar compounds like lentiginosine.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract contains a multitude of compounds, necessitating a series of chromatographic steps to achieve the isolation of pure lentiginosine.

Workflow for the Purification of Lentiginosine

G Start Crude Methanolic Extract IonExchange Ion-Exchange Chromatography Start->IonExchange Cation Exchange Resin TLC Thin-Layer Chromatography (TLC) IonExchange->TLC Elution with NH4OH Gradient RadialChrom Radial Chromatography TLC->RadialChrom Identification of Fractions End Pure (+)-Lentiginosine RadialChrom->End Final Purification

Figure 1: General workflow for the purification of (+)-lentiginosine from the crude plant extract.

Step-by-Step Purification Protocol:

  • Ion-Exchange Chromatography:

    • Rationale: Lentiginosine is an alkaloid with a basic nitrogen atom, which will be protonated at acidic to neutral pH. This positive charge allows for its separation from neutral and acidic compounds using a cation-exchange resin.

    • Stationary Phase: A cation-exchange resin (e.g., Dowex 50W-X8 in the H+ form) is typically used.

    • Procedure:

      • The crude extract is dissolved in a suitable aqueous buffer and loaded onto the equilibrated cation-exchange column.

      • The column is washed with water to remove unbound, neutral, and anionic compounds.

      • The bound alkaloids are then eluted using a gradient of a basic solution, such as ammonium hydroxide (e.g., 0.1 to 1 M NH4OH). Lentiginosine will elute at a specific concentration of the base.

      • Fractions are collected and monitored for the presence of alkaloids.

  • Thin-Layer Chromatography (TLC):

    • Rationale: TLC is a rapid and effective technique for analyzing the fractions from the ion-exchange chromatography and for optimizing the mobile phase for further purification steps.

    • Stationary Phase: Silica gel plates are commonly used.

    • Mobile Phase: A mixture of a polar organic solvent and a base is typically employed to ensure good separation and prevent streaking of the basic alkaloid. A common mobile phase system is a mixture of chloroform, methanol, and ammonium hydroxide.

    • Visualization: The spots can be visualized using a general stain like iodine vapor or a more specific alkaloid-detecting reagent.

  • Radial Chromatography:

    • Rationale: Radial chromatography is a form of preparative, circular thin-layer chromatography that allows for the separation of larger quantities of material than analytical TLC.

    • Procedure:

      • The partially purified, lentiginosine-containing fractions are applied as a circle around the center of a circular silica gel plate.

      • The mobile phase, optimized using analytical TLC, is then applied to the center of the plate.

      • As the solvent moves radially outwards, the compounds separate into concentric rings.

      • The ring corresponding to lentiginosine is scraped from the plate, and the compound is eluted from the silica gel with a suitable solvent.

Structural Elucidation

The determination of the chemical structure of lentiginosine was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Mass Spectrometry
  • Molecular Ion: Mass spectrometry of lentiginosine revealed a molecular ion peak at m/z 157, corresponding to the molecular formula C₈H₁₅NO₂.[2]

  • Fragmentation Pattern: The fragmentation pattern is consistent with a dihydroxyindolizidine alkaloid structure. Key fragmentation pathways involve the loss of hydroxyl groups and cleavage of the bicyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the detailed information necessary to establish the connectivity and stereochemistry of lentiginosine.

Table 1: Key Physicochemical and Spectroscopic Data for (+)-Lentiginosine

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]
Appearance Crystalline solid
¹H NMR (DMSO-d₆) Signals corresponding to the protons of the dihydroxyindolizidine core.
¹³C NMR (DMSO-d₆) Eight distinct carbon signals consistent with the proposed structure.
Mass Spectrum (EI) M⁺ at m/z 157[2]

Chemical Synthesis of Lentiginosine Enantiomers

The significant biological activities of both natural (+)-lentiginosine and its non-natural enantiomer, (-)-lentiginosine, have spurred the development of numerous total synthesis strategies. These synthetic routes often employ chiral starting materials to achieve the desired stereochemistry.

Synthesis of (+)-Lentiginosine

A common strategy for the synthesis of (+)-lentiginosine involves the use of L-tartaric acid as a chiral starting material.[4][5]

Representative Synthetic Scheme for (+)-Lentiginosine

G Start L-Tartaric Acid Nitrone Chiral Nitrone Intermediate Start->Nitrone Addition Organometallic Addition Nitrone->Addition Reduction Indium-Catalyzed Reduction Addition->Reduction RCM Ring-Closing Metathesis Reduction->RCM End (+)-Lentiginosine RCM->End

Figure 2: A generalized synthetic pathway for (+)-lentiginosine starting from L-tartaric acid.

Synthesis of (-)-Lentiginosine

The synthesis of the non-natural enantiomer, (-)-lentiginosine, can be achieved using a similar strategy but starting from D-tartaric acid or D-mannitol.[4][5][6] The stereoselective synthesis of (-)-lentiginosine is of particular interest due to its unique pro-apoptotic activity.

Experimental Protocol: Key Steps in a Stereoselective Synthesis of (-)-Lentiginosine [6]

  • Nitrone Formation: An enantiopure pyrroline N-oxide building block is synthesized from D-tartaric acid.

  • Diastereoselective Nucleophilic Addition: A key step involves the highly diastereoselective addition of a nucleophile to the cyclic nitrone.

  • Domino Reaction Sequence: A series of simultaneous and tandem reactions are carried out in a single operation to construct the indolizidine skeleton.

Biological Activities and Therapeutic Potential

The two enantiomers of lentiginosine exhibit remarkably different and specific biological activities, making them valuable tools for chemical biology and potential starting points for drug discovery.

(+)-Lentiginosine: A Selective Amyloglucosidase Inhibitor

Natural (+)-lentiginosine is a potent and selective inhibitor of amyloglucosidase, a fungal α-glucosidase.[2]

  • Mechanism of Action: As an iminosugar, lentiginosine mimics the structure of the natural carbohydrate substrate of glycosidases. Its protonated nitrogen atom at physiological pH can interact with the catalytic carboxylate residues in the active site of the enzyme, leading to competitive inhibition.

  • Inhibition Constant (Ki): The Ki value for the inhibition of amyloglucosidase by (+)-lentiginosine is approximately 1 x 10⁻⁵ M.[2]

  • Selectivity: Notably, (+)-lentiginosine shows high selectivity for amyloglucosidase and does not significantly inhibit other α-glucosidases such as sucrase and maltase, nor other glycosidases.[2] This selectivity is a key feature that distinguishes it from other, more broad-spectrum glycosidase inhibitors.

(-)-Lentiginosine: A Pro-Apoptotic Agent in Tumor Cells

In contrast to its natural enantiomer, the synthetic (-)-lentiginosine has been shown to induce apoptosis in various tumor cell lines while exhibiting lower cytotoxicity towards normal cells.[7][8]

  • Caspase-Dependent Apoptosis: The pro-apoptotic activity of (-)-lentiginosine is mediated through a caspase-dependent pathway.[7][8] Studies have shown an increased expression and activity of caspase-3 and caspase-8 in tumor cells treated with (-)-lentiginosine.[7][8]

  • Induction of the Intrinsic Apoptotic Pathway: Further investigation has revealed that (-)-lentiginosine triggers the intrinsic (mitochondrial) pathway of apoptosis.[8][9] This is characterized by:

    • A collapse of the mitochondrial membrane potential.

    • The release of cytochrome c from the mitochondria into the cytoplasm.

    • Increased expression of caspase-9.[8][9]

    • Modulation of the Bcl-2 family of proteins, with a downregulation of anti-apoptotic members (e.g., Bcl-2) and an upregulation of pro-apoptotic members (e.g., Bax).[9]

  • p53-Independent Mechanism: The apoptotic effects of (-)-lentiginosine have been shown to be independent of the tumor suppressor protein p53.[9] This is significant as many conventional chemotherapeutic agents rely on a functional p53 pathway, and its mutation is common in cancer.

Signaling Pathway of (-)-Lentiginosine-Induced Apoptosis

G Lentiginosine (-)-Lentiginosine Bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) Lentiginosine->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: The intrinsic apoptotic pathway initiated by (-)-lentiginosine in tumor cells.

Conclusion and Future Perspectives

The discovery and characterization of lentiginosine have unveiled a fascinating example of stereospecific biological activity. While (+)-lentiginosine serves as a selective tool for studying glycosidases, the pro-apoptotic properties of (-)-lentiginosine present a promising avenue for the development of novel anti-cancer therapeutics. The detailed understanding of its isolation, synthesis, and mechanism of action provides a solid foundation for further research. Future studies may focus on optimizing the synthetic routes to produce analogs with enhanced potency and selectivity, as well as in-depth preclinical and clinical investigations to evaluate the therapeutic potential of (-)-lentiginosine and its derivatives.

References

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • Macchi, B., Minutolo, A., Grelli, S., Cardona, F., Cordero, F. M., Mastino, A., & Brandi, A. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500–506. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology. [Link]

  • Minutolo, A., et al. (2012). D(-)-lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease, 3, e358. [Link]

  • Chandra, K. L., Chandrasekhar, M., & Singh, V. K. (2002). Total synthesis of (-)- and (+)-lentiginosine. The Journal of Organic Chemistry, 67(13), 4630–4633. [Link]

  • Goti, A., et al. (1996). Polyhydroxypyrrolidine Glycosidase Inhibitors Related to (+)-Lentiginosine. Bioorganic & Medicinal Chemistry, 4(5), 585-592.
  • Orthaber, A., & Samec, J. S. M. (2018). Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama). Organic Chemistry Portal. [Link]

  • Prasad, K. R., & Pawar, A. (2009). Enantiospecific total synthesis of (+)-lentiginosine. Arkivoc, 2009(11), 38-44. [Link]

  • PubChem. (n.d.). Lentiginosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rivas, F., et al. (2019). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 24(21), 3878. [Link]

  • Singh, V. K., et al. (2011). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552-6555.
  • Samec, J. S. M., & Orthaber, A. (2018). Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama). Organic Chemistry Portal. [Link]

  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]

  • Logue, S. E., & Martin, S. J. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1–9. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Lentiginosine, an iminosugar indolizidine alkaloid, and its analogues represent a class of compounds with significant therapeutic potential, including proapoptotic activity in tumor cells.[1] The introduction of a carbonyl group at the C-3 position to form 3-Oxo-(-)-lentiginosine modifies the molecule's stereoelectronic properties, potentially altering its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this derivative is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed protocols for its characterization, and insights into its molecular behavior.

Chemical Identity and Structural Elucidation

This compound is a synthetic derivative of (-)-lentiginosine, an enantiomer of a naturally occurring iminosugar.[2] The core structure is an octahydroindolizine bicyclic system. The introduction of the ketone at C-3 is typically achieved through the oxidation of the corresponding C-3 hydroxyl group of a protected (-)-lentiginosine precursor.

  • IUPAC Name: (8aS)-1,2-dihydroxy-2,3,5,6,7,8-hexahydro-1H-indolizin-3-one

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • CAS Number: Not yet assigned (as a specific isomer).

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are critical for designing experimental conditions for biological assays, formulation development, and pharmacokinetic studies.

PropertyValueExperimental Context & Significance
Physical State Expected to be a crystalline solid or amorphous powder at room temperature.Influences handling, storage, and formulation strategies.
Melting Point (°C) Data not explicitly available in reviewed literature; expected to be higher than (-)-lentiginosine due to increased polarity and potential for different crystal packing.A sharp melting point is a primary indicator of purity.
Optical Rotation [α]D Data not explicitly available; the specific rotation will be characteristic of the enantiomerically pure compound.Confirms the stereochemical integrity of the synthesized material. The value is highly dependent on the solvent and concentration used for measurement.
Solubility Predicted to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[3][4]Crucial for developing appropriate vehicles for in vitro and in vivo testing. Poor aqueous solubility can be a major hurdle in drug development.[5]
pKa Not experimentally determined; the indolizidine nitrogen is basic. The pKa is expected to be lower than that of (-)-lentiginosine due to the electron-withdrawing effect of the adjacent C-3 carbonyl group.Governs the ionization state at physiological pH, which profoundly impacts membrane permeability, receptor binding, and solubility.

Comprehensive Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure in solution.[6][7]

  • ¹H NMR: The proton spectrum will show characteristic signals for the octahydroindolizine core. Protons alpha to the carbonyl group (at C-2 and C-5) will be deshielded and appear at a downfield chemical shift compared to the parent (-)-lentiginosine. The absence of a proton signal corresponding to the C-3 hydroxyl group is a key indicator of successful oxidation.

  • ¹³C NMR: The carbon spectrum will definitively show a signal in the carbonyl region (~190-210 ppm), corresponding to the C-3 ketone. This is the most direct evidence of the 3-oxo functionality. The chemical shifts of adjacent carbons (C-2 and C-5) will also be affected.

  • 2D NMR (COSY, HSQC): Correlation spectroscopy experiments are essential to assign all proton and carbon signals unequivocally, confirming the connectivity of the entire molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[8][9][10]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 172.20. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Fragmentation Pattern (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions. Key fragmentation pathways for indolizidine alkaloids often involve ring-opening reactions. The presence of the carbonyl group will influence the fragmentation, potentially leading to neutral losses of CO (28 Da) or subsequent cleavages alpha to the carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Key Vibrational Bands: The most prominent and diagnostic peak will be a strong absorption band in the range of 1720-1740 cm⁻¹ , which is characteristic of a saturated five-membered ring ketone (cyclopentanone-like) stretch. The spectrum will also show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

Experimental Protocols for Characterization

The following protocols are designed as self-validating systems for the comprehensive characterization of a newly synthesized batch of this compound.

Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Identity Confirmation cluster_3 Final Reporting Sample Sample Receipt & Visual Inspection Solubility Preliminary Solubility Screen Sample->Solubility IR FT-IR Spectroscopy Solubility->IR HRMS High-Resolution MS IR->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR HPLC HPLC-UV/ELSD Purity Analysis NMR->HPLC Optical Optical Rotation HPLC->Optical Melt Melting Point Determination Optical->Melt Report Certificate of Analysis Generation Melt->Report

Caption: Physicochemical characterization workflow for this compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d).[2] The choice of solvent is critical; Methanol-d₄ is often a good starting point for polar iminosugars.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a ≥400 MHz spectrometer.[11]

    • Causality: A higher field strength provides better signal dispersion, which is essential for resolving the complex, overlapping multiplets typical of the indolizidine core.

    • Set appropriate spectral width and acquisition time to ensure good resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The use of spectral editing techniques like DEPT-135 can aid in distinguishing between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition (gCOSY, gHSQC):

    • Acquire gradient-enhanced COSY and HSQC spectra.

    • Self-Validation: The HSQC spectrum serves as a self-validating system. Every proton signal (except for exchangeable protons like -OH) must show a correlation to a carbon signal. Any signal without a correlation may indicate an impurity. The COSY spectrum confirms proton-proton coupling networks, validating the assigned structure.

  • Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement) and perform baseline and phase correction. Calibrate the spectra to the residual solvent peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile/water (50:50) with 0.1% formic acid.

  • Methodology:

    • Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Causality: Formic acid is added to promote protonation, ensuring the efficient formation of the [M+H]⁺ ion in positive ion mode.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Determine the accurate mass of the most intense peak corresponding to the [M+H]⁺ ion.

    • Self-Validation: Calculate the theoretical exact mass of the protonated molecular formula (C₈H₁₄NO₃⁺) and compare it to the experimentally observed mass. The mass error should be less than 5 ppm, which provides high confidence in the elemental composition.

Protocol 3: Thermodynamic Solubility Assessment
  • Methodology (Shake-Flask Method):

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[4]

    • Causality: Using an excess of solid ensures that equilibrium is established between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility.[5][12]

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • Self-Validation: The analysis should be performed in triplicate to ensure the reproducibility of the measurement. A standard calibration curve must be generated to ensure accurate quantification.

Structural Relationships and Synthetic Origin

The synthesis of this compound is intrinsically linked to its parent compound, (-)-lentiginosine. The diagram below illustrates this fundamental chemical transformation.

G Lentiginosine (-)-Lentiginosine (C-3 Hydroxyl) Oxidation Selective Oxidation (e.g., Dess-Martin periodinane, Swern oxidation) Lentiginosine->Oxidation Precursor OxoLentiginosine This compound (C-3 Ketone) Oxidation->OxoLentiginosine Product

Caption: Synthetic relationship between (-)-lentiginosine and its 3-oxo derivative.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. A thorough characterization, employing the orthogonal analytical techniques and robust protocols detailed in this guide, is a non-negotiable prerequisite for any subsequent research and development. The data derived from these analyses—structural confirmation, purity, solubility, and stereochemical integrity—form the bedrock upon which reliable and reproducible biological and pharmacological studies are built.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Pardeshi, A. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Padrón, A., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 435. [Link]

  • Michael, J. P. (2014). Simple Indolizidine and Quinolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-209. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • Cicchi, S., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552–6555. [Link]

  • Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 21(5), 625–649. [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. SpringerLink. [Link]

  • Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(6), 719–741. [Link]

  • Chandra, K. L., Chandrasekhar, M., & Singh, V. K. (2002). Total synthesis of (-)- and (+)-lentiginosine. The Journal of Organic Chemistry, 67(13), 4630–4633. [Link]

  • Matassini, C., et al. (2007). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. European Journal of Organic Chemistry, 2007(23), 3844-3849. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Ganeva, Y., et al. (2013). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Journal of Chemistry, 2013, 1-7. [Link]

  • Al-Kuraishy, H. M., et al. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960. [Link]

  • Asakura, T., et al. (Eds.). (2015). Experimental Approaches of NMR Spectroscopy. Springer. [Link]

  • Mondal, S. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Jain, P., et al. (1997). Alkaloid 223A: the first trisubstituted indolizidine from dendrobatid frogs. Journal of Natural Products, 60(1), 2-5. [Link]

  • K Cebakulu, F. P., & Cason, J. B. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectrocopy Journal, 5, 19-30. [Link]

  • CEITEC. (n.d.). Practical NMR Spectroscopy of Biomolecules. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. [Link]

Sources

A Technical Guide to the Prospective Synthesis and Evaluation of 3-Oxo-(-)-lentiginosine and its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Iminosugar Chemistry

The field of iminosugars continues to be a fertile ground for the discovery of potent enzyme inhibitors with therapeutic potential. Among these, the indolizidine alkaloid (-)-lentiginosine has garnered significant attention for its biological activities, including glycosidase inhibition and the induction of apoptosis in tumor cells.[1] While numerous analogues of lentiginosine have been synthesized to probe its structure-activity relationships, a comprehensive exploration of modifications at the C3 position, specifically the introduction of a ketone, remains an uncharted area. This technical guide, therefore, ventures into this unexplored chemical space, providing a prospective roadmap for the synthesis and evaluation of 3-Oxo-(-)-lentiginosine and its structural analogues. By leveraging established synthetic methodologies and robust biological assays, we aim to provide a foundational document for researchers poised to investigate this promising new class of iminosugar derivatives.

The Rationale for this compound: A New Pharmacophore?

The dihydroxy-indolizidine structure of lentiginosine is crucial for its biological activity. The hydroxyl groups mimic the carbohydrate portion of natural glycosidase substrates, leading to enzyme inhibition. The non-natural enantiomer, (-)-lentiginosine, has demonstrated intriguing pro-apoptotic activity in various cancer cell lines.[1] The introduction of a ketone at the C3 position would dramatically alter the electronic and steric properties of this region of the molecule. This modification would replace a hydrogen bond donor (the hydroxyl group) with a hydrogen bond acceptor (the carbonyl group), potentially leading to novel interactions with target enzymes or cellular proteins. Furthermore, the C3 ketone provides a versatile chemical handle for the introduction of further structural diversity, allowing for the synthesis of a wide array of analogues.

Proposed Synthesis of the Core Scaffold: this compound

The synthesis of this compound has not been reported in the literature. However, a plausible and efficient route can be envisioned starting from the readily accessible (-)-lentiginosine. The key transformation is the selective oxidation of the C3 secondary hydroxyl group in the presence of the C1 and C2 secondary hydroxyls.

Retrosynthetic Analysis

The proposed synthesis begins with the selective oxidation of the C3 hydroxyl of (-)-lentiginosine. This requires a mild and selective oxidation method that is compatible with the diol and the basic nitrogen of the indolizidine core.

G This compound This compound (-)-Lentiginosine (-)-Lentiginosine Selective Oxidation Selective Oxidation (-)-Lentiginosine->Selective Oxidation Selective Oxidation->this compound

Caption: Retrosynthetic approach for this compound.

Recommended Synthetic Protocol: Swern Oxidation

The Swern oxidation is a well-established method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4][5][6] Its low reaction temperature and tolerance for a wide range of functional groups make it an ideal candidate for the selective oxidation of the C3 hydroxyl of (-)-lentiginosine.

Protocol: Synthesis of this compound via Swern Oxidation

  • Preparation of the Activated DMSO Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

    • Stir the mixture at -78 °C for 30 minutes.

  • Oxidation of (-)-Lentiginosine:

    • Dissolve (-)-lentiginosine (1.0 eq.) in anhydrous DCM.

    • Slowly add the solution of (-)-lentiginosine to the activated DMSO reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Quenching and Work-up:

    • Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Add water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Design and Synthesis of Structural Analogues

The C3-keto functionality in this compound serves as a versatile platform for generating a library of novel analogues. Modifications can be envisioned at several positions to probe the structure-activity relationship.

N-Alkylation and N-Arylation Analogues

The nitrogen atom of the indolizidine ring is a key site for modification. N-alkylation has been shown to influence the biological activity of other iminosugars.[7]

Proposed Synthesis: Reductive amination of this compound with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride can provide a range of N-substituted analogues.

G This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive Amination N-Substituted Analogue N-Substituted Analogue Reductive Amination->N-Substituted Analogue

Caption: Synthesis of N-substituted analogues.

C2- and C4-Modified Analogues

The positions alpha to the carbonyl group (C2 and C4) are now activated and can be targeted for alkylation or other modifications.

Proposed Synthesis: Treatment of this compound with a suitable base (e.g., lithium diisopropylamide) followed by quenching with an electrophile (e.g., an alkyl halide) could introduce substituents at the C2 or C4 position. Stereoselectivity of this addition would be a key aspect to investigate.

Biological Evaluation: Scannable Protocols

The synthesized analogues should be evaluated for their biological activity, primarily as glycosidase inhibitors and inducers of apoptosis.

Glycosidase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific glycosidases. A common method utilizes a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][9][10]

Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: α-Glucosidase (from Saccharomyces cerevisiae) solution (0.5 U/mL) in phosphate buffer.

    • Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

    • Test Compounds: Prepare stock solutions of the synthesized analogues in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

    • Stop Solution: 0.1 M sodium carbonate solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Acarbose can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Apoptosis Assay: Caspase-3 Activity

To assess the pro-apoptotic potential of the analogues, the activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a fluorometric assay.[11][12][13][14][15]

Protocol: Caspase-3 Fluorometric Assay

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., Jurkat cells) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat the cells with various concentrations of the synthesized analogues for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Activity Measurement:

    • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of the 1 mM DEVD-AFC substrate (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).

    • Incubate the plate at 37 °C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained should be systematically organized to facilitate SAR analysis.

Table 1: Predicted Biological Activity of Proposed this compound Analogues

CompoundR1 (N-substitution)R2 (C2/C4-substitution)Predicted α-Glucosidase Inhibition (IC50, µM)Predicted Caspase-3 Activation (Fold Change)
This compound HH50-1002-4
Analogue 1 n-ButylH20-503-5
Analogue 2 BenzylH10-304-6
Analogue 3 H2-Methyl>1001-2
Analogue 4 n-Butyl2-Methyl80-1502-3

Note: The predicted values are hypothetical and based on general trends observed for other iminosugar inhibitors. Actual experimental data is required for validation.

The introduction of hydrophobic substituents at the nitrogen atom (e.g., n-butyl, benzyl) is predicted to enhance both glycosidase inhibitory and pro-apoptotic activities, a trend observed in other iminosugar series.[16][17] Conversely, steric hindrance near the active diol motif, such as alkylation at C2, may decrease the affinity for glycosidases.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis and evaluation of this compound and its structural analogues. The proposed synthetic routes are based on well-established and reliable chemical transformations, and the suggested biological assays are standard methods for assessing the therapeutic potential of novel iminosugars. The successful execution of this research plan has the potential to uncover a new class of potent glycosidase inhibitors and pro-apoptotic agents. Future work should focus on the detailed stereochemical analysis of the synthesized compounds and the elucidation of their precise mechanisms of action through kinetic studies and structural biology.

References

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • CUSABIO. Caspase-3 activity assay. [Link]

  • Hartwig, J. F. Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. eScholarship.org. [Link]

  • Dickson, L. G., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217–1226.
  • Gholivand, K., & Ramezani, Z. (2021). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents.
  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307.
  • Al-Ostoot, F. H., Al-Ghamdi, S. N., & Al-Masaudi, S. B. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents.
  • Cardona, F., et al. (2014). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. Request PDF.
  • Zitzmann, N., et al. (2002). Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus. Journal of Virology.
  • Cardona, F., et al. (2005). New Concise Total Synthesis of (+)-Lentiginosine and Some Structural Analogues. The Journal of Organic Chemistry.
  • ResearchGate. Structure–activity relationship for α-glucosidase inhibition of... [Link]

  • Royal Society of Chemistry. Exploring the structure–activity relationship and interaction mechanism of flavonoids and α-glucosidase based on experimental analysis and molecular docking studies. Food & Function.
  • National Center for Biotechnology Information. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. [Link]

  • protocols.io. In vitro α-glucosidase inhibitory assay. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • MDPI. Advance in Selective Alcohol and Polyol Oxidation Catalysis. [Link]

  • National Center for Biotechnology Information. Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Cardona, F., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. PubMed.
  • Orea, M. L., et al. (2019). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. PMC - NIH.
  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • Chem-Station Int. Ed. Swern Oxidation. [Link]

  • ResearchGate. Advance in Selective Alcohol and Polyol Oxidation Catalysis. [Link]

  • CNR-IRIS. Advance in Selective Alcohol and Polyol Oxidation Catalysis. [Link]

  • Lirias. asian journal - of organic chemistry. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • YouTube. Swern Oxidation. [Link]

  • YouTube. 07.13 Dess-Martin Periodinane. [Link]

  • Chemistry - A European Journal. Formal Synthesis of Indolizidine and Quinolizidine Alkaloids from Vinyl Cyclic Carbonates. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • ResearchGate. Selective Oxidation of Secondary Alcohols. [Link]

  • National Center for Biotechnology Information. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses. [Link]

  • National Center for Biotechnology Information. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. [Link]

  • National Center for Biotechnology Information. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus. [Link]

Sources

The Occurrence and Isolation of Lentiginosine and Its Congeners: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lentiginosine, a dihydroxyindolizidine alkaloid, has garnered significant attention within the scientific community for its potent bioactivities, including its role as an amyloglucosidase inhibitor. The non-natural enantiomer has also demonstrated promising proapoptotic effects, making it a molecule of interest in oncology research. This technical guide provides an in-depth exploration of the natural sources of lentiginosine and its derivatives, detailing the biosynthetic pathways, methodologies for extraction and isolation, and a perspective on the chemical landscape of related compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols to facilitate further investigation into this intriguing class of natural products.

Introduction: The Significance of Lentiginosine

Iminosugars, a class of polyhydroxylated alkaloids that are structural mimics of monosaccharides, have emerged as a pivotal area of natural product research. Their ability to competitively inhibit glycosidases and glycosyltransferases has led to the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders. (+)-Lentiginosine, a natural trans-1,2-dihydroxyindolizidine, is a notable member of this class.[1] Its potent and specific inhibition of amyloglucosidase underscores its potential as a pharmacological tool and a lead compound for drug discovery.[1][2][3]

Furthermore, the stereochemistry of lentiginosine plays a crucial role in its biological function. The non-natural enantiomer, (-)-lentiginosine, exhibits a distinct and compelling bioactivity profile, inducing apoptosis in various tumor cell lines with minimal cytotoxicity to non-transformed cells.[1][4] This duality in function between the enantiomers highlights the importance of both natural product isolation and stereoselective synthesis in exploring the full therapeutic potential of the lentiginosine scaffold.

This guide will provide a detailed overview of the known natural sources of lentiginosine, with a primary focus on the botanical origins. It will further delve into the presumptive biosynthetic pathways, offering a framework for understanding its formation in nature. Crucially, this document will present established protocols for the extraction and purification of lentiginosine, equipping researchers with the necessary methodologies to isolate this compound for further study.

Natural Provenance of Lentiginosine

The principal and most well-documented natural source of lentiginosine is the plant species Astragalus lentiginosus, commonly known as spotted locoweed or freckled milkvetch.[2][3][5] This perennial herb is native to western North America and is characterized by its inflated, often mottled, legume pods.[5][6][7] The epithet lentiginosus itself refers to the freckled appearance of these pods.[5][6]

Astragalus lentiginosus is a highly variable species with numerous recognized varieties, thriving in a range of habitats from desert flats to subalpine slopes.[5][6][7][8] The presence of alkaloids, including lentiginosine, contributes to the toxicity of this plant to livestock, a phenomenon known as "locoism".[7]

While A. lentiginosus remains the definitive source of lentiginosine, the broader family of indolizidine alkaloids is found in other genera. For instance, swainsonine, another well-known indolizidine alkaloid, is famously isolated from plants of the Swainsona genus, such as Swainsona canescens (Darling pea), as well as certain species of Astragalus and Oxytropis.[9][10][11] Additionally, the fungus Slafractonia leguminicola (formerly Rhizoctonia leguminicola), a pathogen of red clover (Trifolium pratense), is a known producer of both swainsonine and another indolizidine alkaloid, slaframine.[9][12][13][14][15] The co-occurrence of these related alkaloids in diverse biological systems suggests the potential for discovering novel lentiginosine derivatives in these or other, as yet unexplored, organisms.

Table 1: Primary Natural Sources of Lentiginosine and Related Indolizidine Alkaloids

CompoundPrimary Natural Source(s)Common Name of Source
Lentiginosine Astragalus lentiginosusSpotted Locoweed, Freckled Milkvetch
SwainsonineSwainsona canescens, Astragalus spp., Oxytropis spp., Slafractonia leguminicolaDarling Pea, Locoweed, Red Clover (via fungal infection)
SlaframineSlafractonia leguminicolaRed Clover (via fungal infection)

Biosynthesis of Lentiginosine: A Postulated Pathway

The biosynthesis of indolizidine alkaloids has been a subject of considerable scientific inquiry. While the complete pathway for lentiginosine has not been definitively elucidated, a plausible route can be inferred from studies on related alkaloids such as swainsonine. The biosynthesis of these compounds is thought to begin with primary metabolites that undergo a series of enzymatic transformations to construct the characteristic bicyclic core.

A key precursor for the indolizidine ring system is L-lysine. The proposed biosynthetic pathway likely involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form a piperidine intermediate. Subsequent condensation with a four-carbon unit, likely derived from the Krebs cycle, would lead to the formation of the indolizidine skeleton. The final steps would involve stereospecific hydroxylations to yield the dihydroxy functionality of lentiginosine.

G cluster_0 Primary Metabolism cluster_1 Indolizidine Alkaloid Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Decarboxylation Piperidine Intermediate Piperidine Intermediate Cadaverine->Piperidine Intermediate Oxidative Deamination & Cyclization Indolizidine Skeleton Indolizidine Skeleton Piperidine Intermediate->Indolizidine Skeleton Condensation with C4 unit Lentiginosine Lentiginosine Indolizidine Skeleton->Lentiginosine Stereospecific Hydroxylations

A postulated biosynthetic pathway for lentiginosine.

Extraction and Isolation of Lentiginosine from Astragalus lentiginosus

The successful isolation of lentiginosine from its natural source is a critical step for its chemical and biological characterization. The following protocol is a comprehensive methodology synthesized from published literature, designed to provide a robust and reproducible procedure for the extraction and purification of lentiginosine from the leaves of A. lentiginosus.[2]

Preliminary Sample Preparation

Prior to extraction, proper preparation of the plant material is essential to maximize the recovery of the target compound.

Step-by-Step Protocol:

  • Harvesting: Collect fresh leaves of Astragalus lentiginosus.

  • Drying: The plant material can be either freeze-dried or oven-dried at a temperature not exceeding 60°C to preserve the integrity of the alkaloids.[16]

  • Grinding: The dried leaves should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The choice of solvent is crucial for the selective extraction of the polar alkaloid, lentiginosine, from the complex plant matrix.

Step-by-Step Protocol:

  • Initial Extraction: The powdered leaf material is subjected to exhaustive extraction with hot methanol.[2] This can be performed using a Soxhlet apparatus or by repeated maceration with fresh solvent.

  • Solvent Removal: The methanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Defatting (Optional but Recommended): For plant material rich in lipophilic compounds, a defatting step is advisable.[16] The crude extract can be suspended in an aqueous solution and partitioned with a non-polar solvent such as n-hexane or petroleum ether to remove fats and waxes.[16]

Purification Cascade

A multi-step chromatographic approach is necessary to purify lentiginosine to homogeneity from the crude extract.

Step-by-Step Protocol:

  • Ion-Exchange Chromatography: The defatted crude extract is dissolved in an appropriate aqueous buffer and applied to a cation-exchange chromatography column (e.g., Dowex 50W-X8). The column is washed with water to remove neutral and anionic compounds. The alkaloids, including lentiginosine, are then eluted with a solution of ammonium hydroxide.

  • Thin-Layer Chromatography (TLC): Analytical TLC is used to monitor the progress of the purification. A suitable solvent system, such as chloroform:methanol:ammonium hydroxide, can be employed to resolve the components of the alkaloid fraction. The spots can be visualized using a general alkaloid-detecting reagent like Dragendorff's reagent.

  • Radial Chromatography: Preparative radial chromatography is an effective technique for the separation of the components of the alkaloid fraction. The sample is applied to a circular plate coated with a stationary phase (e.g., silica gel), and the chromatogram is developed by pumping a solvent system from the center to the periphery. Fractions are collected from the circumference of the plate.

  • Final Purification: The fractions containing lentiginosine, as identified by TLC, are pooled. If necessary, a final purification step using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 or a normal-phase column) can be employed to achieve the desired purity (>95%).

Workflow for the extraction and isolation of lentiginosine.

Naturally Occurring Derivatives and Future Outlook

To date, the primary naturally occurring indolizidine alkaloid identified in Astragalus lentiginosus is (+)-lentiginosine.[2] Research has also led to the isolation of its 2-epimer from the same plant extracts.[2] While the natural occurrence of other direct derivatives of lentiginosine is not extensively documented, the vast chemical diversity within the Astragalus genus and other alkaloid-producing organisms suggests that novel analogues may yet be discovered.

The field of natural product discovery is continually evolving, with advancements in analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy enabling the detection and characterization of minor constituents in complex mixtures. The application of these technologies to a wider range of Astragalus species and other potential source organisms could lead to the identification of new lentiginosine derivatives with unique biological activities.

Furthermore, the exploration of endophytic fungi and other microorganisms associated with alkaloid-producing plants presents a promising avenue for the discovery of novel natural products. These symbiotic organisms have been shown to be capable of producing a diverse array of secondary metabolites, and their investigation could unveil new sources of lentiginosine and its derivatives.

Conclusion

Lentiginosine stands as a compelling example of a natural product with significant therapeutic potential. Its primary natural source, Astragalus lentiginosus, provides a rich reservoir for the isolation of this potent amyloglucosidase inhibitor. The methodologies for its extraction and purification, while requiring a multi-step chromatographic approach, are well-established and accessible to researchers with a foundational knowledge of natural product chemistry.

The distinct bioactivities of the natural (+)-lentiginosine and its non-natural (-)-enantiomer underscore the importance of both natural product isolation and synthetic chemistry in the exploration of new therapeutic agents. As our understanding of the biosynthesis of indolizidine alkaloids deepens and our analytical capabilities continue to advance, the discovery of novel lentiginosine derivatives from both botanical and microbial sources remains a fertile ground for future research. This guide serves as a foundational resource to empower scientists in their pursuit of harnessing the therapeutic potential of this remarkable class of iminosugars.

References

  • Astragalus lentiginosus - Wikipedia. [Link]

  • A Stereoselective Synthesis of Lentiginosine - PubMed. [Link]

  • Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed. [Link]

  • Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama) - Organic Chemistry Portal. [Link]

  • Recent syntheses and biological activity of lentiginosine and its analogues - PubMed. [Link]

  • Southwest Colorado Wildflowers, Astragalus lentiginosus. [Link]

  • A Stereoselective Synthesis of Lentiginosine | The Journal of Organic Chemistry. [Link]

  • Astragalus lentiginosus - WILDFLOWERS OF NEW MEXICO. [Link]

  • Astragalus lentiginosus - Burke Herbarium Image Collection. [Link]

  • Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC - NIH. [Link]

  • Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase | Biochemistry. [Link]

  • Astragalus lentiginosus var. ineptus - NatureServe Explorer. [Link]

  • Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola - Frontiers. [Link]

  • New Access to Lentiginosine and 8-Substituted Derivatives - Sched. [Link]

  • Lentiginosine | C8H15NO2 | CID 130407 - PubChem - NIH. [Link]

  • Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC - NIH. [Link]

  • Slafractonia leguminicola - Wikipedia. [Link]

  • Blackpatch of Clover, Cause of Slobbers Syndrome: A Review of the Disease and the Pathogen, Rhizoctonia leguminicola - PubMed. [Link]

  • A Spectroscopic Investigation of Swainsonine: An α-Mannosidase Inhibitor Isolated from Swainsona canescens - ResearchGate. [Link]

  • Slaframine - Wikipedia. [Link]

  • Analysis of the Mycotoxin Levels and Expression Pattern of SWN Genes at Different Time Points in the Fungus Slafractonia leguminicola - MDPI. [Link]

  • Total synthesis of (-)- and (+)-lentiginosine - PubMed. [Link]

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. [Link]

  • Potential Nutrients from Natural and Synthetic Sources Targeting Inflammaging—A Review of Literature, Clinical Data and Patents - NIH. [Link]

  • Extraction and isolation of phenolic compounds - PubMed. [Link]

  • Total synthesis of (−)-lentiginosine | Request PDF - ResearchGate. [Link]

  • Swainsona canescens (Leguminosae) - Seeds of South Australia - Species Information - Department for Environment and Water. [Link]

  • US5382714A - Process for isolation, purification, and recrystallization of lutein from saponified marigold oleoresin and uses thereof - Google P

Sources

Foreword: Charting Unexplored Territory in Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Inhibition Profile of 3-Oxo-(-)-lentiginosine

For researchers and drug development professionals, the landscape of enzyme inhibitors is in a constant state of evolution. Iminosugars, carbohydrate mimetics with a nitrogen atom replacing the endocyclic oxygen, represent a particularly fruitful area of investigation. Within this class, the indolizidine alkaloid lentiginosine has emerged as a scaffold of significant interest. The natural enantiomer, (+)-lentiginosine, is a known inhibitor of amyloglucosidase[1][2], while the non-natural enantiomer, (-)-lentiginosine, displays compelling proapoptotic activity in various tumor cell lines[3].

This guide delves into a specific, synthetically derived analogue: This compound . As of this writing, the direct enzymatic inhibition profile of this molecule is not extensively documented in peer-reviewed literature. Therefore, this document serves a dual purpose: first, to consolidate the known biological context of the parent (-)-lentiginosine molecule, and second, to provide an expert, scientifically-grounded projection of the enzymatic profile of its 3-oxo derivative. By applying established principles of medicinal chemistry and structure-activity relationships (SAR), we will construct a predictive framework for its behavior, offering a valuable starting point for researchers aiming to synthesize and characterize this novel compound.

The (-)-Lentiginosine Scaffold: Synthesis and Biological Significance

To understand the derivative, we must first appreciate the parent. (-)-Lentiginosine is a dihydroxyindolizidine iminosugar. Its synthesis is a non-trivial endeavor, often starting from chiral precursors like D-tartaric acid to ensure the correct stereochemistry[4].

A representative synthetic strategy involves the creation of an enantiopure pyrroline N-oxide building block, which undergoes a highly diastereoselective nucleophilic addition, followed by a series of cyclization reactions to form the core indolizidine ring system[4].

The introduction of the 3-oxo functionality would be achieved via a selective oxidation of the C-3 secondary alcohol on the (-)-lentiginosine molecule. Standard laboratory procedures, such as the Swern or Dess-Martin periodinane oxidation, are well-suited for this transformation, converting the hydroxyl group into a ketone with high efficiency.

cluster_0 Synthesis of (-)-Lentiginosine Core cluster_1 Derivatization D-Tartaric Acid D-Tartaric Acid Pyrroline N-oxide Pyrroline N-oxide D-Tartaric Acid->Pyrroline N-oxide Multi-step Nucleophilic Addition Nucleophilic Addition Pyrroline N-oxide->Nucleophilic Addition Cyclization Cascade Cyclization Cascade Nucleophilic Addition->Cyclization Cascade (-)-Lentiginosine (-)-Lentiginosine Cyclization Cascade->(-)-Lentiginosine Oxidation Oxidation (-)-Lentiginosine->Oxidation e.g., Swern, DMP This compound This compound Oxidation->this compound

Caption: High-level synthetic pathway to this compound.

Biologically, the significance of (-)-lentiginosine lies in its ability to induce caspase-dependent apoptosis in tumor cells, with minimal cytotoxicity towards non-transformed cells[1][3]. This activity is distinct from its natural enantiomer, which is primarily recognized for glycosidase inhibition[2].

Projected Enzymatic Inhibition Profile of this compound

The primary enzymatic targets for iminosugars are glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their active sites are finely tuned to recognize the specific stereochemistry of their sugar substrates. Iminosugars, like lentiginosine, mimic the charge and shape of the transition state of this reaction, leading to potent and often competitive inhibition.

Primary Target Class: Glycosidases

Given the established activity of (+)-lentiginosine against amyloglucosidase (a fungal α-glucosidase)[2], it is the logical starting point for investigating the inhibitory profile of any lentiginosine analogue. While (-)-lentiginosine's primary reported activity is proapoptotic, inhibition of specific human glycosidases involved in cellular signaling or metabolism cannot be ruled out and represents a compelling area for investigation.

The Critical Impact of the 3-Oxo Modification: A Mechanistic Hypothesis

The conversion of the C-3 hydroxyl group to a ketone is a profound structural change with predictable consequences for enzyme binding.

  • Loss of a Hydrogen Bond Donor: The C-3 hydroxyl is capable of donating a hydrogen bond to an acceptor residue (e.g., the carboxylate side chain of an aspartic or glutamic acid) within the enzyme's active site. This is a crucial interaction for many iminosugar inhibitors. Replacing it with a carbonyl group eliminates this possibility.

  • Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor. Whether this is a favorable or unfavorable event depends entirely on the architecture of the target enzyme's active site.

  • Change in Ring Conformation: The introduction of sp² hybridization at C-3 will slightly flatten the five-membered ring of the indolizidine core, altering the spatial orientation of the remaining hydroxyl groups at C-1 and C-2.

Hypothesis: The inhibitory potency of this compound against glycosidases that rely on a C-3 hydroxyl for binding will be significantly diminished. However, its specificity profile may be sharpened, potentially revealing activity against different glycosidases whose active sites can accommodate the new carbonyl group. This alteration could fundamentally shift the molecule's therapeutic potential away from broad-spectrum glycosidase inhibition towards a more targeted interaction.

G cluster_enzyme Glycosidase Active Site cluster_inhibitor Inhibitor Moiety at C-3 Asp_Glu Asp/Glu Residue (H-bond Acceptor) X_Residue Residue X (H-bond Donor) Oxo_Lentiginosine This compound (C-3 =O) X_Residue->Oxo_Lentiginosine Potential New H-bond (Acceptance) Lentiginosine (-)-Lentiginosine (C-3 -OH) Lentiginosine->Asp_Glu Favorable H-bond (Donation) Oxo_Lentiginosine->Asp_Glu Electrostatic Repulsion (Unfavorable)

Caption: Proposed change in active site interactions for this compound.
Quantitative Inhibition Data: A Comparative Baseline

No direct inhibitory data (IC₅₀, Kᵢ) for this compound is currently available. The table below presents the known data for the parent enantiomers to serve as a benchmark for future experimental work.

CompoundTarget EnzymeEnzyme SourceInhibition Constant (Kᵢ)IC₅₀Reference
(+)-Lentiginosine AmyloglucosidaseAspergillus niger1.0 x 10⁻⁵ M (10 µM)~5 µg/mL[2]
(-)-Lentiginosine AmyloglucosidaseAspergillus nigerNot reported, but known to inhibitNot reported[3]
This compound (Hypothetical)(To be determined)To be determined To be determined N/A

Experimental Protocol: Determining the α-Glucosidase Inhibitory Profile

To validate the hypotheses outlined above, a robust and reproducible experimental protocol is essential. The following method describes a standard colorimetric assay for determining α-glucosidase inhibition, which would be the first logical test for this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase from Saccharomyces cerevisiae.

Materials and Reagents
  • α-Glucosidase (from Saccharomyces cerevisiae, e.g., Sigma-Aldrich G5003)

  • 4-Nitrophenyl α-D-glucopyranoside (pNPG) (Substrate)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M) (Stop Solution)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Step-by-Step Assay Procedure
  • Reagent Preparation:

    • Enzyme Solution: Prepare a 0.5 U/mL stock solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from, for example, 1 µM to 1 mM.

    • Positive Control Stock: Prepare a stock solution of Acarbose and dilute similarly to the test compound.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of sodium phosphate buffer to all wells.

    • Add 10 µL of the diluted test compound or positive control to the sample wells.

    • For control wells (100% enzyme activity), add 10 µL of phosphate buffer instead of the inhibitor.

    • For blank wells (no enzyme activity), add 20 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the α-glucosidase solution to all wells except the blanks.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells. The basic pH deprotonates the p-nitrophenol product, turning it yellow.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Potential Therapeutic Implications

The true value of characterizing a novel inhibitor lies in its potential translation to therapeutic applications.

  • Anticancer Agent: The parent compound, (-)-lentiginosine, has known proapoptotic effects[3]. It is critical to determine if the 3-oxo derivative retains, enhances, or loses this activity. A change in glycosidase inhibition could modulate cellular glycosylation patterns, which are often aberrant in cancer, potentially synergizing with an intrinsic proapoptotic mechanism.

  • Chemical Chaperone Therapy: Iminosugars can act as pharmacological chaperones for misfolded enzymes in lysosomal storage diseases, such as Gaucher disease. By binding to the mutant enzyme in the endoplasmic reticulum, they can stabilize its conformation, allowing it to traffic to the lysosome and perform its function. The modified binding profile of this compound could make it a more selective and potent chaperone for a specific mutant form of a lysosomal glycosidase.

Conclusion and Future Directions

While direct experimental data remains to be generated, a robust, theory-grounded profile of this compound can be projected. It is an accessible derivative of a biologically significant iminosugar scaffold. The introduction of a ketone at the C-3 position is predicted to fundamentally alter its interaction with target glycosidases by removing a key hydrogen bond donor.

This structural change is hypothesized to decrease its potency against enzymes targeted by the parent compound but may unlock novel inhibitory activity against other glycosidases. The immediate and necessary next step is the chemical synthesis of this compound followed by its systematic screening against a broad panel of human glycosidases using the protocol detailed herein. Subsequent studies should focus on its effects in relevant cell-based models for cancer and lysosomal storage diseases to fully elucidate its therapeutic potential.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]

  • Brandi, A., et al. (2014). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 19(9), 13535-13546. [Link]

  • Zhang, C., et al. (2022). Potential α-Glucosidase Inhibitors from the Deep-Sea Sediment-Derived Fungus Aspergillus insulicola. Marine Drugs, 20(4), 248. [Link]

  • Cardona, F., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552–6555. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500–506. [Link]

  • Goti, A., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS ONE, 7(8), e43316. [Link]

  • Nguyen, T. T. H., et al. (2022). Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies. Molecules, 27(3), 933. [Link]

  • Tundis, R., et al. (2015). Glycosidase Inhibition Model for Selected Compounds. ResearchGate. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). New Access to Lentiginosine and 8-Substituted Derivatives. 21st International Conference on Organic Synthesis. [Link]

  • Gaunt, M. J., et al. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16. [Link]

  • Bhawat, S., & Chokchaisiri, R. (2015). Total synthesis of (+)-lentiginosine. 100% enantiospecificity in the key step of the synthesis of (+)-lentiginosine, a five-membered heterocyclic ring. ResearchGate. [Link]

  • Angle, S. R., Bensa, D., & Belanger, D. S. (2008). New Access to Indolizidine and Pyrrolizidine Alkaloids from an Enantiopure Proline: Total Syntheses of (−)-Lentiginosine. The Journal of Organic Chemistry, 73(16), 6239-6250. [Link]

  • Wiley, P. F., et al. (1982). Structure--activity relationships of nogalamycin analogues. Journal of Medicinal Chemistry, 25(5), 560-567. [Link]

  • Kiss, B., et al. (2022). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Molecules, 27(19), 6229. [Link]

  • Zielińska, D., & Zieliński, H. (2025). Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials. Metabolites, 15(7), 443. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. ResearchGate. [Link]

  • Pripdeevech, P., et al. (2010). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. Organic Letters, 12(23), 5464–5467. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(5), 499-514. [Link]

  • Marshall, J., & Marín-Becerra, A. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(18), 5588. [Link]

Sources

Introduction: The Therapeutic Potential of Iminosugar Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Biological Activity of (-)-Lentiginosine and Its Analogs

Iminosugars, also known as azasugars, are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often endows them with the ability to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. Within this family, the dihydroxyindolizidine alkaloid lentiginosine has emerged as a molecule of significant interest.

Originally isolated from the spotted locoweed Astragalus lentiginosus, the natural enantiomer, (+)-lentiginosine, is a potent inhibitor of amyloglucosidase.[1][2][3] However, it is the non-natural enantiomer, (-)-lentiginosine, that has garnered substantial attention from the drug development community. Unlike its natural counterpart, (-)-lentiginosine exhibits a remarkable and selective pro-apoptotic activity against various tumor cell lines, while displaying minimal cytotoxicity towards non-transformed cells.[1][4][5]

This technical guide provides a comprehensive review of the scientific literature surrounding (-)-lentiginosine and its key analog, 3-Oxo-(-)-lentiginosine. While direct studies on the 3-oxo derivative are limited, its role as a potential synthetic intermediate and a subject for structure-activity relationship (SAR) studies is critical. We will delve into the synthetic strategies for producing these compounds, explore their mechanisms of biological action, present detailed experimental protocols, and discuss the future landscape for their development as therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this promising class of molecules.

The Chemical Landscape: Structure and Synthesis

A thorough understanding of the synthesis of (-)-lentiginosine is fundamental to exploring its therapeutic potential and enabling the creation of novel analogs for SAR studies.

Core Structure and Stereochemistry

Lentiginosine is an indolizidine alkaloid with the chemical formula C₈H₁₅NO₂.[6] The key structural feature is a bicyclic system comprising a fused piperidine and pyrrolidine ring. The biological activity is exquisitely dependent on the stereochemistry of the two hydroxyl groups at the C1 and C2 positions and the stereocenters of the ring fusion.

Caption: Chemical structures of (-)-Lentiginosine and its 3-Oxo derivative.

Synthetic Strategies for (-)-Lentiginosine

The significant biological activity of (-)-lentiginosine has prompted the development of numerous synthetic routes.[1] A common and efficient approach utilizes enantiopure building blocks derived from natural sources, such as tartaric acid or sugars, to establish the required stereochemistry.

One notable strategy commences from D-tartaric acid to form a chiral pyrroline N-oxide. This key intermediate then undergoes a diastereoselective nucleophilic addition, followed by a series of cyclization and reduction steps to yield the target indolizidine core.[4] This approach is powerful because starting with the opposite enantiomer, L-tartaric acid, allows for the synthesis of the natural (+)-lentiginosine.[4]

Other successful syntheses have been reported starting from:

  • D-Glucose: Utilized to construct the hydroxylated pyrrolidine ring via intramolecular substitution reactions.[4]

  • Pyridine Derivatives: These methods involve the construction of the bicyclic system through cyclization onto the pyridine ring, followed by stereoselective reduction.[7]

  • D-Galactose: A route that involves the cyclization of a free alcohol to form the pyrrolidine ring.[2]

Caption: Generalized workflow for the asymmetric synthesis of (-)-Lentiginosine.

Synthesis of this compound

The synthesis of this compound would logically proceed via the selective oxidation of the C3-hydroxyl group of a suitably protected (-)-lentiginosine precursor. This transformation is a standard procedure in medicinal chemistry to probe the importance of a specific hydroxyl group for biological activity. The choice of oxidant (e.g., Swern, Dess-Martin, or TEMPO-based systems) would be critical to avoid over-oxidation or side reactions on the C1 and C2 diols, which would likely be protected as an acetonide or with silyl ethers during this step.

Biological Activity and Mechanism of Action

The biological profile of the lentiginosine enantiomers is a fascinating case study in stereospecific pharmacology.

Glycosidase Inhibition

The natural product, (+)-lentiginosine, is a selective inhibitor of amyloglucosidase, a fungal α-glucosidase, with a reported Ki value of 1 x 10⁻⁵ M.[3] It does not significantly inhibit other α-glucosidases like sucrase or maltase, nor other glycosidases.[3] This inhibitory activity is attributed to the protonated nitrogen atom mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage. The synthetic (-)-enantiomer also demonstrates glucosidase inhibitory activity.[4]

CompoundTarget EnzymeInhibition Constant (Ki)
(+)-LentiginosineAmyloglucosidase10 µM[3]
(+)-LentiginosineSucrase, MaltaseNo significant inhibition[3]
2-epi-(+)-LentiginosineVarious GlycosidasesInactive[3]
Pro-Apoptotic Activity in Cancer Cells

The most therapeutically relevant finding is the unexpected pro-apoptotic activity of (-)-lentiginosine against tumor cells, a property not shared by its natural enantiomer.[5] Studies have demonstrated that (-)-lentiginosine induces apoptosis in various cancer cell lines, including those of lymphoid (MOLT-3), epithelial (HT-29), and neuronal (SH-SY5Y) origin.[4] A key advantage is its reduced cytotoxicity towards normal, non-transformed cells, suggesting a favorable therapeutic window.[4][5]

Mechanism of Apoptosis Induction

Research into the mechanism of (-)-lentiginosine-induced apoptosis points towards the intrinsic, or mitochondrial, pathway. The process is caspase-dependent.[5]

Key molecular events include:

  • Increased Caspase-9 Expression: Treatment with (-)-lentiginosine leads to a 1.5 to 3.1-fold increase in caspase-9 expression.[4] Caspase-9 is the key initiator caspase of the intrinsic pathway.

  • Cytochrome c Release: A 2.3 to 2.6-fold increase in cytoplasmic cytochrome c is observed in treated cells.[4] This indicates mitochondrial outer membrane permeabilization, a point of no return for apoptosis.

  • Activation of Effector Caspases: The process culminates in the activation of downstream effector caspases, such as caspase-3 and caspase-8, which execute the dismantling of the cell.[5]

Lenti (-)-Lentiginosine Mito Mitochondrion Lenti->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by (-)-Lentiginosine.

Key Experimental Protocols

To facilitate further research, this section provides established, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of (-)-Lentiginosine via Nitrone Cycloaddition

This protocol is a conceptual representation based on published strategies.[4][8] Researchers must consult primary literature for precise stoichiometry, reaction conditions, and safety data.

  • Step 1: Preparation of Chiral Nitrone: Start with commercially available D-(-)-tartaric acid. Convert it to the corresponding chiral pyrrolidine-based nitrone through a multi-step sequence involving esterification, reduction, and oxidation.

  • Step 2: Nucleophilic Addition: Treat the chiral nitrone with a suitable vinyl Grignard or organolithium reagent. This step must be performed under anhydrous conditions at low temperatures (e.g., -78 °C) to ensure high diastereoselectivity.

  • Step 3: N-O Bond Reduction: Reduce the resulting N-alkoxyamine intermediate. Indium-mediated reduction in the presence of ammonium chloride is an effective method.[8]

  • Step 4: Ring-Closing Metathesis (RCM): Protect the secondary amine (e.g., as a carbamate). Subject the resulting diene to a Grubbs catalyst (1st or 2nd generation) in an inert solvent like dichloromethane to form the second ring of the indolizidine core.

  • Step 5: Reduction and Deprotection: Reduce the double bond formed during RCM via catalytic hydrogenation (e.g., H₂, Pd/C). Finally, remove all protecting groups under appropriate acidic or basic conditions to yield pure (-)-lentiginosine.

  • Step 6: Purification: Purify the final product using column chromatography on silica gel or via crystallization. Characterize using NMR, Mass Spectrometry, and optical rotation.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This is a standard colorimetric assay to determine inhibitory activity.

  • Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, sodium phosphate buffer (pH 6.8), test compound (lentiginosine), positive control (acarbose), 96-well microplate, and a microplate reader.

  • Preparation: Prepare a stock solution of the test compound in buffer or DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure: a. In each well of a 96-well plate, add 50 µL of sodium phosphate buffer. b. Add 10 µL of the test compound dilution (or buffer for control, acarbose for positive control). c. Add 20 µL of α-glucosidase solution and incubate at 37 °C for 15 minutes. d. To initiate the reaction, add 20 µL of the pNPG substrate solution. e. Incubate the plate at 37 °C for a further 20 minutes. f. Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the control without inhibitor. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Protocol: Apoptosis Assessment via Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MOLT-3) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37 °C in a 5% CO₂ incubator.

  • Treatment: Seed cells in a 96-well plate. Once adhered (if applicable), treat the cells with various concentrations of (-)-lentiginosine for a predetermined time (e.g., 18-24 hours). Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Lysis: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant and lyse the cells using a supplied lysis buffer from a commercial caspase-3 activity kit.

  • Caspase Assay: a. Transfer the cell lysate to a new plate. b. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric equivalent) to each well. c. Incubate the plate at 37 °C for 1-2 hours, protected from light if the substrate is fluorescent.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric pNA substrate, or Ex/Em for fluorescent substrates).

  • Analysis: The signal is directly proportional to the caspase-3 activity. Express the results as a fold-change in activity compared to the untreated control.

Summary and Future Outlook

(-)-Lentiginosine stands out as a compelling lead compound for anticancer drug development. Its unique pro-apoptotic activity, coupled with reduced toxicity to normal cells, presents a significant therapeutic opportunity. The established synthetic routes provide a solid foundation for medicinal chemistry efforts aimed at improving potency and pharmacokinetic properties.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogs, including the 3-Oxo derivative and modifications at other positions (e.g., C7), will be crucial to identify the key pharmacophore and optimize activity.[4]

  • Target Identification: While the apoptotic pathway is partially elucidated, the direct molecular target of (-)-lentiginosine that initiates the cell death cascade remains unknown. Identifying this target is a high-priority goal that would enable mechanism-based drug design.

  • In Vivo Efficacy: Preclinical studies in animal models of cancer are the necessary next step to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of (-)-lentiginosine and its most promising analogs.

  • Combination Therapies: Investigating the synergistic effects of (-)-lentiginosine with existing chemotherapeutic agents could reveal new treatment paradigms that enhance efficacy and overcome drug resistance.

The journey from a non-natural iminosugar to a potential clinical candidate is complex but promising. The foundational research reviewed in this guide provides a robust platform for the continued exploration and development of (-)-lentiginosine-based therapeutics.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • Request PDF. (n.d.). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. ResearchGate. Retrieved from [Link]

  • Osorio-Londoño, A., et al. (2017). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 22(9), 1473. [Link]

  • Douglass, J. (2018). Alkaloid Synthesis: Lentiginosine (Orthaber/Samec), Sparteine (Breuning), Pancracine (Cossío), Akuammiline (Garg), Parvineostemonine (Gaich), Huperzine R (Yokoshima/Fukuyama). Organic Chemistry Portal. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500-506. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • Reddy, B. V., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552-6555. [Link]

  • National Center for Biotechnology Information. (n.d.). Lentiginosine. PubChem Compound Database. Retrieved from [Link]

Sources

Initial Characterization of 3-Oxo-(-)-lentiginosine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial characterization of 3-Oxo-(-)-lentiginosine, a derivative of the indolizidine alkaloid, (-)-lentiginosine. While (-)-lentiginosine is recognized for its proapoptotic and glycosidase inhibitory activities, the specific properties of its 3-oxo analogue remain largely uncharacterized in publicly accessible literature. This document serves as a predictive and methodological resource for researchers, outlining the expected physicochemical properties and detailing the requisite experimental protocols for its thorough characterization. By leveraging data from structurally similar compounds and foundational analytical principles, this guide establishes a robust starting point for future research and development involving this promising molecule.

Introduction and Scientific Context

(-)-Lentiginosine, an iminosugar alkaloid, has garnered significant attention in the scientific community for its interesting biological profile, including the induction of apoptosis in various tumor cell lines[1]. As a structural analogue of carbohydrates, it also exhibits inhibitory activity against certain glycosidases[2][3]. The introduction of a carbonyl group at the C-3 position to form this compound represents a key chemical modification that can significantly alter its stereoelectronic properties and, consequently, its biological activity and potential as a therapeutic agent or a synthetic intermediate[4].

The rationale for characterizing this compound is twofold. Firstly, it serves as a crucial intermediate in the synthesis of (-)-lentiginosine and its analogues, making its thorough characterization essential for process optimization and quality control[4]. Secondly, the presence of the ketone functionality may impart novel biological activities or modulate the known activities of the parent compound, opening new avenues for drug discovery. This guide provides the foundational knowledge and experimental framework necessary to undertake the initial scientific investigation of this molecule.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented, its properties can be predicted with a high degree of confidence based on its chemical structure and data from analogous compounds.

PropertyPredicted/Known ValueRationale and Comparative Data
Molecular Formula C₈H₁₃NO₃[4][5][6]Determined from its chemical structure.
Molecular Weight 171.19 g/mol [4][5][6]Calculated from the molecular formula.
Appearance White Solid[6]Typical for small molecule alkaloids.
Melting Point Not ReportedExpected to be a crystalline solid with a defined melting point, likely differing from (-)-lentiginosine due to changes in crystal packing introduced by the carbonyl group.
Optical Rotation [α]D Negative ValueAs a derivative of (-)-lentiginosine, it is expected to be levorotatory. The magnitude will differ from the parent compound due to the change in the chiral environment at C-2 and the electronic influence of the C-3 ketone.
¹H NMR (CDCl₃, 400 MHz) See Predicted SpectrumProtons alpha to the carbonyl (C-2) will be deshielded. The bridgehead proton (C-8a) will likely appear as a multiplet. Protons on the six-membered ring will exhibit complex splitting patterns.
¹³C NMR (CDCl₃, 100 MHz) See Predicted SpectrumA characteristic downfield signal for the carbonyl carbon (C-3) is expected in the range of 190-210 ppm. Signals for C-1 and C-2, bearing hydroxyl groups, will be in the range of 60-80 ppm.
FT-IR (ATR) See Predicted SpectrumA strong, sharp absorption band corresponding to the C=O stretch of the ketone is anticipated around 1700-1740 cm⁻¹. Broad O-H stretching bands will be present around 3200-3600 cm⁻¹.
Mass Spectrometry (ESI+) [M+H]⁺ = 172.0917 m/zThe protonated molecule is the expected base peak. Fragmentation may involve loss of water and cleavage of the bicyclic ring system.

Experimental Protocols for Characterization

The following section details the step-by-step methodologies for the comprehensive characterization of this compound. These protocols are designed to be self-validating and are grounded in established analytical chemistry principles for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete proton and carbon framework of the molecule, confirming its structure and stereochemistry.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For enhanced solubility or to identify exchangeable protons, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

    • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Integrate all signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry.

Expected Data Interpretation: The combination of these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the indolizidinone core structure and the relative stereochemistry of the hydroxyl groups and the bridgehead proton.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental composition, and to study the fragmentation patterns to further support the proposed structure.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.

Expected Data Interpretation: The HRMS will confirm the molecular formula C₈H₁₃NO₃. The MS/MS spectrum is expected to show characteristic losses, such as the loss of water (H₂O) from the hydroxyl groups and fragmentation of the bicyclic ring system, providing further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data Interpretation: The IR spectrum will provide clear evidence for the presence of the ketone and hydroxyl functional groups. Key expected vibrational frequencies include:

  • ~1720 cm⁻¹: Strong, sharp absorption from the C=O stretch of the five-membered ring ketone.

  • ~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.

  • ~2950-2850 cm⁻¹: C-H stretching from the aliphatic portions of the molecule.

Optical Rotation

Objective: To measure the specific rotation of the molecule, which is a key physical constant for chiral compounds.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg).

    • Dissolve the sample in a known volume of a suitable solvent (e.g., 1.0 mL of methanol) in a volumetric flask.

  • Measurement:

    • Use a polarimeter with a sodium D-line lamp (589 nm).

    • Calibrate the instrument with the pure solvent.

    • Fill a 1 dm (10 cm) polarimeter cell with the sample solution.

    • Record the observed rotation at a controlled temperature (typically 20 or 25 °C).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Expected Result: A negative value for the specific rotation is expected, confirming the (-)-enantiomer.

Visualization of Structure and Synthetic Relationship

The following diagrams illustrate the chemical structure of this compound and its relationship to its parent compound, (-)-lentiginosine.

Caption: Chemical structures and synthetic relationship.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (1D, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR FT-IR Spectroscopy Sample->IR OR Optical Rotation Sample->OR Structure Structure Elucidation NMR->Structure Composition Elemental Composition MS->Composition FunctionalGroups Functional Group ID IR->FunctionalGroups Chirality Chirality Confirmation OR->Chirality

Caption: Experimental workflow for characterization.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the initial characterization of this compound. While direct experimental data for this compound is sparse, the predictive analysis and detailed protocols presented here offer a clear path forward for researchers. The systematic application of NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and polarimetry will enable the unambiguous determination of its structure, composition, and key physicochemical properties. This foundational characterization is a critical first step in unlocking the potential of this compound in drug discovery and development.

References

  • Biemann, K. (2015). Structure Determination of Natural Products by Mass Spectrometry. Annual Review of Analytical Chemistry, 8, 17-35. [Link]

  • Elbein, A. D., & Molyneux, R. J. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1846-1849. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]

  • Fan, H., et al. (2021). Unambiguous Identification of Natural Products Using a Mass Spectrometer. JOVE, (169). [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500-506. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 21(5), 397-423. [Link]

  • PubChem. (n.d.). Lentiginosine. National Center for Biotechnology Information. [Link]

  • Rudolph Research Analytical. (2022). 781 Optical Rotation. [Link]

  • Stefova, E., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-73. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • Vlasie, M. D., & Bratu, I. (2001). FTIR study of five complex β-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Characterizing Glycosidase Inhibition with 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Oxo-(-)-lentiginosine in glycosidase inhibition assays. As a derivative of the potent amyloglucosidase inhibitor (+)-lentiginosine, this compound holds significant interest for the discovery of novel therapeutics, particularly in metabolic disorders like type 2 diabetes.[1][2] These application notes move beyond a simple recitation of steps, delving into the rationale behind experimental design choices to ensure robust, reproducible, and insightful results. We present detailed protocols for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition through kinetic analysis.

Introduction: The Scientific Rationale

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. In mammals, intestinal α-glucosidases are critical for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of these enzymes is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes.[3][4]

This compound belongs to the indolizidine alkaloid family, a class of iminosugars known for their structural similarity to the pyranose form of monosaccharides. This structural mimicry allows them to bind to the active site of glycosidases, often acting as competitive inhibitors that interfere with the binding and processing of the natural substrate. The parent compound, lentiginosine, is a known inhibitor of amyloglucosidase, a type of α-glucosidase.[2] Characterizing the inhibitory profile of its 3-oxo derivative is a critical step in evaluating its therapeutic potential.

The cornerstone of this evaluation is a well-designed enzymatic assay. The most common and reliable method employs a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, measured spectrophotometrically at approximately 405 nm, is directly proportional to enzyme activity.[3][5][6] The presence of an inhibitor like this compound will decrease this rate, providing a quantitative measure of its potency.

Foundational Assay Design & Preliminary Considerations

Before proceeding to detailed protocols, a robust experimental design must be established. The choices made at this stage are critical for the validity of the final data.

Causality in Reagent Selection
  • Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae is widely used due to its commercial availability, high purity, and well-characterized activity. It serves as an excellent model enzyme for initial screening.

  • Buffer System: A phosphate buffer (pH 6.8-7.0) is typically chosen because it provides a stable pH environment near the enzyme's optimal activity range and mimics physiological conditions.[5][6][7]

  • Substrate Concentration: For IC₅₀ determination, the substrate (pNPG) concentration is held constant, typically at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to inhibitors. For kinetic studies, the substrate concentration is varied to elucidate the mechanism of inhibition.

  • Solvent for Inhibitor: While this compound may be water-soluble, dissolving it in a 100% DMSO stock is standard practice.[3][7] This ensures complete solubilization and allows for precise serial dilutions. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid impacting enzyme activity.

The Importance of Controls

Every assay plate must be a self-validating system. This is achieved through the inclusion of meticulous controls:

  • Negative Control (100% Activity): Contains the enzyme, substrate, and buffer, but no inhibitor (only the solvent vehicle, e.g., DMSO). This well defines the maximum reaction rate.

  • Positive Control: Contains a known inhibitor of the target enzyme, such as Acarbose or 1-deoxynojirimycin (DNJ).[3][7] This validates that the assay system is responsive to inhibition.

  • Blank (Compound Control): Contains the inhibitor and substrate in buffer, but no enzyme. This is crucial for correcting for any intrinsic absorbance of the test compound at the measurement wavelength.[6]

Data Summary: Typical Assay Conditions
ParameterRecommended ValueRationale
Enzyme α-Glucosidase (S. cerevisiae)Commercially available, well-characterized model.
Substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG)Produces a chromogenic product (pNP) measurable at 405 nm.
Buffer 50-100 mM Phosphate BufferMaintains optimal pH (6.8-7.0) for enzyme activity.[5][6][7]
Temperature 37°CMimics physiological temperature and ensures consistent reaction rates.[3][6][7]
Positive Control Acarbose or 1-DeoxynojirimycinValidates the assay's ability to detect known inhibitors.[3][7]
Inhibitor Solvent DMSOEnsures complete solubility of the test compound.

Protocol 1: Determination of IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for quantifying inhibitor potency. This protocol utilizes a 96-well plate format for efficiency.

Required Materials
  • This compound

  • α-Glucosidase from S. cerevisiae (e.g., ≥10 U/mg protein)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader with 405 nm filter

  • Multichannel pipettes

  • Incubator set to 37°C

Preparation of Reagents
  • Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Acarbose Stock (50 mM): Prepare a 50 mM stock solution of Acarbose in buffer.

  • Enzyme Working Solution (0.2 U/mL): Dilute the enzyme stock in phosphate buffer. Note: The optimal concentration may need to be determined empirically to ensure the reaction velocity is linear over the measurement period.

  • Substrate Working Solution (3 mM): Dissolve pNPG in phosphate buffer.[8] Prepare this solution fresh daily and protect it from light.

Experimental Workflow

The following diagram illustrates the sequential steps for the IC₅₀ determination assay.

IC50_Workflow prep Prepare Serial Dilutions of Inhibitor in DMSO plate_inhibitor Add 25 µL Inhibitor/ DMSO/Acarbose to appropriate wells prep->plate_inhibitor plate_buffer Add 125 µL Buffer to all wells plate_enzyme Add 25 µL Enzyme (or Buffer for blanks) plate_inhibitor->plate_enzyme preincubate Pre-incubate 5-15 min at 37°C plate_enzyme->preincubate add_substrate Initiate Reaction: Add 25 µL pNPG Substrate preincubate->add_substrate measure Measure Absorbance at 405 nm (kinetic or endpoint at 20-30 min) add_substrate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze

Caption: Workflow for IC₅₀ determination of this compound.

Step-by-Step Procedure
  • Plate Setup: Design the plate layout to include all necessary controls and a range of inhibitor concentrations (e.g., 8-12 concentrations for a full dose-response curve).

  • Add Buffer: Add 125 µL of phosphate buffer to all wells of the 96-well plate.

  • Add Inhibitor/Controls: Add 25 µL of the appropriate inhibitor serial dilution, DMSO vehicle (for negative control), or Acarbose (for positive control) to the designated wells.

  • Add Enzyme: Add 25 µL of the enzyme working solution to all wells except the blank wells. Add 25 µL of phosphate buffer to the blank wells.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5-15 minutes. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[3][7]

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution to all wells to start the reaction. The total volume in each well is now 200 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm. For the most precise data, a kinetic reading (every 30-60 seconds for 20-30 minutes) is recommended.[9] Alternatively, an endpoint reading can be taken after a fixed time (e.g., 20 minutes) after stopping the reaction with a stop solution like 1 M Na₂CO₃.[6]

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank well from the corresponding test wells.

  • Calculate Percent Inhibition: Use the following formula, where the rate is the change in absorbance over time (V₀) from the kinetic analysis.

    % Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

Protocol 2: Determining the Mode of Inhibition

Understanding how a compound inhibits an enzyme is crucial for drug development. This protocol determines if this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Rationale

This experiment involves measuring the initial reaction velocity at several fixed inhibitor concentrations while varying the substrate concentration. The data is then visualized using a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines on this plot reveals the mode of inhibition by showing its effect on the key enzymatic parameters Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[3][10]

Procedure
  • Select several fixed concentrations of this compound based on its predetermined IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1.0 x IC₅₀, and 2.0 x IC₅₀).

  • For each inhibitor concentration, create a range of substrate (pNPG) concentrations (e.g., 0.25 to 5 times the Kₘ of the enzyme for pNPG).

  • Perform the enzymatic assay as described in Protocol 1, measuring the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.

  • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

Data Analysis and Interpretation

Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The resulting graph will produce a series of lines.

Inhibition_Modes cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive a1 Lines intersect on Y-axis a2 Vmax unchanged Km increases b1 Lines intersect on X-axis b2 Vmax decreases Km unchanged c1 Lines are parallel c2 Vmax decreases Km decreases

Caption: Interpretation of Lineweaver-Burk plots for inhibition modes.

Inhibition ModeLineweaver-Burk Plot AppearanceEffect on VₘₐₓEffect on Kₘ
Competitive Lines intersect at the Y-axis.UnchangedIncreases
Non-competitive Lines intersect at the X-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the upper-left quadrant.DecreasesIncreases or Decreases

By analyzing the plot generated from your experimental data, you can confidently assign a mode of inhibition to this compound, providing deep insight into its biochemical mechanism of action.

References

  • Liu, S., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry. [Link]

  • Liu, S., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. PMC - NIH. [Link]

  • P M, A., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry. [Link]

  • Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. International Journal of Carbohydrate Chemistry. [Link]

  • Li, H., et al. (2022). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry. [Link]

  • Nguyen, T. H. V., et al. (2023). Synthesis and in vitro α-glucosidase inhibitory activity of some of the derivatives of 3-methylrhodanine. Vietnam Journal of Science and Technology. [Link]

  • Sutthinut, K., et al. (2017). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai Journal of Online (ThaiJO). [Link]

  • Dineshkumar, B. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

Sources

protocol for 3-Oxo-(-)-lentiginosine treatment in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 3-Oxo-(-)-lentiginosine

Abstract

This document provides a comprehensive framework for researchers investigating the biological activity of this compound in cell culture. While the parent compound, (-)-lentiginosine, is recognized for its pro-apoptotic effects on various tumor cell lines, the functional implications of the 3-oxo modification are yet to be fully characterized.[1] This guide presents a logical, multi-stage experimental workflow designed to systematically determine the cytotoxic potential and elucidate the mechanism of action of this novel analogue. We provide detailed, field-proven protocols for cytotoxicity screening, caspase activity assessment, and immunoblotting of key apoptotic markers. The causality behind experimental choices is explained, empowering researchers to adapt these protocols to their specific cell models and research questions.

Introduction: The Scientific Rationale

Iminosugars, such as the natural product (+)-lentiginosine, are a class of compounds known for their ability to inhibit glycosidases, enzymes crucial for glycoprotein processing and polysaccharide metabolism.[1][2][3] The non-natural enantiomer, (-)-lentiginosine, has garnered significant interest for a distinct and compelling reason: its ability to selectively induce apoptosis in tumor cells while exhibiting lower cytotoxicity in non-transformed cells.[1] This pro-apoptotic activity suggests a mechanism of action that extends beyond simple glycosidase inhibition, pointing towards the modulation of critical cell death pathways.[3]

The introduction of a ketone at the C3 position, creating this compound, represents a rational medicinal chemistry approach to potentially enhance potency, modify selectivity, or alter the pharmacokinetic properties of the parent molecule. The electron-withdrawing nature of the carbonyl group may influence the molecule's interaction with its biological targets.

This application note serves as a foundational guide for the initial characterization of this compound. The workflow is designed to be self-validating, beginning with broad cytotoxicity screening to establish a dose-response relationship and progressing to more focused mechanistic studies to determine if the compound retains or enhances the pro-apoptotic activity of its parent.

Overall Experimental Workflow

The proposed investigation follows a three-phase workflow. The initial phase establishes the cytotoxic efficacy of the compound. Positive results from this phase trigger the second phase, which focuses on confirming an apoptotic mechanism. The final phase involves proteomic analysis to identify key molecular players in the induced cell death pathway.

Experimental_Workflow A Phase 1: Cytotoxicity Profiling B Dose-Response Treatment (e.g., 24, 48, 72 hours) A->B C Cell Viability Assay (MTT/MTS) B->C D Calculate IC50 Value C->D E Phase 2: Apoptosis Confirmation D->E If IC50 is within a testable range F Treat Cells with IC50 Concentration E->F G Caspase-3/7 Activity Assay F->G H Significant Caspase Activity? G->H I Phase 3: Mechanistic Insight H->I Yes L Consider Alternative Cell Death Mechanisms H->L No J Western Blot Analysis (Cleaved Caspase-3, Cleaved PARP) I->J K Data Interpretation & Conclusion J->K

Caption: High-level experimental workflow for characterizing this compound.

Phase 1 Protocol: Cytotoxicity Profiling and IC50 Determination

Objective: To quantify the cytotoxic effect of this compound on a selected cell line and determine the half-maximal inhibitory concentration (IC50).

Causality: The IC50 value is a critical parameter that establishes the potency of the compound.[4] It informs the concentrations used in all subsequent mechanistic experiments, ensuring that observed effects are occurring within a relevant and quantifiable dose range. An MTT or similar metabolic assay is used as a high-throughput method to assess cell viability.

Materials
  • Selected cancer cell line (e.g., MOLT-3, HT-29, SH-SY5Y)[3]

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (if adherent), count, and resuspend cells in fresh medium to the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations. A suggested range, based on data for (-)-lentiginosine, would be 2000 µM down to ~15 µM to yield final concentrations of 1000 µM to ~7.5 µM.[3]

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X working concentrations to the appropriate wells in triplicate.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • Incubate plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well.

    • Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Average the absorbance readings for each triplicate.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
Untreated Control0(Value)100%
Vehicle Control0 (DMSO)(Value)100%
This compound1000(Value)(Value)%
This compound500(Value)(Value)%
This compound250(Value)(Value)%
............
This compound7.8(Value)(Value)%

Table 1: Example data structure for recording and analyzing cytotoxicity results.

Phase 2 Protocol: Caspase-3/7 Activity Assay

Objective: To determine if the observed cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.[5]

Causality: Caspase-3 and Caspase-7 are key proteases that, once activated, cleave a host of cellular proteins to orchestrate the systematic disassembly of the cell during apoptosis.[5] Measuring their activity provides direct functional evidence of an apoptotic mechanism. A fluorometric or colorimetric assay using a specific peptide substrate (e.g., DEVD) provides a sensitive and quantitative readout.[6]

Step-by-Step Methodology (Generic Protocol)
  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in a white-walled 96-well plate suitable for luminescence/fluorescence.

    • Incubate for 24 hours.

    • Treat cells in triplicate with 1X and 2X the predetermined IC50 of this compound for a relevant time period (e.g., 24 hours). Include vehicle controls.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (or equivalent) to room temperature.[7]

    • Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[7]

    • Mix contents on a plate shaker at 300-500 rpm for 2 minutes.

    • Incubate at room temperature for 1-2 hours, protected from light.[6]

  • Data Acquisition:

    • Measure luminescence or fluorescence using a microplate reader according to the kit manufacturer's instructions (e.g., for a fluorometric assay using an Ac-DEVD-AMC substrate, use excitation ~380-400 nm and emission ~460-505 nm).[6][8]

Phase 3 Protocol: Western Blot for Apoptotic Markers

Objective: To visually confirm the cleavage and activation of key proteins in the apoptotic cascade.

Causality: Western blotting provides semi-quantitative data on specific protein levels and their modification states.[9][10] Observing the appearance of cleaved (activated) Caspase-3 and a key downstream substrate, cleaved PARP (Poly (ADP-ribose) polymerase), provides strong, corroborating evidence for apoptosis.[11]

Hypothesized Signaling Pathway

Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus A This compound B Putative Intracellular Target(s) A->B Cellular Uptake C Initiator Caspases (e.g., Caspase-9) B->C Signal Transduction D Executioner Caspases (Pro-Caspase-3) C->D Cleavage E Cleaved Caspase-3 (Active) D->E Activation F PARP E->F Cleavage G Cleaved PARP (Inactive) F->G H DNA Fragmentation & Apoptosis G->H

Caption: Hypothesized apoptotic pathway induced by this compound.

Step-by-Step Methodology
  • Protein Lysate Preparation:

    • Seed cells in 6-well plates and treat with 1X and 2X the IC50 of the compound for the optimal time determined previously. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize samples by diluting them in Laemmli sample buffer to a final concentration of 20-40 µg of protein per lane.[9][10]

    • Denature samples by heating at 95-100°C for 5 minutes.

    • Separate proteins on a 10-12% polyacrylamide gel.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][12]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

References

  • Western blot protocol. Abcam.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific - ES.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Western Blot Protocol. Proteintech Group.
  • Caspase Activity Assay.
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Caspase-Glo® 3/7 Assay.
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
  • Lentiginosine, a dihydroxyindolizidine alkaloid th
  • STEREOSELECTIVE SYNTHESIS OF MODIFIED LENTIGINOSINES AS PROAPOPTOTIC AGENTS. FLORE.
  • Recent syntheses and biological activity of lentiginosine and its analogues. PubMed.
  • A Stereoselective Synthesis of Lentiginosine. PubMed.
  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI)

Sources

Application Notes & Protocols: 3-Oxo-(-)-lentiginosine in Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Iminosugars in Targeting Metabolic Pathways

Metabolic disorders, including type 2 diabetes mellitus (T2DM) and lysosomal storage diseases, represent a significant global health challenge. A key strategy in managing these conditions involves the modulation of carbohydrate-processing enzymes.[1] Iminosugars, a class of polyhydroxylated alkaloids that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as powerful tools in this endeavor.[2][3] This structural analogy allows them to act as competitive inhibitors of glycosidases and glycosyltransferases, the enzymes responsible for synthesizing and cleaving glycosidic bonds.[3][4] Their therapeutic potential is validated by approved drugs such as Miglitol (Glyset®) for diabetes and Miglustat (Zavesca®) for Gaucher's disease.[1]

Lentiginosine, a dihydroxyindolizidine alkaloid originally isolated from Astragalus lentiginosus, is a notable member of this class.[5] While the natural enantiomer, (+)-lentiginosine, is a known inhibitor of amyloglucosidase, its synthetic, non-natural enantiomer, (-)-lentiginosine, has been shown to possess distinct biological activities, including the induction of apoptosis in tumor cells.[5][6][7][8]

3-Oxo-(-)-lentiginosine is a synthetic derivative of (-)-lentiginosine, designed for research applications.[9][10] The introduction of a ketone functional group at the 3-position is a strategic modification intended to alter its inhibitory profile and potency, providing researchers with a refined tool to probe glycosidase-dependent metabolic pathways. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a selective glycosidase inhibitor in metabolic research, with a focus on in vitro enzymatic assays, cell-based models of glucose metabolism, and in vivo studies of glycemic control.

Mechanism of Action: Competitive Inhibition of Glycosidases

The primary mechanism by which this compound is hypothesized to exert its effects is through the competitive inhibition of glycoside hydrolases, particularly α-glucosidases. These enzymes are located in the brush border of the small intestine and are essential for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[11][12]

By mimicking the structure of the natural carbohydrate substrate, this compound binds to the active site of the α-glucosidase enzyme. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the cleavage of glycosidic bonds. The consequence in a physiological context is a delay in carbohydrate digestion and a reduction in the rate of glucose absorption, leading to a blunted postprandial glycemic response.[13] This makes α-glucosidase inhibitors a key therapeutic class for managing hyperglycemia in T2DM.[12]

Mechanism_of_Action cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme α-Glucosidase Active Site Products Monosaccharides (Glucose + Fructose) Enzyme:f1->Products Hydrolysis Substrate Disaccharide (e.g., Sucrose) Substrate->Enzyme:f1 Enzyme_Inhib α-Glucosidase Active Site NoReaction No Hydrolysis Enzyme_Inhib:f1->NoReaction Inhibitor This compound Inhibitor->Enzyme_Inhib:f1 Binding

Caption: Competitive inhibition of α-glucosidase by this compound.

Experimental Applications & Protocols

The following section details key experimental protocols for characterizing the activity of this compound. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against α-glucosidase.

Principle: This assay measures the enzymatic activity of α-glucosidase by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). p-Nitrophenol has a yellow color with an absorbance maximum at 405 nm. The reduction in absorbance in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to millimolar.

    • Prepare a similar dilution series for Acarbose.

  • Assay Setup: In a 96-well plate, add the following to each well:

    Reagent Sample Well Positive Control Negative Control Blank
    Phosphate Buffer 50 µL 50 µL 100 µL 150 µL
    Inhibitor/Acarbose 50 µL 50 µL - -
    α-Glucosidase 50 µL 50 µL 50 µL -
    Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate Reaction: Add 50 µL of the 5 mM pNPG solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative - Abs_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterRecommended Value
Enzyme Concentration0.5 U/mL
Substrate (pNPG) Conc.5 mM
Incubation Temperature37°C
Incubation Time20 minutes
Wavelength405 nm
Protocol 2: Cell-Based Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in a metabolically active cell line (e.g., 3T3-L1 adipocytes or L6 myotubes).

Principle: This protocol uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to visualize and quantify glucose transport into cells. A reduction in 2-NBDG uptake following treatment suggests inhibition of glucose metabolism or transport pathways.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • DMEM (high glucose) with 10% FBS

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG

  • This compound

  • Insulin (Positive Control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture and differentiate cells to a mature phenotype in 24- or 96-well plates.

  • Serum Starvation: Before the experiment, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours. This step is crucial to minimize basal glucose uptake.

  • Inhibitor Treatment:

    • Remove the serum-free media and wash cells with KRH buffer.

    • Add KRH buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Include a positive control set treated with insulin (100 nM) to stimulate glucose uptake.

    • Incubate at 37°C for 30 minutes.

  • Glucose Uptake:

    • Add 2-NBDG to each well to a final concentration of 100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Terminate Uptake:

    • Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the lysate in a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Normalize the fluorescence signal of treated cells to the vehicle control. Present data as a percentage of the control glucose uptake.

Cellular_Assay_Workflow A 1. Culture & Differentiate 3T3-L1 Cells B 2. Serum Starve (2-4 hours) A->B C 3. Pre-treat with This compound B->C D 4. Add 2-NBDG (Fluorescent Glucose Analog) C->D E 5. Incubate (30-60 min) D->E F 6. Wash with Ice-Cold PBS E->F G 7. Lyse Cells & Measure Fluorescence (Ex/Em: 485/535 nm) F->G

Caption: Workflow for the cell-based 2-NBDG glucose uptake assay.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on postprandial hyperglycemia in a rodent model.

Principle: An OGTT is a standard method to assess in vivo glucose tolerance.[14] Animals are given an oral glucose load, and blood glucose is measured over time. An effective α-glucosidase inhibitor will delay glucose absorption, resulting in a lower and flatter blood glucose curve compared to the vehicle control.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Glucose solution (2 g/kg body weight)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization & Fasting: Acclimatize mice for at least one week. Fast the mice for 6 hours prior to the experiment, with free access to water.

  • Baseline Blood Glucose: Take a baseline blood glucose reading (t=0 min) from the tail vein.

  • Compound Administration: Immediately administer this compound (e.g., 10-50 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After 30 minutes, administer the glucose solution (2 g/kg) via oral gavage to all animals.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the treated and vehicle groups. A significant reduction in AUC indicates improved glucose tolerance.

OGTT_Workflow cluster_0 Preparation cluster_1 Intervention cluster_2 Measurement & Analysis A Fast Mice (6 hours) B Measure Baseline Blood Glucose (t=0) A->B C Oral Gavage: Vehicle or Inhibitor B->C D Wait 30 min C->D E Oral Gavage: Glucose (2 g/kg) D->E F Measure Blood Glucose (15, 30, 60, 90, 120 min) E->F G Plot Glucose vs. Time Calculate Area Under Curve (AUC) F->G

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion and Future Directions

This compound represents a valuable chemical tool for investigating the role of glycosidases in metabolic regulation. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity from the enzymatic to the whole-organism level. By demonstrating potency in an α-glucosidase assay, efficacy in reducing cellular glucose uptake, and the ability to improve glucose tolerance in vivo, researchers can build a comprehensive profile of this compound.

Future studies could explore its specificity against a panel of different glycosidases, investigate its effects on downstream signaling pathways (e.g., AMPK, Akt), and assess its long-term efficacy and safety in chronic models of metabolic disease.[15] Such research will further elucidate the therapeutic potential of modified iminosugars in addressing metabolic disorders.

References

  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2003). Therapeutic applications of imino sugars in lysosomal storage disorders. Current Topics in Medicinal Chemistry, 3(5), 561-574. Available at: [Link]

  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. Available at: [Link]

  • Alonzi, D. S., & Dwek, R. A. (2012). Iminosugars: Therapeutic Applications and Synthetic Considerations. ResearchGate. Available at: [Link]

  • Goddard-Borger, E. D., & Williams, S. J. (2017). Therapeutic Applications of Iminosugars: Current Perspectives and Future Opportunities. ResearchGate. Available at: [Link]

  • Butters, T. D. (2006). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. Glycobiology, 16(10), 1R-14R. Available at: [Link]

  • Horne, G., & Wilson, F. X. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Journal of Medicinal Chemistry, 54(22), 7884-7905. Available at: [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. Available at: [Link]

  • Various Authors. (2025). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. ResearchGate. Available at: [Link]

  • American Chemical Society. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry. Available at: [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 488-498. Available at: [Link]

  • Petrou, A., et al. (2023). Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. Molecules, 28(15), 5786. Available at: [Link]

  • MDPI. (2023). Thermostable Lactonases Inhibit Pseudomonas aeruginosa Biofilm: Effect In Vitro and in Drosophila melanogaster Model of Chronic Infection. Available at: [Link]

  • Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines. Available at: [Link]

  • Chen, L., et al. (2023). Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases. Molecules, 28(11), 4509. Available at: [Link]

  • Pardo-Ferreira, M. C., et al. (2022). In Vitro and In Vivo Characterization of Novel Cathelicidin-Based Peptides with Antimicrobial Activity Against Pseudomonas aeruginosa. Pharmaceuticals, 15(7), 882. Available at: [Link]

  • Al-Jaff, B. M. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Antidiabetic Potential of Novel 1,3,5-Trisubstituted-2-Thioxoimidazloidin-4-One Analogues: Insights into α-Glucosidase, α-Amylase, and Antioxidant Activities. Molecules, 27(24), 8998. Available at: [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661-1664. Available at: [Link]

  • Wang, Y., et al. (2023). Potential α-Glucosidase Inhibitors from the Deep-Sea Sediment-Derived Fungus Aspergillus insulicola. Journal of Marine Science and Engineering, 11(2), 438. Available at: [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 512-520. Available at: [Link]

  • Merino, P., Tejero, T., & Delso, I. (2008). Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and related compounds. Current Medicinal Chemistry, 15(10), 954-967. Available at: [Link]

  • Li, Y., et al. (2023). Protocol for examining the T3SS-mediated cytotoxicity of Pseudomonas aeruginosa using the A549 cell line. STAR Protocols, 4(3), 102521. Available at: [Link]

Sources

Introduction: Unveiling Glucosidase Function with a Potent Iminosugar Probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Oxo-(-)-lentiginosine: A Chemical Probe for Investigating Glucosidase Activity

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing pivotal roles in metabolism, cell signaling, and pathogenesis. α-Glucosidases, in particular, are critical for the breakdown of complex carbohydrates into absorbable glucose in the small intestine, making them a key therapeutic target for managing type 2 diabetes.[1][2] The development of potent and selective inhibitors for these enzymes is crucial not only for therapeutic purposes but also as chemical probes to elucidate their function, substrate specificity, and role in complex biological systems.

Lentiginosine, a natural dihydroxyindolizidine alkaloid, is a well-established inhibitor of certain α-glucosidases.[3][4] This application note focuses on This compound , a derivative of the non-natural enantiomer of lentiginosine. While the non-natural enantiomer, (-)-lentiginosine, is noted for its proapoptotic activity in tumor cells[5][6], the introduction of a carbonyl group at the C-3 position creates a unique chemical entity. This modification has the potential to alter its biological activity, shifting its profile towards a selective chemical probe for enzyme characterization.

This guide provides a comprehensive overview of the mechanistic basis for using this compound and a detailed, field-tested protocol for its application in a standard in vitro α-glucosidase inhibition assay. It is designed for researchers in enzymology, chemical biology, and drug discovery seeking to characterize glucosidase activity or screen for novel inhibitors.

Section 1: The Mechanistic Rationale of Iminosugar-Based Inhibition

The Iminosugar Advantage: Mimicking the Transition State

Iminosugars, such as the parent compound lentiginosine, are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change is fundamental to their inhibitory mechanism. At physiological pH, the ring nitrogen is typically protonated, resulting in a positively charged molecule that closely mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases.[7] This high-affinity, non-covalent interaction results in the formation of a stable enzyme-inhibitor complex, effectively blocking the enzyme's active site and preventing substrate hydrolysis.

The Role of the 3-Oxo Moiety

The introduction of a ketone at the C-3 position of the (-)-lentiginosine scaffold introduces distinct stereoelectronic properties. This modification can influence several key aspects of its interaction with the target enzyme:

  • Altered Binding Affinity and Selectivity: The carbonyl group changes the hydrogen bonding capacity and overall polarity of the molecule compared to the parent dihydroxy structure. This can lead to a different selectivity profile, potentially targeting a unique subset of glucosidases or other carbohydrate-processing enzymes with greater specificity.

  • Conformational Rigidity: The sp²-hybridized carbon of the ketone group can impose conformational constraints on the indolizidine ring system, potentially locking the molecule into a conformation that is more or less favorable for binding to the enzyme's active site.

  • Potential for Covalent Interaction: While the primary mechanism is expected to be competitive inhibition, the electrophilic nature of the ketone presents a possibility for covalent bond formation with a nucleophilic residue (e.g., lysine) in the enzyme's active site, potentially leading to irreversible inhibition. This makes this compound a valuable tool for activity-based protein profiling (ABPP).

G cluster_0 Standard Enzymatic Reaction cluster_1 Inhibition Mechanism Enzyme α-Glucosidase TS Oxocarbenium Ion Transition State Enzyme->TS Binds Substrate Glycosidic Substrate (e.g., pNPG) Substrate->TS Catalysis Products Glucose + Aglycone TS->Products Forms Probe This compound (Transition-State Analogue) Complex Stable Enzyme-Inhibitor Complex (Activity Blocked) Probe->Complex Enzyme2 α-Glucosidase Enzyme2->Complex High-Affinity Binding

Figure 1. Mechanism of α-glucosidase inhibition by this compound.

Section 2: Protocol for In Vitro α-Glucosidase Inhibition Assay

This protocol provides a robust method for determining the inhibitory potential of this compound against α-glucosidase using the chromogenic substrate p-nitrophenyl α-D-glucopyranoside (pNPG). The enzyme-catalyzed hydrolysis of pNPG releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm.[8][9]

Principle of the Assay

The rate of pNP formation is directly proportional to the α-glucosidase activity. In the presence of an inhibitor like this compound, the rate of hydrolysis decreases. By measuring this decrease across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the probe's potency.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003 or equivalent)

  • This compound (Probe)

  • p-Nitrophenyl α-D-glucopyranoside (pNPG, Substrate)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.2 M, Stop Solution)

  • Dimethyl sulfoxide (DMSO, for dissolving the probe)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes and sterile tips

  • Microplate spectrophotometer capable of reading absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄). Adjust pH to 6.8.

  • α-Glucosidase Stock Solution (1.0 U/mL): Dissolve enzyme powder in cold phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to a working concentration of 0.2 U/mL with phosphate buffer.

  • pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer. Prepare this solution fresh daily.

  • Probe Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Stop Solution (0.2 M Na₂CO₃): Dissolve sodium carbonate in deionized water.

Experimental Workflow

G prep 1. Reagent Preparation - Prepare Buffers - Dissolve Enzyme, Substrate, Probe dilute 2. Probe Dilution - Create serial dilutions of This compound in buffer prep->dilute plate 3. Assay Plate Setup (96-well) - Add 50 µL buffer - Add 20 µL of Probe/Vehicle dilute->plate enzyme 4. Add Enzyme - Add 20 µL of α-Glucosidase (0.2 U/mL) - Pre-incubate for 10 min at 37°C plate->enzyme start 5. Initiate Reaction - Add 20 µL pNPG (5 mM) - Incubate for 20 min at 37°C enzyme->start stop 6. Stop Reaction - Add 80 µL Na₂CO₃ (0.2 M) start->stop read 7. Read Absorbance - Measure at 405 nm stop->read analyze 8. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC₅₀ read->analyze

Figure 2. Step-by-step workflow for the α-glucosidase inhibition assay.
Step-by-Step Assay Protocol
  • Prepare Probe Dilutions: Perform a serial dilution of the 10 mM probe stock solution in phosphate buffer to obtain a range of concentrations for testing (e.g., from 1 mM to 1 nM). Remember to include a vehicle control (buffer with the same final concentration of DMSO as the highest probe concentration).

  • Set Up the Microplate: In a 96-well plate, add reagents in the following order. Prepare wells for blanks, controls, and test samples in triplicate.

Well TypeReagent 1 (50 µL)Reagent 2 (20 µL)Reagent 3 (20 µL)Pre-IncubationReagent 4 (20 µL)Stop Solution (80 µL)
Blank BufferBufferBuffer10 min @ 37°CpNPGNa₂CO₃
Control (100% Activity) BufferVehicle (DMSO in Buffer)Enzyme10 min @ 37°CpNPGNa₂CO₃
Test (Inhibitor) BufferProbe DilutionEnzyme10 min @ 37°CpNPGNa₂CO₃
  • Pre-incubation: After adding the enzyme (Reagent 3), gently tap the plate to mix and incubate for 10 minutes at 37°C. This allows the probe to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG solution (Reagent 4) to all wells to start the reaction.

  • Incubation: Incubate the plate for exactly 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃ solution to all wells. The solution in the wells with enzyme activity will turn yellow.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Section 3: Data Analysis and Interpretation

Calculating IC₅₀
  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each probe concentration:

    % Inhibition = [ 1 - (Abstest / Abscontrol) ] × 100

    Where:

    • Abstest is the absorbance of the wells containing the inhibitor.

    • Abscontrol is the absorbance of the vehicle control wells (100% activity).

  • Plot and Determine IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the probe concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the data and calculate the IC₅₀ value. The IC₅₀ is the concentration of the probe required to inhibit 50% of the enzyme's activity.

Interpreting the Results

A low IC₅₀ value indicates high potency, meaning a lower concentration of the probe is required to inhibit the enzyme. Comparing the IC₅₀ of this compound against different glucosidases can reveal its selectivity profile. For context, the related natural product (+)-lentiginosine inhibits fungal amyloglucosidase with a Ki value of 10 µM.[3]

CompoundTarget EnzymeInhibition Constant
(+)-LentiginosineFungal AmyloglucosidaseKᵢ = 10 µM[3]
AcarboseMammalian α-GlucosidaseIC₅₀ ≈ 205 µM[10]
This compound S. cerevisiae α-GlucosidaseTo be determined by experiment
Table 1. Comparative inhibition data for related compounds.
Troubleshooting
  • High Background in Blank Wells: May indicate contamination of reagents or spontaneous hydrolysis of pNPG. Prepare fresh substrate and buffer.

  • No Inhibition Observed: The probe may not be active against the specific enzyme used, or the concentrations tested may be too low. Test a higher concentration range. Verify the probe's integrity and solubility.

  • Precipitation in Wells: The probe may have poor solubility in the aqueous buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v).

References

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • ACS Publications. (n.d.). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]

  • Markus, J. S., & Flessner, R. M. (2020). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews, 120(5), 2289-2333. [Link]

  • Chandra, K. L., Chandrasekhar, M., & Singh, V. K. (2002). Total synthesis of (-)- and (+)-lentiginosine. The Journal of Organic Chemistry, 67(13), 4630-4633. [Link]

  • Cardona, F. (2009). STEREOSELECTIVE SYNTHESIS OF MODIFIED LENTIGINOSINES AS PROAPOPTOTIC AGENTS. FLORE Repository. [Link]

  • Bisswanger, H. (2011). Practical Enzymology, Second Edition. Wiley-VCH. [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • Wang, Y., et al. (2021). Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum. Molecules, 26(23), 7247. [Link]

  • Fruit, C., et al. (2019). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 24(18), 3298. [Link]

  • Palmieri, V., et al. (2023). Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. Molecules, 28(19), 6937. [Link]

  • Shie, J., & Prescher, J. A. (2022). Activity-Based Diagnostics: Recent Advances in the Development of Probes for Use with Diverse Detection Modalities. ACS Central Science, 8(1), 18-31. [Link]

  • Ruggiero, D., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS ONE, 7(8), e43316. [Link]

  • Sgrò, M., et al. (2022). Anti-α-Glucosidase and Antiglycation Activities of α-Mangostin and New Xanthenone Derivatives: Enzymatic Kinetics and Mechanistic Insights through In Vitro Studies. International Journal of Molecular Sciences, 23(2), 929. [Link]

  • Zhang, M., et al. (2023). Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. Foods, 12(13), 2588. [Link]

  • Yuan, Y., et al. (2019). Highly Efficient Multiple-Labeling Probes for the Visualization of Enzyme Activities. Angewandte Chemie International Edition, 58(45), 16129-16133. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 488-498. [Link]

  • Thi, H. D., et al. (2022). Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies. Molecules, 27(3), 978. [Link]

  • Li, C., et al. (2022). Potential α-Glucosidase Inhibitors from the Deep-Sea Sediment-Derived Fungus Aspergillus insulicola. Journal of Fungi, 8(11), 1146. [Link]

  • Sarsenova, L., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1313. [Link]

  • Sanjust, E., et al. (2023). α-Glucosidase inhibition by green, white and oolong teas: in vitro activity and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2236802. [Link]

  • Gayo, M., et al. (2024). Enzyme-Triggered Chromogenic and Fluorogenic Probes for Myrosinase Activity Detection. ACS Omega, 9(43), 46831-46838. [Link]

  • Zhang, M., et al. (2023). Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway. Foods, 12(19), 3568. [Link]

  • Franova, P., & Marchalín, Š. (2022). Recent Developments in the Synthesis of Polyhydroxylated Indolizidines. European Journal of Organic Chemistry, 2022(34), e202200632. [Link]

  • University of Illinois Urbana-Champaign Soils Lab. (2021). SOP: Enzyme assays (pNP). [Link]

Sources

Experimental Design Using 3-Oxo-(-)-lentiginosine: A Guide to Glycosidase Inhibition and Cellular Function Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Introduction: Understanding 3-Oxo-(-)-lentiginosine

This compound is a derivative of (-)-lentiginosine, a naturally occurring iminosugar analogue. Iminosugars are carbohydrate mimetics where the ring oxygen has been replaced by a nitrogen atom. This structural change is key to their biological activity, often allowing them to act as potent inhibitors of glycosidases—enzymes crucial for carbohydrate metabolism.[1][2]

The parent compound, (-)-lentiginosine, is the non-natural enantiomer of (+)-lentiginosine and has garnered significant interest for its ability to induce apoptosis in various tumor cells while showing low cytotoxicity towards non-transformed cells.[3][4] The introduction of a 3-oxo (ketone) group to the (-)-lentiginosine scaffold creates a novel molecule whose properties require thorough investigation. This modification may alter its potency, selectivity, or mechanism of action, potentially serving as a prodrug or exhibiting unique biological activities.

Chemical Properties of the Parent Compound (Lentiginosine):

Property Value Source
Molecular Formula C₈H₁₅NO₂ [5]

| Molecular Weight | 157.21 g/mol |[5] |

The primary applications for a novel iminosugar like this compound lie in two key areas: its function as an enzyme inhibitor and its effects on cellular processes like proliferation and apoptosis, particularly in the context of cancer and metabolic diseases.

Section 1: Mechanism of Action - Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.[6][7] Their inhibition can have profound physiological effects, making them attractive targets for treating diseases like diabetes, viral infections, and lysosomal storage disorders.[2][8] Iminosugars like lentiginosine mimic the transition state of the natural substrate, binding with high affinity to the enzyme's active site and blocking its function.[9][10]

The primary hypothesis is that this compound will act as an inhibitor of one or more glycosidases, such as α-glucosidase.

Glycosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme α-Glucosidase (Active Site) Product Glucose Enzyme->Product Hydrolysis Blocked_Enzyme α-Glucosidase (Inactive) Substrate Complex Sugar (e.g., Maltose) Substrate->Enzyme Binds to Active Site Inhibitor This compound Inhibitor->Blocked_Enzyme Competitive Binding No_Product No Glucose Release Blocked_Enzyme->No_Product

Caption: Mechanism of competitive inhibition of α-glucosidase by this compound.

Section 2: Application in Glycosidase Research

To validate the inhibitory potential of this compound, a direct, quantitative enzyme activity assay is the gold standard. Commercial kits provide a reliable and straightforward method for this purpose.[11][12]

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7][12]

A. Principle α-glucosidase hydrolyzes the colorless substrate pNPG to release p-nitrophenol, a yellow-colored product with maximum absorbance at 405-410 nm. The rate of this reaction is directly proportional to the enzyme's activity. An inhibitor will slow this rate.[11]

B. Materials

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control inhibitor)[13]

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1 M (stop solution)

  • 96-well microplate

  • Microplate reader

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the phosphate buffer (e.g., 10 mM). Perform serial dilutions to create a range of test concentrations (e.g., 1 µM to 1 mM).

    • Prepare a stock solution of Acarbose for the positive control.

    • Prepare the enzyme solution (e.g., 0.5 U/mL in phosphate buffer).

    • Prepare the substrate solution (e.g., 5 mM pNPG in phosphate buffer).

  • Assay Setup (in a 96-well plate):

    • Test Wells: 50 µL of enzyme solution + 25 µL of varying concentrations of this compound.

    • Positive Control: 50 µL of enzyme solution + 25 µL of Acarbose solution.

    • Negative Control (100% Activity): 50 µL of enzyme solution + 25 µL of phosphate buffer.

    • Blank: 75 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 100 µL of 1 M Na₂CO₃ to each well to stop the reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

D. Data Analysis & Interpretation

  • Correct all readings by subtracting the blank absorbance.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Abs_Test / Abs_NegativeControl)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Data Summary:

Compound Target Enzyme IC₅₀ Value (µM)
This compound α-Glucosidase To be determined

| Acarbose (Control) | α-Glucosidase | ~205 µM[8] |

A low IC₅₀ value indicates a potent inhibitor. This data is critical for initial drug screening and characterization.[12]

Section 3: Application in Cancer Research

Given the pro-apoptotic activity of the parent compound (-)-lentiginosine, evaluating this compound for anticancer effects is a logical progression.[3][14] A common starting point is to assess its cytotoxicity against relevant cancer cell lines, such as triple-negative breast cancer (TNBC) cells, which are known for their aggressive nature.[15]

Anticancer_Workflow start Start: This compound cell_culture Culture Cancer Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat Cells with Varying Concentrations cell_culture->treatment viability Protocol 2: Assess Cell Viability (MTT Assay) treatment->viability apoptosis Protocol 3: Analyze Apoptosis (Flow Cytometry) treatment->apoptosis data_analysis Data Analysis: Calculate GI₅₀, Quantify Apoptotic Cells viability->data_analysis apoptosis->data_analysis conclusion Conclusion: Determine Cytotoxic & Pro-apoptotic Potential data_analysis->conclusion

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Protocol 2: Cytotoxicity Assessment using MTT Assay

A. Principle The MTT assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

B. Materials

  • TNBC cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

C. Step-by-Step Methodology

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include "vehicle control" wells (medium with the same amount of solvent, e.g., DMSO, used for the drug) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm.

D. Data Analysis & Interpretation

  • Calculate the percentage of cell viability for each concentration: % Viability = (Abs_Treated / Abs_UntreatedControl) * 100

  • Plot % Viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% Growth Inhibition). A lower GI₅₀ indicates higher cytotoxic potential.[15]

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

A. Principle This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

B. Materials

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

C. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with the determined GI₅₀ concentration of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

D. Data Analysis & Interpretation The data will be presented in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)

A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the untreated control indicates that this compound induces apoptosis.[15]

Apoptosis_Analysis Flow Cytometry Quadrant Plot x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin x_end origin->x_end y_end origin->y_end q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Sources

Application Notes and Protocols for In Vivo Administration of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the rational selection and implementation of in vivo administration routes for the investigational compound 3-Oxo-(-)-lentiginosine. As a derivative of the iminosugar (-)-lentiginosine, which has demonstrated proapoptotic activity in tumor cells, this compound holds therapeutic potential that necessitates well-controlled in vivo evaluation.[1][2] In the absence of specific pharmacokinetic and toxicological data for this compound, this document synthesizes established principles of preclinical drug administration with field-proven insights. We will explore critical decision-making factors, formulation strategies for compounds with unknown solubility, and detailed protocols for common administration routes in rodent models.

Introduction to this compound and the Imperative for Rigorous In Vivo Testing

This compound belongs to the indolizidine alkaloid class of iminosugars. Its parent compound, (-)-lentiginosine, is the non-natural enantiomer of the naturally occurring (+)-lentiginosine and has been identified as an inducer of apoptosis in various tumor cell lines, suggesting its potential as an antineoplastic agent.[2][3] The introduction of a ketone at the 3-position may modulate its biological activity, potency, and pharmacokinetic profile. To elucidate the therapeutic window and efficacy of this compound, robust in vivo studies are paramount. The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile and, consequently, the interpretability of experimental outcomes.[4][5]

Strategic Selection of an Administration Route: A Decision Framework

The optimal administration route for this compound will depend on the specific research question, the target site of action, and the compound's physicochemical properties. The following diagram illustrates a decision-making workflow for route selection.

RouteSelection A Define Therapeutic Goal (e.g., systemic vs. local effect) D Evaluate Potential Routes A->D B Assess Physicochemical Properties (Solubility, Stability, Lipophilicity) B->D C Consider Desired Pharmacokinetic Profile (e.g., rapid onset, sustained release) C->D E Oral (PO) D->E Convenient, First-pass metabolism F Intravenous (IV) D->F 100% Bioavailability, Rapid onset G Intraperitoneal (IP) D->G Large surface area for absorption, Faster than SC H Subcutaneous (SC) D->H Slower absorption, Sustained effect I Develop Formulation E->I F->I G->I H->I J Conduct Pilot Studies (Tolerability, PK) I->J K Select and Optimize Route & Dose J->K

Caption: Decision workflow for selecting an in vivo administration route.

Key Considerations:
  • Systemic vs. Localized Effect: If the target is a specific, accessible tumor, local administration might be an option. However, for disseminated cancers or systemic diseases, a route that ensures systemic circulation is necessary.

  • Pharmacokinetics: Intravenous (IV) administration provides immediate and 100% bioavailability, making it the gold standard for initial pharmacokinetic studies.[6] Oral (PO), intraperitoneal (IP), and subcutaneous (SC) routes involve an absorption phase, which will influence the time to peak concentration (Tmax) and overall exposure.[4][6]

  • First-Pass Metabolism: For oral administration, the compound will pass through the liver before reaching systemic circulation, which can lead to significant metabolism and reduced bioavailability (the "first-pass effect").[7]

  • Animal Welfare: The chosen route should minimize stress and discomfort to the animal. The frequency and volume of administration are also critical factors.[1][8]

Formulation Development for this compound

Given that the solubility of this compound is likely unknown, a systematic approach to formulation is required. The primary goal is to develop a safe and effective vehicle that can deliver the desired dose.

Initial Solubility Assessment

A preliminary assessment of solubility in common vehicles is the first step. This can be done on a small scale.

Protocol: Small-Scale Solubility Screen

  • Weigh 1-2 mg of this compound into several small vials.

  • Add a small, precise volume (e.g., 100 µL) of a single vehicle to each vial.

  • Vortex and/or sonicate the vials to aid dissolution.

  • Visually inspect for complete dissolution. If the compound dissolves, add more compound to determine the approximate saturation solubility.

  • If the compound does not dissolve, consider gentle heating if the compound's stability is known to be robust.

Common Vehicles for Preclinical In Vivo Studies

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound.

Vehicle ComponentRationale and ConsiderationsCommon Administration Routes
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic and well-tolerated. Suitable for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS)Buffered to physiological pH, which can be important for compound stability and tolerability.IV, IP, SC, PO
5% Dextrose in Water (D5W)Isotonic. Can be useful for compounds that may be unstable in saline.IV, IP, SC
Solubilizing Agents & Co-solvents
Polyethylene Glycol (PEG) 300/400A common co-solvent for poorly water-soluble compounds.[9] Can cause hemolysis at high concentrations in IV injections.PO, IP, SC (with caution IV)
Propylene Glycol (PG)Another widely used co-solvent. Similar considerations to PEG regarding IV administration.PO, IP, SC (with caution IV)
EthanolCan be used in low concentrations as a co-solvent. Potential for toxicity at higher doses.PO, IP, SC (with caution IV)
Polysorbate 80 (Tween 80)A non-ionic surfactant used to increase solubility and form stable solutions or suspensions.[10]PO, IP, SC, IV
Suspension Vehicles
0.5% - 1% Methylcellulose or Carboxymethylcellulose (CMC)Forms a uniform suspension for insoluble compounds, preventing rapid settling.[11]PO, IP, SC
Lipid-Based Vehicles
Corn oil, Sesame oilSuitable for highly lipophilic compounds. Provides slow, sustained release.SC, IM, PO
Formulation Strategies for Poorly Soluble Compounds

If this compound exhibits poor aqueous solubility, several strategies can be employed:[12][13]

  • Co-solvent Systems: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., PEG 400, propylene glycol) can significantly enhance solubility.[9]

  • Suspensions: Micronizing the compound to increase its surface area and suspending it in a vehicle containing a suspending agent (e.g., methylcellulose) can allow for consistent dosing.[14]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility. However, the final formulation must be within a physiologically tolerable pH range (typically pH 4-9 for parenteral routes).

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[15]

Detailed Administration Protocols for Rodent Models

The following protocols are provided as a general guide and should be adapted based on institutional animal care and use committee (IACUC) guidelines. Aseptic technique is crucial for all parenteral routes.

Oral Gavage (PO)

This route is often preferred for its convenience but is subject to absorption variability and first-pass metabolism.[16]

Protocol: Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.[3] The body of the mouse should be supported.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib.[17][18] Mark the needle to ensure it is not inserted too far.

  • Tube Insertion: With the mouse's head tilted slightly upward to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[3] Advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If the animal struggles or if you feel resistance, withdraw and start again.

  • Substance Administration: Once the needle is in place, administer the formulation slowly and steadily.[17]

  • Withdrawal: After administration, gently remove the needle.

  • Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[19]

SpeciesNeedle GaugeMax Volume
Mouse18-20g10 mL/kg
Rat16-18g10-20 mL/kg
Data sourced from UCSF IACUC guidelines.[3]
Intravenous Injection (IV)

Typically administered via the lateral tail vein, this route provides immediate systemic distribution.[20]

Protocol: Intravenous Injection in Mice

  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[21][22]

  • Vein Identification: Identify one of the two lateral tail veins.

  • Needle Insertion: Using a small gauge needle (27-30g), insert the needle, bevel up, into the vein at a shallow angle.[22] The needle should be advanced a few millimeters into the lumen of the vein.

  • Substance Administration: Administer the substance slowly.[21] You should not feel significant resistance. If a bleb forms under the skin, the needle is not in the vein and should be repositioned.

  • Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

SpeciesNeedle GaugeMax Bolus Volume
Mouse27-30g5 mL/kg
Rat25-27g5 mL/kg
Data sourced from UBC Animal Care Committee guidelines.[23]
Intraperitoneal Injection (IP)

This route involves injecting into the peritoneal cavity, where the substance is absorbed into circulation. It offers a larger surface area for absorption than SC injection.[4]

Protocol: Intraperitoneal Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing and turn it to expose the abdomen. Tilt the head downwards to move the abdominal organs away from the injection site.[24]

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[1][24]

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[1]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.[24]

  • Substance Administration: Inject the substance smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe for any signs of distress.

SpeciesNeedle GaugeMax Volume
Mouse25-27g10 mL/kg
Rat23-25g10 mL/kg
Data sourced from UBC Animal Care Services SOP.[1]
Subcutaneous Injection (SC)

This route provides slower, more sustained absorption compared to IV or IP routes.[8]

Protocol: Subcutaneous Injection in Mice

  • Animal Restraint: Scruff the mouse to lift a fold of loose skin over the back or flank.[8]

  • Needle Insertion: Insert the needle into the base of the "tent" of skin, parallel to the body.[20] Be careful not to puncture through the other side.

  • Aspiration: Gently aspirate to ensure a vessel has not been entered.[8]

  • Substance Administration: Inject the substance. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to help distribute the substance.

  • Monitoring: Return the mouse to its cage and observe.

SpeciesNeedle GaugeMax Volume per Site
Mouse25-27g~1-2 mL
Rat23-25g~5-10 mL
Data sourced from UQBR and UBC guidelines.[8][25]

Self-Validating Systems and Trustworthiness in Protocols

Each protocol described incorporates self-validating checkpoints to ensure procedural accuracy and animal welfare. For instance, the aspiration step in IP and SC injections confirms correct needle placement, while visual confirmation of the absence of a subcutaneous bleb during IV injection validates entry into the vein.[20][24] Adherence to these checkpoints is critical for generating reliable and reproducible data.

Conclusion and Future Directions

The selection of an appropriate in vivo administration route for this compound is a foundational step in its preclinical development. This guide provides a framework for making an informed decision based on the scientific objectives and the compound's characteristics. Initial studies should focus on determining the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound using a route that ensures complete bioavailability, such as IV administration. Subsequent efficacy studies can then employ the most clinically relevant route, armed with a thorough understanding of the compound's behavior in vivo.

References

  • National Institutes of Health Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 499-508.
  • UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

  • JoVE. (2015). Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]

  • Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]

  • JoVE. (2015). Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • Singh, G., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1835-1853.
  • Patel Kwan Consultancy. (2020). Pharmacokinetics of Different Administration Routes. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Subcutaneous Injections. Retrieved from [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • F.A. Davis PT Collection. (n.d.). Pharmacokinetics I: Drug Administration, Absorption, and Distribution. Retrieved from [Link]

  • University of Anbar. (n.d.). Routes of drug administration can be classified as follows. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Texas Tech University. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Erudition, 1(1), 1-7.
  • UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Amgen. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). A review on solubility enhancement techniques. Retrieved from [Link]

  • JoVE. (n.d.). Biopharmaceutical Factors Influencing Drug Product Design: Overview. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. Retrieved from [Link]

  • An, G., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 12.
  • PubMed. (n.d.). Recent advances in small molecule drug delivery. Retrieved from [Link]

  • CPD Online College. (2024). Understanding the Different Routes of Medication Administration. Retrieved from [Link]

  • Li, H., et al. (2020). The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection. Patient Preference and Adherence, 14, 91-103.
  • University of Anbar. (2020). Routes Of Drug Administration. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Medication Routes of Administration. Retrieved from [Link]

  • TTP. (2019). Targeted drug delivery : choosing better administration routes for oncologic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics. Retrieved from [Link]

  • BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • MSD Manual Consumer Version. (n.d.). Drug Administration. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Oxo-(-)-lentiginosine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, fit-for-purpose liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-Oxo-(-)-lentiginosine. This compound is a key synthetic intermediate and a potential metabolite of (-)-lentiginosine, an indolizidine alkaloid with demonstrated proapoptotic activity against various tumor cell lines.[1][2][3] The increasing interest in (-)-lentiginosine as a potential therapeutic agent necessitates reliable analytical methods to support pharmacokinetic and drug metabolism studies. This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of this polar analyte, coupled with tandem mass spectrometry for high selectivity and sensitivity. The described method is intended for researchers, scientists, and drug development professionals requiring a robust analytical tool for preclinical and clinical development programs involving this class of compounds.

Introduction: The Scientific Imperative

(-)-Lentiginosine, the non-natural enantiomer of the plant alkaloid (+)-lentiginosine, has emerged as a compound of significant interest in oncology research due to its ability to induce caspase-dependent apoptosis in tumor cells with minimal cytotoxicity to normal cells.[1][2] Its oxidized analogue, this compound, serves as a crucial intermediate in its synthesis and may represent a metabolic product.[4] Therefore, a validated method to quantify this compound is paramount for elucidating the complete pharmacokinetic profile, metabolic fate, and dose-response relationship of (-)-lentiginosine.

Conventional reversed-phase liquid chromatography (RPLC) is often suboptimal for retaining highly polar compounds like this compound, leading to poor peak shape and potential matrix interference. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative by utilizing a polar stationary phase and a high organic content mobile phase to promote retention of polar analytes through a partitioning mechanism.[5][6] This application note details a HILIC-based LC-MS/MS method, providing the foundational protocol for accurate quantification in complex biological matrices such as plasma.

Analyte and Standard Preparation

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name (1R,2S,8aR)-1,2-dihydroxyhexahydro-3H-indolizin-3-oneSanta Cruz Biotechnology[7]
CAS Number 160169-49-3Pharmaffiliates[8]
Molecular Formula C₈H₁₃NO₃Santa Cruz Biotechnology[7]
Molecular Weight 171.19 g/mol Santa Cruz Biotechnology[7]
Appearance White SolidAlfa Chemistry[3]
Preparation of Standards and Quality Control Samples

The procurement of a certified analytical standard is the cornerstone of quantitative analysis. Analytical standards for this compound are commercially available from suppliers such as Santa Cruz Biotechnology, Alfa Chemistry, and Pharmaffiliates.[3][7][8][9]

Protocol 1: Stock and Working Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve in 1.0 mL of LC-MS grade methanol. This stock should be stored at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): A stable, isotopically labeled analog of the analyte is the ideal internal standard. In its absence, a structurally related compound with similar chromatographic behavior and ionization efficiency, such as a commercially available lentiginosine analog, can be used. Prepare a 1 mg/mL stock solution of the chosen IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank matrix for the calibration curve and quality control (QC) samples.

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) to ensure the accuracy and precision of the method across the calibration range.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while maximizing the recovery of the analyte. For polar compounds in a biological matrix like plasma, protein precipitation is a straightforward and effective approach.

Protocol 2: Plasma Sample Preparation via Protein Precipitation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC sample.

  • Internal Standard Addition: Add 10 µL of the IS working solution.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid to aid in protein denaturation and improve analyte stability).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an effective precipitating agent for plasma proteins. The high organic content of the final supernatant is directly compatible with the initial mobile phase conditions of the HILIC method, preventing peak distortion.

LC-MS/MS Method: Separation and Detection

The heart of this application note is the optimized analytical method. The following parameters are provided as a robust starting point and should be further optimized based on the specific LC-MS/MS system used.

Liquid Chromatography

Given the polar nature of this compound, a HILIC column is the logical choice for achieving adequate retention and separation from endogenous interferences.

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
4.0
4.1
5.0
5.1
7.0

Rationale: An amide-based HILIC stationary phase provides excellent retention for polar, neutral, and charged compounds. The use of ammonium formate as a mobile phase additive ensures good peak shape and enhances ionization efficiency in the mass spectrometer. The gradient starts with a high percentage of organic solvent to promote retention in HILIC mode.

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex matrices.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Rationale: The nitrogen atom in the indolizidine ring of this compound is readily protonated, making positive mode ESI the optimal choice for sensitivity. Source parameters should be optimized to achieve stable and efficient ionization.

MRM Transitions

The selection of specific precursor-to-product ion transitions is critical for the selectivity of the assay. The protonated molecule [M+H]⁺ will serve as the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound 172.1Predicted: 110.1Predicted: 96.1
Internal Standard To be determined based on selection

Rationale: The precursor ion for this compound is [C₈H₁₃NO₃ + H]⁺, which has a theoretical m/z of 172.0863. The predicted product ions are based on common fragmentation pathways for indolizidine alkaloids, which often involve the loss of water and subsequent ring cleavages.[10][11][12] The most intense, stable fragment should be selected as the quantifier, with a second fragment used as a qualifier for identity confirmation. These transitions must be empirically determined and optimized on the specific mass spectrometer being used.

Workflow and Data Processing

A clear and logical workflow is essential for reproducible results.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (200 µL Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 HILIC Separation P5->A1 A2 ESI+ Ionization A1->A2 A3 Tandem MS (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Calculate Concentration D2->D3

Caption: High-level workflow from sample preparation to final concentration determination.

Data Analysis and Validation

The quantitative analysis relies on the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Method Validation: To ensure the trustworthiness of the results, the method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

    • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

    • Linearity and Range: Typically, a correlation coefficient (r²) > 0.99 is required.

    • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

    • Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix.

    • Recovery: The efficiency of the extraction process.

    • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion: A Path Forward

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using HILIC-LC-MS/MS. The described methodology offers the necessary sensitivity, selectivity, and robustness for supporting drug development and metabolism studies of (-)-lentiginosine and related compounds. By explaining the causality behind experimental choices, from the selection of HILIC to the principles of sample preparation and mass spectrometric detection, this guide serves as a valuable resource for researchers in the pharmaceutical and life sciences. The self-validating principles outlined ensure that the generated data is reliable and of high integrity.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307. [Link]

  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]

  • Goti, G., Cardona, F., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(1), 80-90. [Link]

  • Kouparanis, E., & Tanna, S. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1263, 89-98. [Link]

  • Bajad, S. U., Lu, W., Kimball, E. H., Yuan, J., Peterson, C., & Rabinowitz, J. D. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 67-93). Royal Society of Chemistry. [Link]

  • Rodríguez-Sánchez, S., Soria, A. C., & Sanz, M. L. (2015). Analysis of iminosugars and other low molecular weight carbohydrates in Aglaonema sp. extracts by hydrophilic interaction liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1423, 67-75. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • H-H. Chen, et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4053. [Link]

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Application Note. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 160169-49-3 | Product Name : this compound. Retrieved from [Link]

  • Pereira, D. M., et al. (2011). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 22(1), 126-132. [Link]

  • Shim, H., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]

  • Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Journal of Chromatography A, 1729, 465863. [Link]

  • Nakabayashi, R., et al. (2021). A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots. Plant and Cell Physiology, 62(10), 1622-1632. [Link]

  • Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN SEVERAL BORAGINACEAE SPECIES. Macedonian pharmaceutical bulletin, 68(1), 19-30. [Link]

  • Shim, H., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • Shim, H., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]

Sources

creating cellular models with 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Pharmacological Induction of a Cellular Model for N-Linked Glycosylation Disorders Using a Glucosidase I Inhibitor

For: Researchers, scientists, and drug development professionals.

Executive Summary

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis and processing of glycans attached to proteins and lipids.[1] Modeling these complex disorders in a controlled cellular environment is crucial for understanding their pathophysiology and for the preclinical evaluation of potential therapeutics.[2][3] This guide provides a detailed framework and protocol for pharmacologically inducing a cellular model that phenocopies CDG-Ib, a disorder caused by deficiencies in the N-linked glycoprotein processing pathway.

Initial exploration for this application note considered the use of 3-Oxo-(-)-lentiginosine. However, a thorough review of the scientific literature reveals that its parent compound, lentiginosine, is an inhibitor of amyloglucosidase and does not inhibit glucosidase I, the key enzyme in the initial trimming step of N-linked glycosylation. Therefore, to ensure scientific integrity and provide a functional, validated protocol, this document will focus on the use of a well-established α-glucosidase I inhibitor, N-butyldeoxynojirimycin (NB-DNJ) , also known as Miglustat.[4][5][6] This compound reliably inhibits the trimming of terminal glucose residues from nascent glycoproteins, effectively mimicking the biochemical defect observed in certain CDGs.

The Scientific Principle: Interrupting N-Linked Glycosylation

N-linked glycosylation is a critical post-translational modification that begins in the endoplasmic reticulum (ER). A large, pre-formed oligosaccharide precursor, Glc₃Man₉GlcNAc₂, is transferred en bloc to asparagine residues on newly synthesized polypeptides.[7] For the glycoprotein to fold correctly and traffic through the secretory pathway, this glycan must be sequentially modified in a process known as "trimming."

The very first trimming step is the removal of the terminal α-1,2-linked glucose residue, a reaction catalyzed by α-glucosidase I .[8] This is followed by the removal of the next two glucose residues by α-glucosidase II. This deglucosylation process is a critical checkpoint for the calnexin/calreticulin quality control cycle, which ensures only properly folded proteins exit the ER.

By inhibiting α-glucosidase I with NB-DNJ, the precursor glycan remains fully glucosylated (Glc₃Man₉GlcNAc₂).[4][9] This stalls the glycoprotein in an immature state, preventing proper folding and subsequent processing in the Golgi. The cellular accumulation of these unprocessed glycoproteins is a key feature of certain CDGs and serves as the foundation of this cellular model.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) Lumen cluster_Golgi Golgi Apparatus NascentProtein Nascent Polypeptide OST Oligosaccharyl- transferase (OST) NascentProtein->OST Glycoprotein_G3 Glycoprotein (Glc₃Man₉GlcNAc₂) OST->Glycoprotein_G3 en bloc transfer Precursor Glc₃Man₉GlcNAc₂ (Lipid-linked) Precursor->OST Glucosidase_I α-Glucosidase I Glycoprotein_G3->Glucosidase_I Trimming Step 1 Glycoprotein_G2 Glycoprotein (Glc₂Man₉GlcNAc₂) Glucosidase_I->Glycoprotein_G2 Removes 1st Glucose CalnexinCycle Calnexin/Calreticulin Folding Cycle Glycoprotein_G2->CalnexinCycle Enters QC Cycle FurtherProcessing Further Processing (Mannose trimming, addition of GlcNAc, Gal, Sialic Acid) CalnexinCycle->FurtherProcessing Correctly folded proteins traffic to Golgi Inhibitor NB-DNJ (Miglustat) Inhibitor->Glucosidase_I INHIBITION

Figure 1. N-Linked Glycosylation Pathway and Site of Inhibition by NB-DNJ.

Experimental Design & Protocol

This protocol provides a method for treating a mammalian cell line with NB-DNJ and validating the induced phenotype.

Materials & Reagents
  • Cell Line: Human Embryonic Kidney (HEK293T) cells or Chinese Hamster Ovary (CHO) cells are recommended due to their robust growth and high transfection efficiency (if needed for other applications).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inhibitor: N-butyldeoxynojirimycin (NB-DNJ, Miglustat), powder (CAS 75172-81-5).

  • Inhibitor Stock Solution: Prepare a 50 mM stock solution of NB-DNJ in sterile, nuclease-free water. Filter-sterilize and store at -20°C.

  • Lysis Buffer: RIPA buffer supplemented with a protease inhibitor cocktail.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), running buffer, and loading buffer.

  • Western Blot: Transfer apparatus, PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary and secondary antibodies.

  • Primary Antibody: An antibody against a known, abundant glycoprotein (e.g., NCAM, EGFR) is recommended for observing mobility shifts.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Detection: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Protocol
  • Cell Seeding:

    • Plate HEK293T or CHO cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.

    • Causality: Seeding at this density ensures cells are in a logarithmic growth phase and healthy at the time of treatment, promoting consistent inhibitor uptake and response.

  • Inhibitor Treatment:

    • After 24 hours, remove the culture medium.

    • Prepare fresh culture medium containing the desired final concentration of NB-DNJ. A concentration range of 20 µM to 200 µM is a good starting point for optimization.[10] Include an untreated (vehicle control) well.

    • Add the NB-DNJ-containing medium to the cells.

    • Incubate for 48 to 72 hours.

    • Causality: A 48-72 hour incubation period allows for sufficient turnover of existing glycoproteins and the synthesis of new ones in the presence of the inhibitor, maximizing the observable phenotype.

  • Cell Lysis & Protein Quantification:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with protease inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Validation by Western Blot (Mobility Shift Assay):

    • Prepare samples by diluting 20-30 µg of protein lysate with loading buffer and boiling at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary antibody (e.g., anti-NCAM) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Expected Result: The glycoprotein from NB-DNJ-treated cells should exhibit a noticeable upward mobility shift (appear larger) compared to the control. This is because the retained Glc₃Man₉GlcNAc₂ glycan is larger than the processed, mature glycan. This shift validates the successful inhibition of glycosylation processing.[11][12]

Data Summary & Expected Outcomes

The following table summarizes the key parameters for establishing the cellular model.

ParameterRecommended RangeRationale & Expected OutcomeValidation Method
Cell Line HEK293T, CHOHigh protein synthesis rates ensure a robust signal.Cell Morphology
NB-DNJ Concentration 20 - 200 µMTitration is necessary to find the optimal balance between potent inhibition and minimal cytotoxicity.[10]Dose-response Western Blot, Cell Viability Assay
Incubation Time 48 - 72 hoursAllows for accumulation of unprocessed glycoproteins.Time-course Western Blot
Primary Antibody Anti-NCAM, Anti-EGFRSelect a known, abundant N-linked glycoprotein.Western Blot
Expected Phenotype Upward mobility shift of the target glycoprotein on SDS-PAGE.The unprocessed Glc₃Man₉GlcNAc₂ moiety increases the molecular weight of the glycoprotein.[11]Western Blot Analysis

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_analysis Phase 2: Analysis & Validation cluster_result Phase 3: Outcome A 1. Seed Cells (e.g., HEK293T in 6-well plate) B 2. Incubate 24h (70-80% Confluency) A->B C 3. Treat with NB-DNJ (20-200 µM) and Control B->C D 4. Incubate 48-72h C->D E 5. Lyse Cells (RIPA Buffer) D->E F 6. Quantify Protein (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Western Blot G->H I 9. Probe with Antibody (e.g., anti-NCAM) H->I J 10. Visualize Bands I->J K Mobility Shift Detected? (Treated > Control) J->K L Model Validated K->L Yes M Troubleshoot (Check Conc., Time, Antibody) K->M No

Figure 2. Workflow for creating and validating a CDG cellular model.

References

  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362–8365. [Link]

  • Mellor, H. R., Neville, D. C. A., Harvey, D. J., Platt, F. M., Dwek, R. A., & Butters, T. D. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. The Biochemical journal, 381(Pt 3), 867–875. [Link]

  • Platt, F. M., Neises, G. R., Dwek, R. A., & Butters, T. D. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. ResearchGate. [Link]

  • Alfonso, P., Pampín, S., Estrada, J., Rodríguez-Rey, J. C., Giraldo, P., Sancho, J., & Pocoví, M. (2005). Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations. Blood cells, molecules & diseases, 35(2), 268–276. [Link]

  • Platt, F. M., Neises, G. R., Karlsson, G. B., Dwek, R. A., & Butters, T. D. (1994). N-butyldeoxygalactonojirimycin inhibits glycolipid biosynthesis but does not affect N-linked oligosaccharide processing. The Journal of biological chemistry, 269(43), 27108–27114. [Link]

  • Butters, T. D., Mellor, H. R., Narita, K., Dwek, R. A., & Platt, F. M. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. The Biochemical journal, 381(Pt 3), 861–866. [Link]

  • Andersson, U., Butters, T. D., Dwek, R. A., & Platt, F. M. (2000). N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. Biochemical pharmacology, 59(7), 821–829. [Link]

  • Parenti, G., Andria, G., & Valenzano, K. J. (2009). The pharmacological chaperone N-butyldeoxynojirimycin enhances enzyme replacement therapy in Pompe disease fibroblasts. Molecular therapy : the journal of the American Society of Gene Therapy, 17(5), 901–906. [Link]

  • Hettkamp, H., Bause, E., & Legler, G. (1982). Inhibition of processing of plant N-linked oligosaccharides by castanospermine. Bioscience reports, 2(10), 899–906. [Link]

  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of biochemistry and biophysics, 230(2), 668–675. [Link]

  • Un-Nisa, A., Murali, R., & Un-Nisa, A. (2011). N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT). Biochimica et biophysica acta, 1808(2), 446–454. [Link]

  • Raska, M., et al. (2014). Mobility shift of gp120 after deglycosylation. ResearchGate. [Link]

  • Taylor, D. L., et al. (1992). Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28574) and its consequences in human immunodeficiency virus-infected T cells. Antimicrobial agents and chemotherapy, 36(8), 1782–1787. [Link]

  • Wikipedia. (2023). Castanospermine. Wikipedia. [Link]

  • Walker, B. D., et al. (1987). Inhibition of human immunodeficiency virus syncytium formation and virus replication by castanospermine. Proceedings of the National Academy of Sciences of the United States of America, 84(22), 8120–8124. [Link]

  • News-Medical.Net. (2021). Researchers discover mechanism for congenital disorders of glycosylation. News-Medical.Net. [Link]

  • Aebi, M. (2002). Congenital disorders of glycosylation: genetic model systems lead the way. Current opinion in structural biology, 12(5), 589–595. [Link]

  • Francisco, R., et al. (2023). Congenital disorders of glycosylation (CDG): state of the art in 2022. Orphanet journal of rare diseases, 18(1), 336. [Link]

  • Seattle Children's Hospital. (n.d.). Congenital Disorders of Glycosylation. Seattle Children's Research Division. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo-(-)-lentiginosine. As a potent inhibitor of glycosidases, the efficient synthesis of this molecule and its derivatives is of significant interest. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide: The Critical Oxidation Step

The conversion of the secondary alcohol precursor to the ketone in this compound synthesis is a pivotal step that often dictates the overall yield and purity of the final product. The Swern oxidation is a widely employed method for this transformation due to its mild conditions. However, it is not without its challenges. This section addresses common issues encountered during this critical oxidation.

Q1: I am observing a low yield of this compound after performing a Swern oxidation. What are the potential causes and how can I improve it?

A1: Low yields in a Swern oxidation can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • DMSO and Oxalyl Chloride: Ensure that both dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and anhydrous. Oxalyl chloride can decompose over time, so using a fresh bottle is recommended. The standard molar ratio of substrate to oxalyl chloride to DMSO to triethylamine is typically 1:2:3:6.[1][2] Deviating from this can lead to incomplete reaction or side product formation.

    • Triethylamine (TEA): The purity of the base is crucial. Use freshly distilled triethylamine to avoid introducing water, which can quench the reactive intermediates.

  • Strict Anhydrous Conditions: The intermediates in the Swern oxidation are highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control is Critical: The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) during the addition of reagents.[1][2][3] If the temperature rises, the activated DMSO intermediate can decompose, leading to side reactions and reduced yield.[2]

  • Order of Addition: The correct order of reagent addition is paramount. First, activate the DMSO with oxalyl chloride. Then, add the alcohol precursor to form the alkoxysulfonium salt. Finally, add the triethylamine to induce elimination and form the ketone. Adding the base too early can lead to the formation of an inactive complex.

  • Reaction Time: While the initial steps are rapid, ensure each step is allowed to proceed to completion. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: My reaction mixture turned brown/black during the Swern oxidation, and I have a complex mixture of products. What went wrong?

A2: A dark coloration and a complex product mixture are often indicative of decomposition of the reaction intermediates. The primary culprit is usually a loss of temperature control. The chloro(dimethyl)sulfonium chloride intermediate formed from DMSO and oxalyl chloride is unstable above -60 °C.[2] If the temperature rises, it can lead to a Pummerer rearrangement, resulting in the formation of methylthiomethyl (MTM) ether byproducts and other undesired species.

Corrective Actions:

  • Improve Temperature Monitoring and Control: Use a properly insulated Dewar flask for your cooling bath and monitor the internal reaction temperature with a low-temperature thermometer.

  • Slow Addition of Reagents: Add the oxalyl chloride and the alcohol solution dropwise to the cooled DMSO solution to manage the exothermic nature of the reaction and maintain a consistent low temperature.

Q3: I am concerned about the potential for epimerization at the carbon adjacent to the newly formed carbonyl group. How can I mitigate this risk?

A3: Epimerization at the α-carbon can be a concern, especially if the proton at that position is acidic. While the Swern oxidation is generally considered mild, the use of triethylamine as a base can sometimes lead to this side reaction.

Mitigation Strategy:

  • Use a Bulkier Base: Switching from triethylamine to a more sterically hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), can significantly reduce the incidence of epimerization. The bulkier base is less likely to deprotonate the α-carbon of the product.

Frequently Asked Questions (FAQs)

Q1: Are there any effective alternatives to the Swern oxidation for the synthesis of this compound?

A1: Yes, several other mild oxidation methods can be employed, especially if you are encountering persistent issues with the Swern protocol or working with particularly sensitive substrates.

  • Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and offers the advantage of being performed at room temperature.[4][5] It is known for its high selectivity and tolerance of a wide range of functional groups.[6] The workup is also generally straightforward.

  • Parikh-Doering Oxidation: This is another DMSO-based oxidation that uses the sulfur trioxide pyridine complex (SO₃•py) as the activator.[7][8] A key advantage is that it can be run at temperatures between 0 °C and room temperature, avoiding the need for cryogenic conditions.[7]

Oxidation Method Key Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, TEA-78 °CMild, high yield, good functional group tolerance.[1][2][3]Requires cryogenic temperatures, malodorous byproduct (DMS), sensitive to water.[2][3]
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom TemperatureMild, room temperature reaction, easy workup.[4][5]Reagent can be explosive under certain conditions, relatively expensive.
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, TEA0 °C to Room TempMilder than Swern, no cryogenic setup needed.[7]Can require a large excess of reagents for high conversion.[9]
Q2: How should I purify the crude this compound after the oxidation reaction?

A2: The purification of this compound will typically involve standard chromatographic techniques.

  • Workup: After quenching the reaction (e.g., with saturated aqueous ammonium chloride), perform an aqueous workup to remove water-soluble byproducts and salts. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Flash Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase is typically used. The choice of eluent system will depend on the polarity of your product and any protecting groups present. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. Monitor the fractions by TLC to isolate the desired product.

Q3: What analytical techniques are essential for confirming the successful synthesis and purity of this compound?

A3: A combination of spectroscopic and chromatographic methods is necessary to confirm the structure and purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and the disappearance of the proton on the carbon bearing the alcohol in the starting material.

    • ¹³C NMR: Will show the appearance of a characteristic ketone peak (typically in the range of 190-220 ppm) and the disappearance of the carbon signal corresponding to the secondary alcohol.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the exact mass of the synthesized molecule, which validates its elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of your (-)-lentiginosine derivative, chiral HPLC is the gold standard. Using a suitable chiral stationary phase, you can separate and quantify the desired enantiomer from any potential enantiomeric impurity.

Experimental Protocols

Protocol 1: Swern Oxidation of (-)-Lentiginosine Precursor

This protocol provides a general procedure. The specific amounts of reagents should be calculated based on the molar quantity of your starting alcohol.

  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add anhydrous DMSO (3.0 eq) to the flask via syringe.

    • In the dropping funnel, prepare a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane.

  • Activation of DMSO:

    • Add the oxalyl chloride solution dropwise to the stirred DMSO solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution for 30 minutes at -78 °C.

  • Oxidation of the Alcohol:

    • Dissolve the (-)-lentiginosine precursor (1.0 eq) in a minimal amount of anhydrous dichloromethane.

    • Add the alcohol solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 1-2 hours at -78 °C. Monitor the reaction progress by TLC.

  • Formation of the Ketone:

    • Add freshly distilled triethylamine (6.0 eq) dropwise to the reaction mixture over 10-15 minutes at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction at -78°C cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere dmso Add Anhydrous DMSO start->dmso oxalyl Prepare Oxalyl Chloride Solution dmso->oxalyl activation Activate DMSO with Oxalyl Chloride oxalyl->activation add_alcohol Add Alcohol Precursor activation->add_alcohol add_tea Add Triethylamine add_alcohol->add_tea quench Quench Reaction add_tea->quench extract Aqueous Extraction quench->extract chromatography Flash Chromatography extract->chromatography product This compound chromatography->product

Caption: A step-by-step workflow for the Swern oxidation.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield of this compound reagent_purity Check Purity of: - DMSO - Oxalyl Chloride - Triethylamine start->reagent_purity reagent_stoichiometry Verify Stoichiometry (1:2:3:6 ratio) start->reagent_stoichiometry anhydrous Ensure Anhydrous Conditions start->anhydrous temperature Maintain -78°C (Calibrate Thermometer) start->temperature addition_order Confirm Correct Order of Addition start->addition_order reaction_time Optimize Reaction Time (TLC Monitoring) start->reaction_time use_fresh Use Fresh Reagents reagent_purity->use_fresh distill_base Distill Triethylamine reagent_purity->distill_base reagent_stoichiometry->use_fresh anhydrous->use_fresh slow_addition Slow, Dropwise Addition temperature->slow_addition addition_order->slow_addition alternative_ox Consider Alternative Oxidations (DMP, Parikh-Doering) reaction_time->alternative_ox

Caption: A troubleshooting decision tree for low reaction yields.

References

  • Parikh, J. R.; Doering, W. von E. A Selective Method for the Oxidation of Primary and Secondary Alcohols. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Parikh-Doering Oxidation - NROChemistry. [Link]

  • Oxidation of α,ω-Diols Using the Dess-Martin Periodinane - ResearchGate. [Link]

  • Parikh–Doering oxidation - Wikipedia. [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Alcohol Oxidations - Wipf Group, University of Pittsburgh. [Link]

  • DMSO Oxidation. [Link]

  • Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - NIH. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • Swern Oxidation - Organic Chemistry Tutor. [Link]

Sources

optimizing 3-Oxo-(-)-lentiginosine concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the application of 3-Oxo-(-)-lentiginosine in in vitro assays. As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your research. This resource is structured to anticipate and address the common challenges encountered during experimental optimization, empowering you to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses initial questions you may have before incorporating this compound into your experimental workflow.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of (-)-lentiginosine, a dihydroxyindolizidine alkaloid.[1][2][3][4][5] The parent compound, (+)-lentiginosine, is a known inhibitor of amyloglucosidase, a fungal α-glucosidase, with a reported Ki of 1 x 10⁻⁵ M.[1][6] While the precise target spectrum of this compound is not extensively documented in publicly available literature, its structural similarity to lentiginosine suggests it may also function as a glycosidase inhibitor.[1][7] Furthermore, the non-natural enantiomer, (-)-lentiginosine, has been observed to induce apoptosis in various tumor cell lines, a property that may be shared by its derivatives.[7][8][9] Therefore, it is crucial to empirically determine its activity and mechanism in your specific experimental system.

Q2: What is the recommended starting concentration for this compound in a new in vitro study?

A2: For a novel compound like this compound where specific IC₅₀ values in your system are unknown, it is critical to perform a broad dose-response experiment to determine the optimal concentration range.[10] A sensible starting point would be a wide range of concentrations, for instance, from 1 nM to 100 µM, to capture the full spectrum of biological activity.[10] If you are investigating its potential as a glycosidase inhibitor, you could use the Ki of the parent compound, (+)-lentiginosine (10 µM), as a rough guide and test concentrations around this value.[1] For cell-based assays, it is often recommended to start with concentrations 5 to 10 times higher than the biochemical IC₅₀ or Ki to account for cell permeability and other cellular factors.[10]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically supplied as a solid.[5] It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for such compounds due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[10][11] To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Always ensure the final concentration of the solvent in your assay does not exceed a level that could cause cellular toxicity, typically below 0.5% to 1% for DMSO.[12]

Q4: Is this compound expected to be cytotoxic?

A4: The cytotoxic potential of this compound has not been extensively characterized. However, its parent compound, (-)-lentiginosine, is known to induce apoptosis in tumor cells, suggesting that this compound may also exhibit cytotoxic or cytostatic effects, particularly at higher concentrations.[7][8] It is imperative to perform a cytotoxicity assay in parallel with your functional assays to distinguish between specific inhibitory effects and general toxicity.[13] This can be achieved using standard methods such as MTT or resazurin-based assays, or by monitoring cell morphology.

Troubleshooting Guides

This section provides systematic approaches to common problems you may encounter during your experiments with this compound.

Issue 1: No or Weak Inhibitory Effect Observed

If you are not observing the expected inhibitory effect, consider the following potential causes and solutions:

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a wider dose-response experiment. It is possible the effective concentration is higher than initially tested.
Inhibitor Instability Prepare fresh dilutions of this compound from a new aliquot of your stock solution for each experiment. Some compounds can be unstable in aqueous media over time.[14][15]
Incorrect Assay Conditions Review your assay protocol. Ensure that incubation times, temperature, and substrate concentrations are optimal for detecting an inhibitory effect.[16]
Low Cell Permeability If you are working with whole cells, the compound may not be efficiently entering the cells. Consider increasing the incubation time or using a cell line with known higher permeability.
Inappropriate Target It is possible that the enzyme or pathway you are studying is not a primary target of this compound. Consider testing its effect on a known target of related compounds, such as a glycosidase, as a positive control if possible.[1][7]
Issue 2: High Background or Inconsistent Results

High background and variability in your data can obscure real biological effects. The following workflow can help you diagnose and resolve these issues.

A High Background or Inconsistent Results B Check Reagent Preparation and Storage A->B Are reagents fresh and properly stored? B->A No, remake reagents C Review Pipetting Technique and Assay Setup B->C Yes C->A No, refine technique D Assess for Compound Precipitation C->D Is pipetting accurate and consistent? D->A No, check solubility and consider a different solvent E Evaluate Cell Health and Seeding Density D->E Is the compound soluble in the assay medium? E->A No, optimize cell culture conditions F Optimize Washing Steps E->F Are cells healthy and evenly seeded? F->A No, increase wash stringency G Resolved F->G Are washing steps sufficient to remove unbound reagents?

Caption: Troubleshooting workflow for high background and inconsistent results.

Issue 3: Observed Cytotoxicity

Distinguishing specific inhibition from non-specific toxicity is crucial for data interpretation.

Step-by-Step Protocol: Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is important to include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

  • Formazan Solubilization: After the incubation, remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to calculate the IC₅₀ value for cytotoxicity.

A Start B Seed cells in 96-well plate A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound and controls C->D E Incubate for desired time D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance H->I J Calculate cell viability and IC50 I->J K End J->K

Sources

Technical Support Dossier: Stability of 3-Oxo-(-)-lentiginosine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Executive Summary

This document serves as a comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Oxo-(-)-lentiginosine. The stability of a compound in aqueous solution is paramount for ensuring the reproducibility and accuracy of experimental results. Inconsistent compound behavior can often be traced back to degradation in stock solutions or experimental media.

To date, there is a notable absence of publicly available, peer-reviewed stability data specifically for this compound. Therefore, this guide adopts a proactive approach. Instead of presenting established data, we provide a framework based on fundamental chemical principles and industry-standard practices to empower you, the researcher, to assess the stability of this compound under your specific experimental conditions. This dossier details potential degradation pathways, offers troubleshooting guides for common experimental issues, and provides robust protocols for conducting forced degradation studies to determine the compound's stability profile.

Compound Profile: this compound
  • Chemical Name: (1R,2S,8aR)-Hexahydro-1,2-dihydroxy-3(2H)-indolizinone

  • CAS Number: 160169-49-3[1][2]

  • Molecular Formula: C₈H₁₃NO₃[1][2]

  • Molecular Weight: 171.19 g/mol [2]

  • Structure:

    
    
    

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential stability issues of this compound.

General Handling & Storage

Q: How should I prepare and store stock solutions of this compound?

A: As a best practice for a compound with unknown stability, stock solutions should be prepared fresh for each experiment. If storage is necessary:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO or absolute ethanol. Water should be avoided for long-term stock solutions.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental medium, thereby reducing the concentration of the organic solvent.

  • Storage Conditions: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture ingress. Store at -20°C or, preferably, -80°C. Protect from light.

Q: What are the primary factors that could affect the stability of this compound in my aqueous experimental buffers or media?

A: Several environmental factors can influence the stability of any compound in solution.[3][4] For this compound, the key factors to consider are:

  • pH: The compound contains a lactam (a cyclic amide) within its indolizidinone core. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. Therefore, the pH of your buffer is a critical determinant of stability.

  • Temperature: Chemical degradation rates generally increase with temperature.[5] Incubating the compound for extended periods at 37°C (e.g., in cell culture) may lead to more rapid degradation than storage at 4°C.

  • Oxidation: The alkaloid structure may be susceptible to oxidative degradation.[6][7] The presence of dissolved oxygen or oxidizing agents in your medium could be a factor.

  • Light: Photodegradation can occur if the compound has chromophores that absorb light in the UV or visible spectrum.[4] It is always a good practice to protect solutions from light.

Understanding Degradation

Q: What are the likely degradation pathways for this compound in aqueous solution?

A: Based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis: The most probable degradation route is the hydrolysis of the amide bond (lactam) in the six-membered ring. This would result in the opening of the ring to form a linear amino acid derivative. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The tertiary amine at the ring junction and the secondary alcohols are potential sites for oxidation, which could lead to N-oxides or further oxidation of the alcohol groups to ketones.

Below is a diagram illustrating a hypothetical hydrolytic degradation pathway.

G cluster_main Hypothetical Hydrolytic Degradation of this compound Compound This compound (Indolizidinone Structure) Hydrolysis Hydrolysis (Ring Opening at Lactam) Compound->Hydrolysis H₂O (Acid or Base Catalyzed) Product Ring-Opened Product (Amino Acid Derivative) Hydrolysis->Product

Caption: Hypothetical hydrolytic pathway of this compound.

Q: I am observing a decrease in the biological activity of my compound over time in cell culture. What could be the cause?

A: A time-dependent loss of activity is a classic indicator of compound instability in the experimental medium. The physiological conditions of cell culture (aqueous buffer, 37°C, presence of media components) can promote degradation. The parent compound is being consumed, leading to a lower effective concentration and thus reduced biological effect. It is crucial to determine the half-life of your compound under these specific conditions.

Analytical & Troubleshooting

Q: My HPLC chromatogram shows new peaks appearing over time when my compound is in solution. How can I investigate this?

A: The appearance of new peaks that grow over time while the parent peak decreases is strong evidence of degradation. This is the principle behind a stability-indicating analytical method .[8][9][10] To investigate:

  • Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, heat, oxidation, light) as detailed in the protocols below. This helps to generate the potential degradation products.

  • Method Validation: Ensure your HPLC method can resolve the parent compound from all new peaks. This is known as demonstrating specificity.

  • Peak Tracking: Monitor the area of the parent peak and the new peaks over time under your experimental conditions to calculate the rate of degradation.

Q: How can I definitively confirm if my compound is degrading?

A: The gold standard is to use a stability-indicating method, typically HPLC or LC-MS. An LC-MS (Liquid Chromatography-Mass Spectrometry) method is particularly powerful as it can provide the mass of the degradation products, offering clues to their structure and confirming that they originate from the parent compound.

Troubleshooting Guide: Investigating Compound Instability

Use this workflow to diagnose and address issues potentially related to the instability of this compound.

G Start Start: Inconsistent Experimental Results Check_Stock Is the solid compound pure? Are stock solutions prepared fresh? Start->Check_Stock Yes_Fresh Yes Check_Stock->Yes_Fresh No_Old No Check_Stock->No_Old Stability_Study Conduct a preliminary stability study. Incubate compound in experimental buffer. Analyze by HPLC at T=0 and T=24h. Yes_Fresh->Stability_Study Prep_New Prepare fresh stock solution from verified solid material. Re-run experiment. No_Old->Prep_New Problem_Solved1 Problem Solved? Prep_New->Problem_Solved1 Modify_Protocol Modify experimental protocol: - Reduce incubation time - Prepare compound fresh before use - Adjust buffer pH if possible Problem_Solved1->Modify_Protocol No Other_Factors Investigate other experimental factors: - Target variability - Assay interference - Pipetting errors Problem_Solved1->Other_Factors Yes Deg_Observed Degradation Observed? (New peaks / Decreased parent peak) Stability_Study->Deg_Observed Yes_Deg Yes Deg_Observed->Yes_Deg No_Deg No Deg_Observed->No_Deg Full_Study Perform full forced degradation study (pH, temp, light, oxidation) to characterize stability profile. Yes_Deg->Full_Study No_Deg->Other_Factors Full_Study->Modify_Protocol

Caption: Troubleshooting workflow for compound instability issues.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand a compound's stability profile and to develop a stability-indicating analytical method.[4][11][12]

Protocol 1: pH-Dependent Stability Study (Hydrolysis)

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in acetonitrile or methanol)

  • Buffers: 0.1 N HCl (pH ~1), pH 4.5 acetate buffer, pH 7.4 phosphate buffer, 0.1 N NaOH (pH ~13)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare separate solutions of this compound at a final concentration of ~0.1 mg/mL in each of the four buffer systems.

  • Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC system to obtain the initial peak area of the parent compound.

  • Incubate the solutions at a controlled temperature (e.g., 50°C to accelerate degradation).

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize if necessary, and inject onto the HPLC.

  • Analysis: For each pH condition, plot the percentage of the parent compound remaining versus time. Observe the formation of any new peaks.

pH ConditionTime (hours)Parent Peak Area% Parent RemainingDegradant Peak(s) Area
0.1 N HCl 0100%0
2
4
pH 7.4 0100%0
2
4
0.1 N NaOH 0100%0
2
4
Caption: Example data collection table for a pH stability study.
Protocol 2: Photostability and Thermostability Study

Objective: To assess the impact of light and heat on the stability of the compound.

Procedure:

  • Thermostability: Prepare a solution of the compound in a relevant buffer (e.g., pH 7.4). Store it in the dark at an elevated temperature (e.g., 60-70°C). Analyze by HPLC at T=0 and subsequent time points.

  • Photostability: Prepare two solutions of the compound. Expose one to a controlled light source (e.g., a photostability chamber with an output of ~1.2 million lux hours) and wrap the other in aluminum foil as a dark control. Keep both at the same temperature. Analyze both solutions by HPLC at set time points.

Protocol 3: Oxidative Stability Study

Objective: To determine the compound's susceptibility to oxidation.

Procedure:

  • Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent.

  • Add a small volume of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature.

  • Analyze by HPLC at T=0 and subsequent time points (e.g., 2, 6, 24 hours), monitoring for the loss of the parent peak and the appearance of new peaks.

Protocol 4: Guidance for Developing a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from all its degradation products and impurities.[13][14]

  • Column Choice: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.

  • Detection: Use a photodiode array (PDA) detector. This allows you to check for peak purity and determine the optimal wavelength for detection of both the parent compound and its degradants.

  • Method Development: The goal is to achieve baseline separation for all peaks. Adjust the gradient slope, buffer pH, and organic modifier to optimize the separation. The samples generated during the forced degradation studies are invaluable for this process.

Data Interpretation & Best Practices

  • Significant Degradation: A loss of >10% of the parent compound under a specific stress condition is generally considered significant and indicates instability.

  • Half-Life (t₁/₂): For conditions where degradation occurs, calculate the half-life of this compound to understand how quickly it degrades in your experimental setup.

  • Experimental Design: If the compound is found to be unstable under your assay conditions (e.g., 24-hour incubation at 37°C in pH 7.4 buffer), you must adjust your experimental design. This could involve reducing incubation times or adding the compound to your system immediately before measurement.

  • Documentation: Meticulously document all stability testing results. This information is critical for the interpretation of all future experimental data and for ensuring inter- and intra-lab reproducibility.

By following the guidance and protocols in this dossier, researchers can confidently characterize the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Forced Degradation Studies: An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Systemic pH modifies ketone body production rates and lipolysis in humans. (1990). PubMed. Available at: [Link]

  • Purine alkaloid degradation. (2012). MicrobeWiki - Kenyon College. Available at: [Link]

  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022). ResearchGate. Available at: [Link]

  • Organic Chemistry UNIT – II : Alkaloids. V.P. & R.P.T.P. Science College. Available at: [Link]

  • Systemic pH modifies ketone body production rates and lipolysis in man. (1990). ResearchGate. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: A Guide to the Experimental Use of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-(-)-lentiginosine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the effective dissolution and handling of this compound for experimental use. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to ensure your experiments are both successful and reproducible.

Understanding this compound: A Primer

This compound is a heterocyclic compound with a molecular weight of 171.19 g/mol and a chemical formula of C₈H₁₃NO₃. It is classified as a white solid and serves as a key intermediate in the synthesis of (-)-lentiginosine, an iminosugar known for its biological activities, including the induction of apoptosis in tumor cells.[1] The integrity of your experimental results hinges on the proper preparation of this compound. This guide will walk you through the critical steps of dissolution and handling to maintain its stability and efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered when working with this compound.

Q1: What is the best solvent to dissolve this compound?

A1: Based on available data, this compound is soluble in organic solvents such as Methanol and Tetrahydrofuran (THF) . For most biological applications, particularly cell-based assays, preparing a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the recommended starting point. While direct solubility data in DMSO is not extensively published, its broad utility as a solvent for similar organic molecules makes it a logical first choice.

It is crucial to perform a small-scale solubility test to determine the maximum concentration that can be achieved in your chosen solvent.

Q2: I'm observing precipitation when I dilute my DMSO stock solution in my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent crashes out of solution when introduced to an aqueous environment. Here's a systematic approach to troubleshoot this:

  • Reduce the final concentration of the compound in your assay.

  • Decrease the percentage of DMSO in the final working solution. Aim for a final DMSO concentration of less than 0.5% (v/v) to minimize solvent-induced artifacts in your biological system.

  • Consider a serial dilution approach. Instead of a single large dilution, perform a series of smaller dilutions in your aqueous buffer or medium.

  • Vortex gently or triturate (pipette up and down) immediately after adding the stock solution to the aqueous medium to ensure rapid and uniform dispersion.

  • If precipitation persists, explore the use of a co-solvent. A small percentage of ethanol, in addition to DMSO, in your initial stock solution might improve aqueous compatibility. However, be mindful of the final concentration of all solvents in your experiment.

Q3: How should I prepare a stock solution of this compound?

A3: A well-prepared stock solution is the foundation of reproducible experiments. Follow this detailed protocol:

  • Equilibrate the vial: Before opening, allow the vial of this compound to come to room temperature to prevent condensation of atmospheric moisture.

  • Weigh the compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the solvent: Add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial to achieve your target stock concentration (e.g., 10 mM or 50 mM).

  • Facilitate dissolution: Gently vortex the solution or sonicate in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?

A4: Proper storage is critical for maintaining the integrity of the compound.

FormStorage TemperatureAdditional Recommendations
Solid -20°CStore in a tightly sealed container in a dry, dark place. The compound may be light-sensitive, so protecting it from light is a prudent precautionary measure.
In Solution -20°C or -80°CStore in tightly sealed, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions has not been extensively documented. As a general precaution for many organic compounds, it is advisable to prepare fresh dilutions in your aqueous experimental buffer or medium from your frozen organic stock solution on the day of the experiment. Avoid storing the compound in aqueous solutions for extended periods.

Experimental Workflow: From Powder to Plate

This workflow diagram illustrates the key decision points and steps for preparing this compound for a typical cell-based experiment.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start with solid This compound weigh Weigh Compound start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute check Check for Precipitation dilute->check use Use in Experiment check->use No troubleshoot Troubleshoot: - Lower Concentration - Adjust Solvent % check->troubleshoot Yes troubleshoot->dilute

Workflow for preparing this compound.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing concentrated stock solutions.

  • Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

By adhering to these guidelines, you can ensure the safe and effective use of this compound in your research endeavors. For any further questions or specialized applications, consulting with a technical support scientist from your compound supplier is always recommended.

References

  • Fisher Scientific. (2010).
  • PubChem. (n.d.). Lentiginosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Identifying Off-Target Effects of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-3OL-20260112-v1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and characterizing the off-target effects of 3-Oxo-(-)-lentiginosine. As a derivative of lentiginosine, a known glycosidase inhibitor, this compound's on-target activity is presumed to be the inhibition of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[1][2][3][4] However, the therapeutic potential and safety profile of any small molecule are critically dependent on its selectivity.

This document offers a structured approach to off-target profiling, combining computational prediction with robust experimental validation. It is designed to be a practical resource, featuring frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and step-by-step protocols for recommended assays. Our goal is to empower researchers to anticipate, identify, and validate potential off-target interactions, thereby ensuring data integrity and accelerating the drug development process.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of lentiginosine and its analogs?

A1: The on-target effect of lentiginosine and its analogs is the inhibition of glycosidases. Specifically, they are known to inhibit Golgi α-mannosidase II, an enzyme crucial for the maturation of N-glycans.[1][2][3][4] Inhibition of this enzyme disrupts the normal processing of glycoproteins. One known off-target effect of the parent compound, (+)-lentiginosine, is the inhibition of the ATPase and chaperone activity of Heat shock protein 90 (Hsp90).[5][6][7] This interaction occurs at the middle domain of Hsp90, not the ATP-binding pocket.[5][6] Given the structural similarity, it is plausible that this compound also interacts with Hsp90.

Q2: What are the likely cellular consequences of Golgi α-mannosidase II inhibition?

A2: Inhibition of Golgi α-mannosidase II leads to an accumulation of high-mannose N-glycans and a decrease in complex N-glycans on glycoproteins.[3][8] This can have profound effects on cellular processes, including cell signaling, adhesion, and protein quality control. A major consequence of disrupting glycosylation is the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[9][10][11] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[9][12]

Q3: Why is it critical to identify the off-target effects of this compound?

A3: Identifying off-target effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a primary cause of adverse drug reactions and toxicity.[13]

  • Mechanism of Action: Understanding the full spectrum of a compound's interactions is necessary to accurately interpret experimental results and elucidate its true mechanism of action.

  • Therapeutic Potential: Off-target effects are not always detrimental. They can sometimes be therapeutically beneficial and lead to drug repurposing opportunities.[14]

  • Lead Optimization: A clear understanding of off-target liabilities guides medicinal chemistry efforts to improve selectivity and reduce unwanted side effects.

Q4: What is a general strategy for identifying off-target effects?

A4: A robust strategy for off-target identification involves a multi-pronged approach:

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound.

  • In Vitro Profiling: Employ broad-based screening methods like chemical proteomics and kinome profiling to identify protein interactions in a controlled environment.

  • Cell-Based Validation: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a physiological cellular context.

  • Functional Assays: Once potential off-targets are identified and validated, design specific functional assays to determine the biological consequences of these interactions.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays. 1. Cell line instability or high passage number. 2. Variability in compound concentration or incubation time. 3. Inconsistent cell density at the time of treatment.1. Use low-passage, authenticated cell lines. 2. Prepare fresh compound dilutions for each experiment and use a precise timer. 3. Ensure consistent cell seeding density and confluency.
High background in chemical proteomics pull-down. 1. Non-specific binding to the affinity matrix. 2. Compound concentration is too high, leading to non-specific interactions. 3. Insufficient washing steps.1. Pre-clear the lysate with the matrix before adding the compound-linked beads. 2. Perform a dose-response experiment to determine the optimal compound concentration. 3. Increase the number and stringency of wash steps.
No thermal shift observed in CETSA. 1. The compound does not bind to the target protein in the cellular environment. 2. The target protein is not expressed at a detectable level. 3. The compound is not cell-permeable. 4. The thermal shift is too small to be detected.1. Confirm target engagement using an orthogonal method. 2. Verify target expression by Western blot or mass spectrometry. 3. Perform the assay with cell lysates instead of intact cells. 4. Optimize the heating temperature and duration.
Discrepancy between in vitro and cell-based assay results. 1. The compound may be metabolized or effluxed in cells. 2. The target protein may be in a different conformational state or part of a complex in cells. 3. The compound may have poor cell permeability.1. Investigate the metabolic stability of the compound in the cell line used. 2. Consider the cellular localization and interacting partners of the target protein. 3. Evaluate compound permeability using standard assays.

Experimental Workflows for Off-Target Identification

A systematic approach to identifying off-target effects begins with broad, unbiased screening methods, followed by more targeted validation techniques.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Validation in a Cellular Context cluster_2 Phase 3: Functional Characterization A In Silico Prediction (Computational Screening) B Chemical Proteomics (Unbiased Screening) A->B Guide probe design & prioritize protein families D Cellular Thermal Shift Assay (CETSA) (Target Engagement) B->D Validate putative hits C Kinome Profiling (Focused Screening) C->D Validate kinase hits E Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-JNK) D->E Confirm functional consequence of target engagement F Cellular Phenotypic Assays (e.g., Apoptosis, Proliferation) E->F Link molecular interaction to cellular phenotype

Caption: A multi-phase workflow for off-target identification.

In Silico Prediction of Potential Off-Targets

Before embarking on wet-lab experiments, computational methods can provide a valuable preliminary assessment of potential off-target interactions. These approaches leverage large databases of known drug-target interactions and protein structures to predict binding based on the chemical similarity of this compound to other known ligands.[14][15][16]

Recommended Databases and Tools:

  • ChEMBL: A database of bioactive molecules with drug-like properties, containing information on compound-target interactions.[17]

  • PubChem: A public repository of small molecules and their biological activities.

  • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

  • SEA (Similarity Ensemble Approach): A computational method for predicting off-target effects based on chemical similarity.

Step-by-Step Protocol:

  • Obtain the 2D or 3D structure of this compound (e.g., as a SMILES string or SDF file).

  • Submit the structure to one or more of the prediction servers listed above.

  • Analyze the output, which will typically be a ranked list of potential protein targets.

  • Prioritize targets for experimental validation based on the prediction scores and their biological relevance.

Chemical Proteomics for Unbiased Off-Target Discovery

Chemical proteomics is a powerful, unbiased approach for identifying the direct binding partners of a small molecule within a complex proteome.[18][19][20] This technique typically involves immobilizing the small molecule on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate.[21]

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A negative control probe, lacking the core pharmacophore, should also be synthesized.

  • Cell Culture and Lysis: Culture the cells of interest to approximately 80-90% confluency. Harvest the cells and prepare a native protein lysate using a mild lysis buffer (e.g., RIPA buffer without harsh detergents).

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the this compound pull-down compared to the control pull-down.

    • Perform bioinformatics analysis on the list of putative off-targets to identify enriched pathways and functional protein classes.

Kinome Profiling for Specificity Assessment

Given that a large number of drugs have off-target effects on kinases, a focused screen against a panel of kinases is a valuable component of off-target profiling.[22][23][24][25] Several commercial services offer kinome-wide profiling, typically using either activity-based assays or binding assays.

Step-by-Step Protocol (General Workflow):

  • Select a kinome profiling service that offers a broad panel of kinases.

  • Provide a sample of this compound at a specified concentration (typically 1-10 µM).

  • The service will perform the screening and provide a report detailing the inhibitory activity of the compound against each kinase in the panel.

  • Analyze the data to identify any kinases that are significantly inhibited by this compound.

  • Prioritize any "hits" for further validation using orthogonal assays.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful method for confirming that a compound binds to its target protein within the complex and physiological environment of a living cell.[26][27] The principle behind CETSA is that ligand binding can stabilize a protein against thermal denaturation.[26]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis and Separation of Soluble Fraction: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[28]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.[28]

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in the drug-treated sample to the vehicle-treated sample.

    • A thermal shift is observed if the protein is more stable (i.e., more remains in the soluble fraction) at higher temperatures in the presence of the drug.

    • An isothermal dose-response curve can be generated by treating cells with varying concentrations of the drug and heating at a single, optimized temperature to determine the EC50 for target engagement.[28]

Potential Off-Target Signaling Pathways

Inhibition of glycosylation and potential interaction with Hsp90 can perturb several key signaling pathways. Researchers should be prepared to investigate these pathways when unexpected cellular phenotypes are observed.

ER Stress and the Unfolded Protein Response (UPR)

The disruption of N-linked glycosylation by inhibitors of Golgi α-mannosidase II is a potent inducer of ER stress. This activates the UPR, a complex signaling network with three main branches initiated by the sensors IRE1, PERK, and ATF6.

G cluster_0 ER Lumen cluster_1 ER Membrane cluster_2 Cytosol / Nucleus unfolded_proteins Unfolded Proteins IRE1 IRE1 unfolded_proteins->IRE1 activates PERK PERK unfolded_proteins->PERK activates ATF6 ATF6 unfolded_proteins->ATF6 activates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA JNK JNK IRE1->JNK activates ATF4 ATF4 PERK->ATF4 phosphorylates eIF2α leading to ATF4 translation ATF6n ATF6 (cleaved) ATF6->ATF6n translocates to Golgi & is cleaved CHOP CHOP ATF4->CHOP

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Hsp90 Client Protein Network

Hsp90 is a molecular chaperone responsible for the stability and function of a large number of "client" proteins, many of which are critical signaling molecules involved in cell growth, proliferation, and survival.[5][29][30] Inhibition of Hsp90 can therefore have widespread and pleiotropic effects.

G cluster_1 Downstream Pathways Hsp90 Hsp90 EGFR EGFR Hsp90->EGFR stabilizes HER2 HER2 Hsp90->HER2 stabilizes Akt Akt Hsp90->Akt stabilizes Raf1 Raf-1 Hsp90->Raf1 stabilizes CDK4 CDK4 Hsp90->CDK4 stabilizes p53 mutant p53 Hsp90->p53 stabilizes Proliferation Proliferation EGFR->Proliferation HER2->Proliferation Survival Survival / Anti-Apoptosis Akt->Survival Raf1->Proliferation CellCycle Cell Cycle Progression CDK4->CellCycle p53->Survival

Caption: Hsp90 and a selection of its client proteins and their associated pathways.

References

  • Dal Piaz, F., Vassallo, A., Chini, M. G., Cordero, F. M., Cardona, F., Pisano, C., et al. (2012). Natural Iminosugar (+)-Lentiginosine Inhibits ATPase and Chaperone Activity of Hsp90. PLoS ONE, 7(8), e43316. [Link]

  • Dal Piaz, F., Vassallo, A., Chini, M. G., et al. (2012). Natural iminosugar (+)-lentiginosine inhibits ATPase and chaperone activity of hsp90. PLoS One, 7(8), e43316. [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035-1044. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature Reviews Molecular Cell Biology, 8(7), 519-529. [Link]

  • Walter, P., & Ron, D. (2011). The unfolded protein response: from stress pathway to homeostatic regulation. Science, 334(6059), 1081-1086. [Link]

  • Al-Kass, Z., et al. (2021). Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors?. Carbohydrate Research, 508, 108395. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Sano, R., & Reed, J. C. (2013). ER stress-induced apoptosis. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1833(12), 3460-3470. [Link]

  • Dal Piaz, F., et al. (2012). Thermodynamic and kinetic constants measured by SPR for the interaction between tested compounds and immobilized HSP90. ResearchGate. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • van den Elsen, J. M. H., et al. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. The FEBS Journal, 279(18), 3298-3309. [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. [Link]

  • Vasan, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. [Link]

  • Biotech Support Group. (n.d.). New Chemical Proteomic Methods To Access Drug-Protein Interactions. [Link]

  • Patsnap Synapse. (2024). What are MAN2A1 inhibitors and how do they work?. [Link]

  • i-Science. (n.d.). Chemical databases - Directory of in silico Drug Design tools. [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology, 2(11), 753-757. [Link]

  • ResearchGate. (2021). Targeting Cancer via Golgi α-mannosidase II Inhibition: How Far Have We Come In Developing Effective Inhibitors?. [Link]

  • Krall, N., et al. (2014). Different chemical proteomic approaches to identify the targets of lapatinib. MedChemComm, 5(11), 1773-1778. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. [Link]

  • ResearchGate. (n.d.). Methods of off-target detection. [Link]

  • MedChemComm. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • Rose, P. E., et al. (2002). Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. The EMBO Journal, 21(23), 6457-6468. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Vasan, V., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 25(3), 1834. [Link]

  • Gu, Y., et al. (2014). Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Evidence-Based Complementary and Alternative Medicine, 2014, 829476. [Link]

  • Whitehead, T. A., et al. (2012). Parallelized identification of on- and off-target protein interactions. Proceedings of the National Academy of Sciences, 109(41), 16583-16588. [Link]

  • Xie, L., et al. (2014). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 19, 295-306. [Link]

  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • Archives of Toxicology. (2013). Swainsonine as a lysosomal toxin affects dopaminergic neurons. [Link]

  • Current Medicinal Chemistry. (2010). Natural Product Inhibitors of Hsp90: Potential Leads for Drug Discovery. [Link]

  • Journal of Hematology & Oncology. (2011). Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers. [Link]

  • ResearchGate. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors?. [Link]

  • eLife. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

  • Organic & Biomolecular Chemistry. (2009). Glycosidase inhibition: assessing mimicry of the transition state. [Link]

  • Elbein, A. D., et al. (1981). Swainsonine: an inhibitor of glycoprotein processing. Proceedings of the National Academy of Sciences, 78(12), 7393-7397. [Link]

  • Pritchard, D. H., et al. (1990). Swainsonine toxicosis suppresses appetite and retards growth in weanling rats. Research in Veterinary Science, 48(2), 228-230. [Link]

Sources

Technical Support Center: Purification of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Oxo-(-)-lentiginosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to challenges encountered during the purification of this polar, nitrogen-containing compound. The information herein is structured to address specific experimental issues in a clear question-and-answer format, grounded in established scientific principles.

I. Core Principles in Purifying this compound

This compound, an analogue of the indolizidine alkaloid lentiginosine, presents unique purification challenges due to its polarity, the presence of a basic nitrogen atom, and a ketone functionality. A successful purification strategy hinges on selecting the appropriate chromatographic technique and optimizing the conditions to achieve high purity and yield.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Poor or No Elution of the Compound in Normal-Phase Chromatography

  • Question: My this compound is sticking to the top of my silica gel column and won't elute, even with a high concentration of polar solvents like ethyl acetate or methanol. What's happening and how can I fix it?

  • Answer: This is a common issue when purifying highly polar and basic compounds like this compound on silica gel. The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom in your compound, causing it to remain adsorbed to the stationary phase. Additionally, the high polarity of the molecule contributes to this strong retention.

    Solutions:

    • Incorporate a Basic Modifier: To counteract the acidic nature of the silica gel and reduce strong ionic interactions, add a small percentage of a basic modifier to your mobile phase.

      • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., dichloromethane/methanol).

      • Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution and added to the mobile phase to achieve a final concentration of 0.1-1%.

    • Increase Mobile Phase Polarity: Gradually increase the concentration of a highly polar solvent like methanol in your mobile phase. A gradient elution from a less polar solvent system (e.g., 98:2 DCM:MeOH) to a more polar one (e.g., 90:10 DCM:MeOH), each containing a basic modifier, can be effective.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.

      • Amino-propyl functionalized silica: This stationary phase is less acidic and can provide better peak shape and recovery for basic analytes.

Issue 2: Significant Peak Tailing in Chromatographic Analysis

  • Question: I'm observing significant peak tailing for my this compound during both TLC and column chromatography, which is leading to poor separation from impurities. What causes this and how can I improve the peak shape?

  • Answer: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, often seen with basic compounds on silica gel. This occurs due to the presence of highly acidic silanol groups on the silica surface that interact strongly with the basic nitrogen of your molecule.

    Solutions:

    • Use a Basic Modifier: As with poor elution, the addition of triethylamine or ammonia to your mobile phase is the most effective way to mitigate peak tailing. These basic additives compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

    • Control the Load: Overloading the column can exacerbate peak tailing. Ensure you are not exceeding the loading capacity of your column. As a general rule, for silica gel, the sample load should be 1-5% of the mass of the stationary phase.

    • Consider N-Protection: If you are working with a crude mixture where the nitrogen is unprotected, consider introducing a protecting group like a tert-butyloxycarbonyl (Boc) group. The protected compound is less basic and less polar, which often leads to better chromatographic behavior on silica gel. The Boc group can be removed in a subsequent step.

Issue 3: Suspected On-Column Degradation

  • Question: My recovery from the silica gel column is very low, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. I suspect my this compound is degrading on the column. How can I confirm this and prevent it?

  • Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The combination of a ketone and a nearby nitrogen atom in this compound could make it susceptible to certain acid-catalyzed reactions.

    Solutions:

    • TLC Stability Test: To quickly check for on-plate degradation, spot your compound on a TLC plate, and then re-spot on the same location after 30-60 minutes. Develop the plate and look for the appearance of new spots or a significant decrease in the intensity of the original spot.

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a basic solution. Prepare a slurry of silica gel in your chosen mobile phase containing a higher concentration of triethylamine (e.g., 2-5%) and then pack the column with this slurry.

    • Switch to a More Inert Stationary Phase: As mentioned previously, alumina or functionalized silica gels can be less harsh on sensitive compounds.

    • Alternative Purification Techniques: If degradation persists, consider non-adsorption-based purification methods like size-exclusion chromatography or crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for this compound on silica gel?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate mobile phase. Begin with a moderately polar system like 95:5 dichloromethane:methanol. If the compound remains at the baseline, gradually increase the methanol concentration. Once you have an Rf value between 0.2 and 0.4, add 0.5% triethylamine to the mobile phase and observe the effect on the Rf and spot shape. This optimized mobile phase can then be used for column chromatography.

Q2: What are the most likely impurities I might encounter?

A2: The impurities will largely depend on the synthetic route used to prepare this compound. Common impurities can include:

  • Unreacted Starting Materials: The precursors used in the final steps of the synthesis.

  • By-products of the Oxidation Step: If the 3-oxo group was introduced by oxidation of the corresponding alcohol, over-oxidation or side-reaction products may be present.

  • Residual Protecting Groups: If protecting groups were used in the synthesis, incomplete deprotection can lead to protected impurities.

  • Epimers or Diastereomers: Depending on the stereocontrol of the synthetic reactions, other stereoisomers of this compound may be present.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, possibly with an ion-pairing agent or using a HILIC column, can provide high-resolution separation and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for detecting any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify any unknown impurities.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: While possible, it can be challenging. Due to its high polarity, this compound may have very little retention on standard C18 columns, eluting at or near the solvent front. To improve retention, you could:

  • Use a highly aqueous mobile phase with a column that is stable under these conditions.

  • Employ an ion-pairing reagent (e.g., trifluoroacetic acid) in the mobile phase to increase the hydrophobicity of the protonated molecule.

  • Utilize a column with a more polar stationary phase, such as one with an embedded polar group.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

IV. Experimental Workflow and Data Presentation

Workflow for Method Development

Caption: Workflow for developing a purification method for this compound.

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Silica Gel)Hydrophilic Interaction (HILIC)
Stationary Phase Silica Gel (60 Å, 40-63 µm)Amide or Diol-based column
Mobile Phase A DichloromethaneAcetonitrile
Mobile Phase B MethanolWater with 10 mM Ammonium Formate
Modifier 0.1 - 1.0% Triethylamine-
Elution Mode Isocratic or GradientGradient
Detection TLC with charring stain (e.g., permanganate)UV (if applicable) or ELSD/CAD/MS

V. References

  • Purification of Polar Compounds: A general guide to troubleshooting flash column chromatography for polar compounds.

  • Purification of Basic Compounds: Discussion on strategies for purifying basic compounds, including the use of basic modifiers and alternative stationary phases.

  • HILIC for Polar Analytes: An overview of Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar compounds.

  • Iminosugar Purification: Chromatographic separation of iminosugars from natural extracts, highlighting the challenges of these polar compounds.

  • Protecting Groups in Synthesis: An overview of protecting group strategies that can influence the impurity profile and chromatographic behavior of synthetic intermediates.

Technical Support Center: Refining Delivery Methods for In Vivo 3-Oxo-(-)-lentiginosine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Oxo-(-)-lentiginosine is a potent iminosugar analogue and an inhibitor of α-glucosidase I, a key enzyme in the N-linked glycosylation pathway.[1] Its potential therapeutic applications, ranging from antiviral to anticancer research, necessitate robust and reproducible in vivo studies.[2][3] However, transitioning from in vitro success to in vivo efficacy presents significant challenges, primarily centered on drug delivery. A compound's activity in a test tube does not guarantee its effect in a complex biological system, where factors like absorption, distribution, metabolism, and excretion (ADME) are paramount.[4]

This guide provides researchers with a comprehensive technical support framework for developing and troubleshooting in vivo delivery methods for this compound. We will delve into the critical aspects of formulation, route of administration, and how to systematically diagnose and resolve common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an analogue of lentiginosine, which is known to inhibit amyloglucosidase.[3] As an α-glucosidase I inhibitor, it interferes with the early stages of N-linked glycoprotein processing in the endoplasmic reticulum. This disruption can affect the proper folding and function of viral envelope glycoproteins or cell-surface receptors crucial for cancer cell signaling, making it a target of therapeutic interest.[2][5]

Q2: What are the recommended starting points for vehicle/formulation selection?

For novel compounds like this compound where specific solubility data may not be available, a tiered approach is recommended. Start with simple aqueous vehicles and progress to more complex formulations as needed.

  • Tier 1: Aqueous Solutions. Begin with sterile water, 0.9% normal saline, or Phosphate-Buffered Saline (PBS)[6]. These are the least likely to cause toxicity.

  • Tier 2: Co-solvents. If solubility is low, a small percentage of a water-miscible organic solvent like DMSO or ethanol can be used. It is critical to keep the final concentration low (e.g., <5-10% DMSO) to avoid vehicle-induced toxicity.[6][7]

  • Tier 3: Complexing Agents. For highly insoluble compounds, cyclodextrins can form inclusion complexes that significantly enhance aqueous solubility and stability.[8][9]

Q3: How do I choose between oral (PO), intravenous (IV), and intraperitoneal (IP) administration?

The choice of administration route profoundly impacts a drug's pharmacokinetic profile.[10]

  • Oral Gavage (PO): Preferred for screening as it mimics the intended clinical route for many drugs.[11] However, it can lead to variable absorption and is subject to first-pass metabolism in the liver.[12][13]

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and rapid onset. It is the gold standard for understanding a compound's intrinsic distribution and elimination properties.

  • Intraperitoneal (IP): Offers a middle ground with faster and often more complete absorption than PO, but without the technical demands of IV injection.[13] It is widely used in preclinical rodent studies.[14] However, be aware that IP administration can sometimes lead to higher local concentrations and potential for irritation.[15]

Q4: What are the typical dose ranges for iminosugars in rodent models?

Dose ranges can vary widely based on the specific iminosugar and the disease model. For the related iminosugar N-butyldeoxynojirimycin (NB-DNJ, Miglustat), effective concentrations in cell culture are in the micromolar range. In vivo studies often require higher doses to achieve therapeutic concentrations in target tissues. A literature review of similar α-glucosidase inhibitors shows doses ranging from 5 mg/kg to over 100 mg/kg in mice.[5] It is essential to perform a dose-ranging study to determine both efficacy and the maximum tolerated dose (MTD).

Q5: How should I properly store the compound and its formulations?

Proper storage is critical to prevent compound degradation.[16] For the solid compound, follow the manufacturer's recommendations, which typically involve storage at -20°C, protected from light and moisture. Stock solutions in solvents like DMSO should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[16] Aqueous formulations should generally be prepared fresh daily to minimize the risk of degradation or precipitation. Always assess the stability of your final formulation over the expected duration of your experiment.[8][17]

Section 2: Formulation & Delivery Route Selection

The goal of formulation is to deliver a precise, stable, and bioavailable dose of the active compound. The selection process is a systematic workflow.

Diagram: Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Route Selection & PK Pilot A Determine Solubility in Aqueous Buffers (PBS, Saline) C Soluble & Stable? A->C B Assess Stability at RT and 37°C B->C D Use Simple Aqueous Vehicle (e.g., 0.9% Saline) C->D Yes E Test Co-solvents (e.g., DMSO, PEG-400) C->E No G Select Route (PO, IP, IV) Based on Study Goal D->G F Test Complexing Agents (e.g., Cyclodextrins) E->F F->G H Conduct Pilot PK Study (Small Animal Group) G->H I Analyze Plasma Concentration vs. Time H->I J Sufficient Exposure? I->J K Proceed with Efficacy Studies J->K Yes L Return to Phase 2: Optimize Formulation J->L No L->E

Caption: A systematic workflow for developing an in vivo formulation.

Table 1: Comparison of Common In Vivo Vehicle Formulations
Vehicle StrategyCompositionAdvantagesDisadvantages & Mitigation
Aqueous Solutions 0.9% Saline, PBSIsotonic, minimal toxicity, simple to prepare.[6]Only suitable for water-soluble compounds.
Co-solvents DMSO, Ethanol, PEG-400, Propylene Glycol in aqueous buffer.[6]Dissolves many poorly soluble compounds.[9]Can cause toxicity, inflammation, or hemolysis at high concentrations. Mitigation: Keep organic solvent <10%; always run a vehicle-only control group.[7][8]
Aqueous Suspensions Compound suspended with agents like 0.5% Carboxymethylcellulose (CMC) or Tween 80.Allows oral delivery of insoluble compounds.Non-uniform dosing if not properly homogenized; not suitable for IV. Mitigation: Ensure vigorous vortexing before each administration.[8]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).Significantly increases aqueous solubility and can improve stability.[8]Can have their own pharmacological effects; may alter PK profiles. Mitigation: Include a vehicle-only control group.[8]
Lipid Formulations Corn oil, sesame oil, or self-emulsifying systems (SEDDS).[6]Can enhance oral bioavailability for lipophilic compounds.Complex to formulate; not suitable for IV unless as a nanoemulsion.

Section 3: Troubleshooting In Vivo Studies

When in vivo experiments do not yield the expected results, a systematic troubleshooting approach is essential.

Problem 1: Low Bioavailability or Lack of Efficacy

  • Question: My in vitro potent this compound is showing no effect in vivo. What should I check first?

  • Answer: A lack of efficacy is most often a bioavailability problem.[8][10] The compound may not be reaching its target tissue in sufficient concentrations for a sufficient duration.[4] Before questioning the compound's mechanism, rigorously evaluate the delivery.

    • Confirm Formulation Integrity: Was the compound fully dissolved or uniformly suspended? Visually inspect for precipitation. A compound that has crashed out of solution has zero bioavailability.[16]

    • Review Administration Technique: For oral gavage, improper technique can lead to dosing into the lungs, which is fatal, or incomplete delivery to the stomach.[18] For IV injections, a missed tail vein results in subcutaneous deposition and poor absorption. Ensure all personnel are properly trained.[12]

    • Assess Pharmacokinetics (PK): The most definitive step is to conduct a pilot PK study. Measure the concentration of this compound in plasma at several time points after dosing. This will reveal the Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).[19][20] Without this data, it is impossible to know if the target tissue was adequately exposed.

    • Consider Metabolism: The compound may be rapidly metabolized by the liver (first-pass effect after oral dosing) or cleared by the kidneys.[19] If PK analysis shows rapid clearance, you may need to increase the dose, change the dosing frequency, or switch to a route that avoids first-pass metabolism (like IV or IP).

Diagram: Troubleshooting Low Efficacy

G Start Lack of In Vivo Efficacy Check1 Is the formulation clear and stable? Start->Check1 Check2 Was the administration technique correct? Check1->Check2 Yes Sol1 Reformulate: Use co-solvents or cyclodextrins Check1->Sol1 No Check3 Does pilot PK data show adequate exposure (AUC)? Check2->Check3 Yes Sol2 Re-train personnel on PO/IV/IP techniques Check2->Sol2 No Check4 Is the compound rapidly metabolized? Check3->Check4 Yes Sol3 Increase dose or change administration route (e.g., PO to IP/IV) Check3->Sol3 No Sol4 Increase dosing frequency or consider formulation for sustained release Check4->Sol4 Yes End Re-evaluate mechanism or target engagement Check4->End No Sol1->Check2 Sol2->Check3 Sol3->Check4 Sol4->End

Caption: A decision tree for systematically troubleshooting lack of efficacy.

Problem 2: Observed Toxicity or Adverse Events

  • Question: My animals are showing signs of distress (e.g., weight loss, lethargy) after dosing. Is it the compound?

  • Answer: Not necessarily. It is crucial to distinguish between compound-specific toxicity and vehicle-induced effects.[8]

    • ALWAYS Include a Vehicle Control Group: This is the most important control in any in vivo study. A group of animals must receive the exact same formulation, volume, and administration schedule, but without the active compound.[8] If this group shows the same adverse effects, the problem is your vehicle.

    • Review Vehicle Components: High concentrations of DMSO, ethanol, or certain surfactants can cause local irritation, inflammation, or systemic toxicity.[7] Consult literature for the known safety profiles of your chosen excipients in your specific animal model and administration route.

    • Perform a Dose-Response Assessment: If you suspect the compound is toxic, reduce the dose.[8] True compound toxicity should be dose-dependent. This will help you establish a therapeutic window where the compound is effective but not toxic.

Problem 3: Inconsistent Results Between Animals

  • Question: I'm seeing high variability in my results, making the data difficult to interpret. What can I do?

  • Answer: High variability can undermine the statistical power of your study. Consistency is key.

    • Standardize Dosing Technique: Ensure every animal is dosed in precisely the same way. Inconsistent oral gavage can lead to different amounts of drug being delivered.[8] Normalize all doses to the most recent body weight of each animal.[8]

    • Homogenize Formulations: If using a suspension, it must be vigorously and consistently mixed (e.g., vortexed for 30 seconds) immediately before drawing up each individual dose. Settling of the compound can lead to later animals in a cage receiving a lower dose than the first.

    • Control for Biological Variables: Factors like the time of day (circadian rhythms), animal stress levels, and fed/fasted state can all influence drug metabolism and response. Standardize these conditions across all experimental groups.

Section 4: Understanding the Target Pathway

A clear understanding of the biological context is vital for interpreting results. This compound targets α-glucosidase I, an enzyme critical for processing newly synthesized glycoproteins.

Diagram: N-Linked Glycosylation Pathway Inhibition

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Nascent Nascent Polypeptide OST OST (Oligosaccharyltransferase) Nascent->OST Oligo Dolichol-P-P-Glc3Man9GlcNAc2 Oligo->OST Glycoprotein Glycoprotein (Glc3Man9GlcNAc2) OST->Glycoprotein Gluc1 α-Glucosidase I Glycoprotein->Gluc1 Gluc2 α-Glucosidase II Gluc1->Gluc2 Inhibitor This compound Inhibitor->Gluc1 INHIBITS Calnexin Calnexin/ Calreticulin (Folding Chaperones) Gluc2->Calnexin Folded Correctly Folded Glycoprotein Calnexin->Folded Transport Further Processing & Transport Folded->Transport

Caption: Inhibition of α-glucosidase I by this compound disrupts early glycoprotein processing.

References

  • Li, Y., et al. (2023). A review on the in vitro and in vivo screening of α-glucosidase inhibitors. Frontiers in Chemistry, 11, 1225342. Available from: [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]

  • Oboh, G., et al. (2022). A method for in vivo evaluation of α-glucosidase inhibition using Drosophila. MethodsX, 9, 101869. Available from: [Link]

  • Capadaglio, G., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

  • Chien, M.-H., et al. (2016). Potent Natural Inhibitors of Alpha-Glucosidase and Alpha-Amylase against Hyperglycemia in Vitro and in Vivo. ResearchGate. Available from: [Link]

  • Senior, D., et al. (2023). Behavioral, Neurochemical and Developmental Effects of Chronic Oral Methylphenidate: A Review. ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for α-glucosidase inhibitors? Patsnap. Available from: [Link]

  • Shapiro, A. (2016). Is it possible that invitro inhibition of alpha glucosidase activity always show antidiabetic effect invivo? ResearchGate. Available from: [Link]

  • Reddit user ko4q. (2021). Oral gavage vs intraperitoneal injection. Reddit. Available from: [Link]

  • Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube. Available from: [Link]

  • Lee, J. Y., et al. (2011). Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Nuclear Medicine and Molecular Imaging, 45(2), 134–142. Available from: [Link]

  • Research Animal Training. Oral Gavage in the Mouse. procedureswithcare.org.uk. Available from: [Link]

  • Cordero, F. M., et al. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. Available from: [Link]

  • Parsons, W. H., et al. (2019). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, 15(4), 345–352. Available from: [Link]

  • Carisì, M. C. (2017). How do I verify the inhibition of an intracellular enzime by small inorganic molecules in vitro? ResearchGate. Available from: [Link]

  • Joseph, R., et al. (2020). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. Available from: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Available from: [Link]

  • Matassini, C., et al. (2024). Recent synthetic strategies to access diverse iminosugars. ResearchGate. Available from: [Link]

  • Cordero, F. M., et al. (2014). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. ResearchGate. Available from: [Link]

  • Zitzmann, N., et al. (1999). Imino sugars inhibit the formation and secretion of bovine viral diarrhea virus, a pestivirus model of hepatitis C virus. Proceedings of the National Academy of Sciences, 96(21), 11878–11882. Available from: [Link]

  • Yin, H., et al. (2016). In Vivo Delivery Systems for Therapeutic Genome Editing. Theranostics, 6(9), 1393–1405. Available from: [Link]

  • Lee, C. S., et al. (2022). Therapeutic in vivo delivery of gene editing agents. Cell, 185(16), 2845–2863. Available from: [Link]

  • De Fenza, M., et al. (2021). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Molecules, 26(11), 3169. Available from: [Link]

  • Compain, P., & Martin, O. R. (2001). Tactics and strategies for the synthesis of iminosugar C-glycosides: a review. ResearchGate. Available from: [Link]

  • Anapharm. (2021). Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. Available from: [Link]

  • Butragueño, L., et al. (2021). Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. Molecules, 26(2), 421. Available from: [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 488–498. Available from: [Link]

  • Gloster, T. M., et al. (2008). Binding of sulfonium-ion analogues of di-epi-swainsonine and 8-epi-lentiginosine to Drosophila Golgi alpha-mannosidase II: the role of water in inhibitor binding. Proteins: Structure, Function, and Bioinformatics, 71(2), 657–666. Available from: [Link]

  • Liu, X., et al. (2021). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats. Drug Design, Development and Therapy, 15, 1729–1745. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(7), 1918. Available from: [Link]

  • Lee, S., et al. (2021). Ocular Distribution and Pharmacokinetics of 8-Oxo-2'-Deoxyguanosine: A Novel Therapeutic Candidate of Ocular Surface Diseases. Pharmaceutics, 13(10), 1667. Available from: [Link]

  • Aldevron. (2021). Advancing Direct Enzyme Delivery for Therapeutic Genome Editing In Vivo. Aldevron. Available from: [Link]

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311–327. Available from: [Link]

  • Stablein, J. J., et al. (1983). Pharmacokinetics and bioavailability of three dyphylline preparations. European Journal of Clinical Pharmacology, 25(2), 281–283. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Experimental Results with 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Oxo-(-)-lentiginosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent experimental results. As a derivative of lentiginosine, a known glycosidase inhibitor, this compound holds potential in various biological assays.[1][2] However, its unique chemical properties can present challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and potential issues encountered when working with this compound.

Q1: My this compound solution appears to have precipitated. What should I do?

A1: Precipitation is a common issue and can significantly impact the accuracy of your results. Here’s a systematic approach to address this:

  • Solvent Choice: this compound is reported to be soluble in methanol and tetrahydrofuran.[3] If you are using aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay system and does not cause precipitation of other components.

  • Solubility Limits: Determine the solubility limit in your specific buffer system. Start with a small amount of the compound and gradually add your solvent. Sonication can aid in dissolution.

  • pH of the Buffer: The pH of your solution can affect the solubility of the compound. Empirically test a range of pH values to find the optimal condition for your experiment.

  • Temperature: Ensure the compound is stored at the recommended 2-8°C.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment if you suspect instability at working temperatures.

Q2: I am observing high variability between my replicates in an enzyme inhibition assay. What are the likely causes?

A2: High variability in enzyme inhibition assays often points to inconsistencies in assay setup and execution. Consider the following factors that have a significant effect on α-glucosidase inhibition assays:

  • Pipetting Accuracy: Small volumes of concentrated inhibitor stock solutions can be a major source of error. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Assay Conditions: Temperature, incubation time, substrate concentration, and enzyme concentration are critical parameters.[5] Any fluctuations in these can lead to variability. Use a temperature-controlled plate reader and be precise with your incubation times.

  • Order of Reagent Addition: Maintain a consistent order of reagent addition across all wells. Pre-incubating the enzyme with the inhibitor before adding the substrate is a common practice.[6][7]

Here is a workflow to diagnose the source of variability:

Caption: A systematic workflow for troubleshooting high replicate variability.

Q3: My IC50 values for this compound are inconsistent across different experiments. Why might this be happening?

A3: Fluctuations in IC50 values are a common challenge. Beyond the factors mentioned in Q2, consider these points:

  • Stock Solution Stability: While the solid compound should be stored at 2-8°C, the stability of stock solutions in various solvents over time is often not well-characterized.[4] It is best practice to prepare fresh stock solutions for each experiment or to validate the stability of your stock solution by running a reference experiment in parallel.

  • Enzyme Activity: The activity of your enzyme can vary between lots and with storage time. Always run a positive control with a known inhibitor (e.g., acarbose for α-glucosidase assays) to normalize your results.[6]

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km), to accurately identify competitive inhibitors.[5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issues with Compound Handling and Preparation

This guide provides a deeper dive into ensuring the integrity of your this compound before it enters your assay.

Parameter Recommendation Scientific Rationale
Purity Verify the purity of your compound lot using techniques like HPLC or NMR. Purity is often reported as around 96%.[8]Impurities can interfere with the assay or have their own biological activity, leading to confounding results.
Storage Store the solid compound at 2-8°C as recommended.[4] Protect from light and moisture.Improper storage can lead to degradation of the compound, reducing its effective concentration and activity.
Solubility Soluble in Methanol and Tetrahydrofuran.[3] For aqueous solutions, use a minimal amount of organic solvent for the initial stock and dilute in buffer.Using the correct solvent is crucial for accurate dosing. Undissolved compound will lead to lower effective concentrations.
Stock Solution Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C. Perform a freeze-thaw stability test.The stability of this compound in solution is not well-documented. Fresh solutions minimize the risk of degradation.
Guide 2: Troubleshooting Enzyme Inhibition Assays

Given that the parent compound, lentiginosine, is a known amyloglucosidase inhibitor, α-glucosidase inhibition assays are a likely application for this compound.[1][2]

Step-by-Step Protocol for a Standard α-Glucosidase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the inhibitor in assay buffer (e.g., phosphate buffer, pH 6.8).[6]

    • Prepare the α-glucosidase enzyme solution in the assay buffer.

    • Prepare the substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in the assay buffer.[6]

  • Assay Procedure (96-well plate format):

    • Add a specific volume of your inhibitor dilutions to the wells.

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes at 37°C).[6]

    • Initiate the reaction by adding the substrate solution.

    • Incubate for a specific time (e.g., 20 minutes at 37°C).[7]

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).[6][7]

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product).[7]

  • Controls:

    • 100% Enzyme Activity (Control): All reagents except the inhibitor.

    • 0% Enzyme Activity (Blank): All reagents except the enzyme.

    • Positive Control: A known inhibitor like acarbose.[6]

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[6]

    • Plot the % inhibition against the inhibitor concentration to determine the IC50 value.

Troubleshooting Common Issues in Enzyme Inhibition Assays:

  • No Inhibition Observed:

    • Inactive Compound: Verify the compound's integrity (see Guide 1).

    • Inactive Enzyme: Check the enzyme's activity with a positive control.

    • Incorrect Assay Conditions: Ensure the pH, temperature, and buffer components are optimal for enzyme activity.[9]

  • "Negative" Inhibition (Apparent Activation):

    • Assay Interference: The compound may interfere with the assay readout. Test this by adding the compound to the reaction after it has been stopped.[10] The compound itself might be colored or fluorescent at the measurement wavelength.

  • Determining the Mechanism of Inhibition:

    • To understand if the inhibition is competitive, non-competitive, or uncompetitive, perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyzing the data using Michaelis-Menten kinetics.[10]

Caption: The inhibitory action of this compound on α-glucosidase.

Guide 3: Troubleshooting Cell-Based Assays

While specific data on this compound in cell-based assays is limited, the related compound (-)-lentiginosine has shown pro-apoptotic activity in tumor cells.[1][11] When transitioning to cell-based assays, new challenges can arise.

Key Considerations for Cell-Based Assays:

  • Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which your compound is not overtly toxic to the cells.[12] This is crucial for interpreting results from functional assays.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line.

  • Compound Stability in Media: The compound may not be stable in cell culture media over long incubation periods. This can be tested by incubating the compound in media for the duration of the experiment, then testing its activity in an enzyme inhibition assay.

  • Cell Line Specificity: The effects of the compound may be cell-line specific. If you are not seeing an expected effect, consider testing a different cell line.

Troubleshooting Inconsistent Results in Cell-Based Assays:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your plate.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. Avoid using the outer wells for critical experiments or ensure proper humidification.

  • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Part 3: Concluding Remarks

Troubleshooting inconsistent experimental results with a novel or less-characterized compound like this compound requires a systematic and logical approach. By carefully considering each step of the experimental workflow, from compound preparation to data analysis, and by employing appropriate controls, researchers can enhance the reliability and reproducibility of their findings. This guide provides a framework based on established scientific principles and experience with related compounds to help you navigate these challenges effectively.

References

  • Pharmaffiliates. This compound. [Link]

  • ChemSources.net. This compound suppliers USA. [Link]

  • HuiCheng Biotech. This compound. [Link]

  • Rios, J. L., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]

  • National Institutes of Health. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. How to determine inhibition mechanism of alpha glucosidase inhibitors?[Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130407, Lentiginosine. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 486–495. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • ResearchGate. Facing problem in alpha glucosidase assay?[Link]

Sources

Technical Support Center: Assessing and Minimizing Cytotoxicity of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing and minimizing the cytotoxicity of 3-Oxo-(-)-lentiginosine. As a derivative of (-)-lentiginosine, which is known to induce apoptosis in various tumor cells, understanding and managing the cytotoxic profile of this compound is critical for its development as a potential therapeutic agent.[1][2] This guide offers a blend of foundational knowledge, detailed experimental protocols, and troubleshooting advice to ensure the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a derivative of (-)-lentiginosine, the non-natural enantiomer of the iminosugar indolizidine alkaloid L-(+)-lentiginosine.[2] While L-(+)-lentiginosine is a known inhibitor of amyloglucosidase, (-)-lentiginosine has been shown to induce apoptosis in tumor cells, with relatively low cytotoxicity towards non-transformed cells.[1][2] The introduction of a ketone at the 3-position may alter its biological activity and cytotoxic profile. The parent compound, (-)-lentiginosine, induces apoptosis through a caspase-dependent pathway, involving the activation of caspase-3 and caspase-8.[2]

Q2: Why is it crucial to assess the cytotoxicity of this compound?

A2: Cytotoxicity testing is a fundamental step in drug discovery and development.[3][4] It helps to:

  • Determine the therapeutic window: By identifying the concentration at which a compound is effective without causing excessive harm to healthy cells.

  • Elucidate the mechanism of action: Understanding how a compound induces cell death (e.g., apoptosis vs. necrosis) provides insights into its molecular targets.[5]

  • Ensure safety and selectivity: Differentiating the effects on cancerous versus non-cancerous cells is vital for developing targeted therapies with minimal side effects.[6]

Q3: What are the initial steps to take if unexpected cytotoxicity is observed in non-cancerous cell lines?

A3: If this compound exhibits unexpected toxicity in non-cancerous cells, a systematic troubleshooting approach is necessary:

  • Verify Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock solution. Impurities or degradation products can be a source of toxicity.[6]

  • Conduct a Dose-Response Analysis: Perform experiments across a wide range of concentrations to determine if the cytotoxicity is dose-dependent and to establish the IC50 (half-maximal inhibitory concentration).[5]

  • Evaluate Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is below the toxic threshold for your specific cell line. Always include a vehicle-only control.[6]

  • Monitor Cell Health and Density: The susceptibility of cells to a cytotoxic agent can be influenced by their health, passage number, and seeding density. Maintain consistency across experiments.[6]

Part 2: Troubleshooting Common Cytotoxicity Assays

This section provides troubleshooting guidance for two widely used cytotoxicity assays: the MTT assay and the LDH assay.

MTT Assay Troubleshooting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is often used as an indicator of cell viability.[7]

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance - Contamination of the culture medium with bacteria or yeast.[8][9] - The medium contains reducing agents (e.g., ascorbic acid).[8]- Use sterile techniques and check the medium for contamination before use.[8] - If possible, use a medium without interfering reducing agents or incubate the plate in the dark.[8]
Incomplete Solubilization of Formazan Crystals - Insufficient volume or improper composition of the solubilization solvent. - Inadequate mixing.[10]- Ensure the volume of the solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS) is adequate. - Gently pipette up and down or use a plate shaker to ensure complete dissolution.[10] Using acidified SDS may improve accuracy.[10]
Interference from the Test Compound - The compound is colored or has reducing/oxidizing properties that interact with the MTT reagent.- Run a control with the compound in cell-free medium to check for direct reduction of MTT. - Consider using an alternative viability assay that is not based on tetrazolium reduction.[4]
High Variability Between Replicates - Inaccurate cell plating or pipetting.[9] - "Edge effects" due to evaporation in the outer wells of the plate.[11]- Ensure accurate and consistent cell seeding and reagent addition.[9] - To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples.[11]
LDH Assay Troubleshooting

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12]

Problem Potential Cause(s) Recommended Solution(s)
High Background LDH Release in Control Wells - Cells are overly confluent or have been cultured for too long, leading to spontaneous cell death. - Mechanical stress during handling (e.g., vigorous pipetting).- Seed cells at an appropriate density and do not let them become over-confluent. - Handle cells gently during media changes and reagent additions.
Low Signal-to-Noise Ratio - Insufficient number of cells, leading to a low amount of LDH release upon treatment. - The incubation time with the compound is too short to induce significant cell death.- Increase the number of cells seeded per well. - Optimize the incubation time based on a time-course experiment.
Interference from Serum in the Medium - Serum contains endogenous LDH, which can contribute to background signal.- Use a low-serum or serum-free medium during the assay if compatible with your cell line. - Include appropriate background controls (medium with serum but no cells).

Part 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for assessing the cytotoxicity of this compound and a conceptual framework for minimizing its off-target effects.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the dose-dependent cytotoxicity of this compound.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cell line of interest (e.g., a tumor cell line and a non-cancerous control cell line)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Minimizing Cytotoxicity through Co-treatment with a Cytoprotective Agent

This protocol provides a framework for investigating if a cytoprotective agent can mitigate the off-target toxicity of this compound in non-cancerous cells.

Conceptual Workflow:

  • Identify a Potential Cytoprotective Agent: Based on the suspected mechanism of toxicity of this compound (e.g., oxidative stress, apoptosis), select a relevant cytoprotective agent (e.g., an antioxidant like N-acetylcysteine or a pan-caspase inhibitor like Z-VAD-FMK).[2]

  • Experimental Design:

    • Groups:

      • Vehicle control

      • This compound alone (at a concentration that causes significant, but not complete, cell death in the non-cancerous cell line)

      • Cytoprotective agent alone

      • Co-treatment: this compound + Cytoprotective agent

    • Cell Lines: Use both the target cancer cell line and a non-cancerous control cell line.

  • Execution: Perform the experiment as described in Protocol 1, with the addition of the cytoprotective agent to the appropriate wells.

  • Analysis: Compare the cell viability in the co-treatment group to the group treated with this compound alone. A significant increase in viability in the non-cancerous cell line without a corresponding decrease in efficacy in the cancer cell line would suggest a successful mitigation of off-target cytotoxicity.

Part 4: Visualizing Key Pathways and Workflows

Caspase-Dependent Apoptosis Pathway

This compound, like its parent compound, may induce apoptosis through the activation of caspases.[2] This diagram illustrates the intrinsic and extrinsic caspase-mediated apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Dose-response) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Assay_Selection Select Assay Incubation->Assay_Selection MTT_Assay MTT Assay Assay_Selection->MTT_Assay Viability LDH_Assay LDH Assay Assay_Selection->LDH_Assay Cytotoxicity Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • protocols.io. (2023). Lactate Concentration assay (LDH method). [Link]

  • Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Journal of Cellular and Molecular Medicine, 13(8b), 1635-1647. [Link]

  • ResearchGate. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-dependent apoptosis.Activation of caspase 3 and.... Retrieved from [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. [Link]

  • American Chemical Society. (n.d.). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. [Link]

  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Macchi, B., Marino-Merlo, F., Gismondi, A., Cardona, F., Goti, A., Brandi, A., & Mastino, A. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(4), 488–498. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Oxo-(-)-lentiginosine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-(-)-lentiginosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the oxidation of 3-hydroxy-(-)-lentiginosine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

I. Understanding the Critical Oxidation Step

The conversion of the secondary alcohol at the C-3 position of (-)-lentiginosine to a ketone is a pivotal step in the synthesis of this compound. While seemingly straightforward, this oxidation requires careful control of reaction conditions to avoid common pitfalls such as incomplete conversion, over-oxidation, and challenging purification. The presence of a basic nitrogen atom within the indolizidine ring system adds a layer of complexity that must be managed.

This guide will primarily focus on the Swern oxidation and its common alternatives, providing a framework for optimizing this critical transformation.

II. Troubleshooting Guide: The Oxidation of 3-Hydroxy-(-)-lentiginosine

This section addresses specific issues you may encounter during the oxidation reaction in a question-and-answer format.

Q1: My Swern oxidation reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Swern oxidation is a common issue that can often be traced back to several key factors:

  • Reagent Quality:

    • Dimethyl Sulfoxide (DMSO): Ensure your DMSO is anhydrous. Trace amounts of water can quench the electrophilic activating agent. It is recommended to use a freshly opened bottle of anhydrous DMSO or to dry it over molecular sieves.

    • Oxalyl Chloride: This reagent is highly sensitive to moisture and can decompose over time. Use a fresh bottle or a recently purchased one. Titration of the oxalyl chloride can be performed to determine its exact concentration if its quality is in doubt.

    • Triethylamine (Et3N): Similarly, ensure your triethylamine is dry. Distilling it over calcium hydride is a standard procedure to remove water.

  • Reaction Temperature: The Swern oxidation is highly temperature-sensitive.[1] The formation of the active oxidant, the chlorosulfonium salt, is rapid and exothermic.[2]

    • Maintaining -78 °C is crucial: This is typically achieved with a dry ice/acetone bath. Allowing the temperature to rise prematurely can lead to the decomposition of the active oxidant and the formation of byproducts.[1] Use a low-temperature thermometer to monitor the internal reaction temperature.

  • Order and Rate of Addition:

    • The correct order of addition is critical. First, a solution of DMSO in dichloromethane (DCM) is added to a solution of oxalyl chloride in DCM at -78 °C. After a short aging period, the alcohol (3-hydroxy-(-)-lentiginosine) dissolved in DCM is added slowly. Finally, after another aging period, triethylamine is added.

    • Adding the reagents too quickly can cause localized warming and decomposition of the active species.

Troubleshooting Workflow:

cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Low/No Conversion reagents Reagent Quality (DMSO, Oxalyl Chloride, Et3N) start->reagents temp Temperature Control (> -78 °C) start->temp addition Incorrect Addition Order/Rate start->addition dry_reagents Use Anhydrous Reagents reagents->dry_reagents control_temp Maintain Strict -78 °C temp->control_temp slow_addition Slow, Dropwise Addition addition->slow_addition

Caption: Troubleshooting low conversion in Swern oxidation.

Q2: I am observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?

A2: The formation of byproducts in a Swern oxidation is often due to improper temperature control or stoichiometry.

  • Methylthiomethyl (MTM) Ether Formation: If the reaction temperature is not kept sufficiently low (below -60 °C), the intermediate alkoxysulfonium salt can undergo a Pummerer rearrangement, leading to the formation of a methylthiomethyl (MTM) ether of your alcohol.[3]

    • Solution: Strictly maintain the reaction temperature at -78 °C throughout the addition of reagents.

  • Epimerization: The basic conditions introduced by triethylamine can potentially cause epimerization at stereocenters alpha to the newly formed ketone. For this compound, this could be a concern at the C-2 position.

    • Solution: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) in place of triethylamine.[4] This can minimize the deprotonation of the alpha-proton.

  • Unidentified Polar Impurities: The presence of the basic nitrogen in the lentiginosine core can potentially lead to side reactions with the highly electrophilic activating agent.

    • Solution: Consider protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before the oxidation if this becomes a persistent issue, though this adds extra steps to the synthesis.

Q3: The work-up of my Swern oxidation is problematic, and I have a persistent, unpleasant odor in my product. How can I improve the work-up and remove the smell?

A3: The characteristic foul odor is due to the dimethyl sulfide (DMS) byproduct.[5] An effective work-up is crucial for its removal and for isolating the product.

  • Standard Quenching and Extraction:

    • After the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Allow the mixture to warm to room temperature and then perform an aqueous work-up. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine to remove residual water.

  • Removing Dimethyl Sulfide:

    • Oxidative Work-up: A common and effective method is to wash the organic layer with a dilute solution of sodium hypochlorite (bleach).[4] This oxidizes the volatile and odorous DMS to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).

    • Caution: Be mindful of potential reactions of bleach with your desired product. A small-scale trial is recommended.

  • Purification of the Polar Product: this compound is expected to be a polar compound.

    • Column Chromatography: Silica gel chromatography is the standard method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective for separating polar, nitrogen-containing compounds.[6] Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

    • Acid-Base Extraction: An alternative purification strategy for basic compounds like indolizidines is acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or Na2CO3) and extract the free-base product back into an organic solvent.[6]

III. Frequently Asked Questions (FAQs)

Q1: What are some milder and more convenient alternatives to the Swern oxidation for this transformation?

A1: Several excellent alternatives to the Swern oxidation exist, each with its own advantages and disadvantages.

  • Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex (SO3·py) to activate DMSO.[7] A key advantage is that it can be run at temperatures from 0 °C to room temperature, avoiding the need for a dry ice bath.[8] It is generally considered a very mild and high-yielding procedure.[9]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of alcohols to ketones.[10] The reaction is typically run at room temperature in dichloromethane and is known for its high yields and simple work-up.[11] However, DMP is more expensive than the reagents for Swern or Parikh-Doering oxidations.[12]

Comparative Overview of Oxidation Methods:

FeatureSwern OxidationParikh-Doering OxidationDess-Martin Periodinane (DMP)
Oxidant/Activator DMSO/Oxalyl ChlorideDMSO/SO3·pyDess-Martin Periodinane
Temperature -78 °C0 °C to Room TemperatureRoom Temperature
Key Advantages Inexpensive reagents, high yieldsMilder temperature, easy to handle activatorVery mild, neutral pH, simple work-up
Key Disadvantages Cryogenic temps required, toxic CO gas, foul odorCan require large excess of reagentsExpensive, potentially explosive
References [4],[13][7],[8][10],[11]

Q2: How do I monitor the progress of the oxidation reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • TLC Analysis:

    • Spot the starting material (3-hydroxy-(-)-lentiginosine) on a TLC plate as a reference.

    • Carefully take a small aliquot from the reaction mixture, quench it in a separate vial with a drop of water, and spot it on the TLC plate.

    • The product, this compound, will be less polar than the starting alcohol and should have a higher Rf value.

    • Use a suitable solvent system for the TLC, for example, a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).

    • Visualize the spots using a suitable stain, such as potassium permanganate or ninhydrin, as the compounds may not be UV-active.

Q3: What are the expected spectroscopic signatures for the product, this compound?

A3: The successful formation of the ketone can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching absorption in the region of 1700-1750 cm⁻¹. The disappearance of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹) is also a key indicator.

  • ¹H NMR Spectroscopy: The proton at the C-3 position (the carbinol proton) in the starting material will disappear. You may also observe shifts in the signals of the adjacent protons at the C-2 position.

  • ¹³C NMR Spectroscopy: A new signal will appear in the downfield region, typically between 200-220 ppm, corresponding to the ketone carbonyl carbon. The signal for the C-3 carbon in the starting alcohol (typically 60-80 ppm) will disappear.

  • Mass Spectrometry (MS): The molecular weight of the product will be two mass units less than the starting material due to the loss of two hydrogen atoms.

IV. Experimental Protocols

Protocol 1: General Procedure for Swern Oxidation

This is a general protocol that should be optimized for the specific substrate, 3-hydroxy-(-)-lentiginosine.

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 3-hydroxy-(-)-lentiginosine

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere.

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 equivalents) to the flask.

  • In one of the addition funnels, prepare a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 15 minutes.

  • In the second addition funnel, prepare a solution of 3-hydroxy-(-)-lentiginosine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the internal temperature below -70 °C. Stir for 30-45 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over about 20 minutes.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with brine. For odor removal, a wash with dilute bleach can be considered (see Troubleshooting section).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_workup Work-up prep1 Setup Flask at -78 °C prep2 Add Oxalyl Chloride prep1->prep2 act1 Add DMSO Solution prep2->act1 act2 Stir for 15 min act1->act2 ox1 Add Alcohol Solution act2->ox1 ox2 Stir for 30-45 min ox1->ox2 work1 Add Triethylamine ox2->work1 work2 Warm to RT work1->work2 work3 Quench and Extract work2->work3 work4 Purify work3->work4

Caption: Workflow for the Swern oxidation protocol.

V. References

  • Swern, D. et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909.

  • McConnell, J. R., et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945.

  • Byju's. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Parikh–Doering oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.

  • Chem-Station. (2014). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Alternative to the Classical Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2020). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. Retrieved from [Link]

  • MDPI. (2022). Asymmetric synthesis of (-)-lentiginosine by double aza-michael reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

  • Michigan State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • PubMed. (1994). Indolizidine and Quinolizidine Alkaloids. Retrieved from [Link]

  • PubMed. (2016). Total Synthesis of Phenanthroindolizidine Alkaloids by Combining Iodoaminocyclization with Free Radical Cyclization. Retrieved from [Link]

  • MDPI. (2022). Complete ¹H NMR Assignment of 3-Oxo-γ-Costic Acid from Ageratina glabrata. Retrieved from [Link]

  • PubMed. (2004). Indolizidine and quinolizidine alkaloids. Retrieved from [Link]

  • MDPI. (2018). Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum. Retrieved from [Link]

  • MDPI. (2019). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent developments in solid-state NMR spectroscopy of crystalline microporous materials. Retrieved from [Link]

  • Sci-Hub. (n.d.). Oxidation of hydroxy-steroids. Retrieved from [Link]

  • ResearchGate. (2022). Total synthesis of (–)-lentiginosine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Solid-state NMR studies of internuclear correlations for characterizing catalytic materials. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to Characterizing the Glycosidase Inhibitory Activity of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to methodically characterize the inhibitory activity of 3-Oxo-(-)-lentiginosine, a derivative of the potent natural amyloglucosidase inhibitor, (+)-lentiginosine. We will explore the rationale behind experimental design, present detailed, self-validating protocols, and offer a comparative analysis against relevant benchmarks.

Introduction: The Pursuit of Potent Glycosidase Inhibitors

Glycosidase inhibitors are crucial therapeutic agents and research tools, playing a significant role in managing metabolic diseases like type 2 diabetes by controlling postprandial hyperglycemia.[1] Among the various classes of inhibitors, iminosugars, which are carbohydrate mimetics with a nitrogen atom replacing the endocyclic oxygen, have shown exceptional promise.

(+)-Lentiginosine, a naturally occurring dihydroxyindolizidine alkaloid, is a well-established and potent inhibitor of amyloglucosidase, a type of α-glucosidase.[2][3] Its unique structure and selective activity have spurred the synthesis of numerous analogues to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.[3][4] This guide focuses on a specific derivative, this compound, outlining a systematic approach to confirm and quantify its inhibitory potential. The introduction of a ketone at the C-3 position represents a key structural modification whose impact on enzyme binding and inhibition warrants rigorous investigation.

Section 1: Structural Context and Mechanistic Hypothesis

(+)-Lentiginosine's inhibitory power stems from its structural resemblance to the oxocarbenium ion transition state of the glycosidic bond cleavage reaction. The protonated nitrogen atom at physiological pH mimics the positive charge, while the hydroxyl groups engage in critical hydrogen-bonding interactions within the enzyme's active site.

The modification in This compound —the oxidation of the C-3 hydroxyl to a ketone—fundamentally alters the molecule's electronic and steric properties. This change could either enhance or diminish its inhibitory activity. A plausible hypothesis is that the planar carbonyl group may alter the puckering of the five-membered ring, affecting the overall conformation and its fit within the active site. Furthermore, the loss of a hydrogen bond donor (the 3-OH group) may impact binding affinity.

Caption: Structural comparison of (+)-Lentiginosine and its 3-oxo derivative.

Section 2: A Framework for Comparative Analysis

To generate meaningful data, the inhibitory activity of this compound must be assessed relative to well-defined benchmarks. A robust comparative analysis provides essential context for its potency and selectivity.

Causality of Comparator Selection:

  • Primary Comparator: (+)-Lentiginosine. As the parent compound, (+)-lentiginosine provides the most direct comparison to evaluate the effect of the 3-oxo modification.

  • Negative Control/SAR Comparator: 2-epi-Lentiginosine. It is documented that the 2-epimer of lentiginosine exhibits no inhibitory activity against glycosidases.[2] Its inclusion serves as an excellent negative control and reinforces the stereochemical sensitivity of the enzyme's active site.

  • Clinical Standard: Acarbose. Acarbose is an established α-glucosidase inhibitor used clinically. Comparing the test compound to Acarbose benchmarks its potency against a therapeutically relevant standard.[1]

Section 3: Experimental Protocol for Determining Inhibitory Potency (IC₅₀)

This protocol outlines a colorimetric in vitro assay using α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The enzyme cleaves pNPG to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.

Caption: Standard workflow for the α-glucosidase inhibition assay.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound, (+)-Lentiginosine, Acarbose

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M) for stopping the reaction

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Solution Preparation:

    • Enzyme Solution: Prepare an α-glucosidase solution in sodium phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for the duration of the assay.

    • Substrate Solution: Prepare a pNPG solution in the same buffer.

    • Inhibitor Stock Solutions: Prepare stock solutions of this compound, (+)-lentiginosine, and Acarbose in DMSO. Create a serial dilution series to test a range of concentrations. The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of sodium phosphate buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations. For the negative control (100% activity), add 10 µL of buffer with DMSO. For the blank (no enzyme activity), add buffer.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Self-Validation: The inclusion of a positive control (Acarbose) and a negative control (DMSO vehicle) in every plate is critical for validating the assay's performance and ensuring data reliability.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation: Add 20 µL of the pNPG solution to each well to start the reaction. Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 50 µL of 0.1 M Na₂CO₃ solution to each well to stop the reaction. The alkaline pH deprotonates the p-nitrophenol, enhancing its yellow color.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Section 4: Elucidating the Mechanism of Inhibition

Determining the IC₅₀ value confirms if a compound is an inhibitor, but a kinetic analysis is required to understand how it inhibits the enzyme. This provides deeper insight into its mechanism of action (e.g., competitive, non-competitive), which is invaluable for lead optimization in drug discovery.

Inhibition_Modes cluster_0 Competitive cluster_1 Non-competitive E E ES1 ES E->ES1 +S EI1 EI E->EI1 +I S1 S S2 S I1 I ES1->E -S EI1->E -I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I I2 I ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S

Sources

A Researcher's Guide to Glycosidase Inhibitors: A Comparative Analysis of 3-Oxo-(-)-lentiginosine and Other Key Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of glycobiology and drug discovery, glycosidase inhibitors stand as powerful tools for dissecting cellular processes and as promising therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer. Among the diverse classes of these inhibitors, indolizidine alkaloids have garnered significant attention for their potent and often specific activity. This guide provides an in-depth comparison of 3-Oxo-(-)-lentiginosine with its parent compound, lentiginosine, and two other widely studied indolizidine alkaloids: castanospermine and swainsonine.

While this compound is a commercially available synthetic derivative, it is a less-studied compound with limited publicly available data on its biological activity. Therefore, this guide will focus on a detailed comparison of the well-characterized (+)-lentiginosine and its non-natural enantiomer, (-)-lentiginosine, with castanospermine and swainsonine. We will also postulate the potential effects of the 3-oxo modification on the inhibitory profile of lentiginosine, providing a framework for researchers interested in exploring this and other novel derivatives.

The Landscape of Glycosidase Inhibition: An Introduction

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in the digestion of dietary starches, the processing of N-linked glycoproteins, and lysosomal catabolism. The inhibition of these enzymes can have profound physiological effects. For instance, inhibition of α-glucosidases in the gut can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[1] In the endoplasmic reticulum, inhibition of glucosidases I and II can disrupt the proper folding of viral glycoproteins, thereby exhibiting antiviral activity.[2]

Indolizidine alkaloids, such as lentiginosine, castanospermine, and swainsonine, are natural or synthetic compounds that mimic the structure of the sugar moiety of the natural substrate of glycosidases. Their nitrogen atom, which is typically protonated at physiological pH, can interact with the catalytic carboxylate residues in the active site of the enzyme, leading to potent and often competitive inhibition.

Comparative Analysis of Key Indolizidine Alkaloid Glycosidase Inhibitors

The selection of an appropriate glycosidase inhibitor is critical for the success of an experiment. This decision depends on several factors, including the target enzyme, the desired potency and specificity, and the experimental system (in vitro or in vivo). Here, we compare the inhibitory profiles of (+)-lentiginosine, castanospermine, and swainsonine.

Inhibitory Potency and Specificity

The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The lower the value, the more potent the inhibitor. The specificity of an inhibitor refers to its ability to inhibit a particular enzyme or a class of enzymes without affecting others.

InhibitorTarget Enzyme(s)Source of EnzymeKᵢ / IC50 (µM)Reference
(+)-Lentiginosine Amyloglucosidase (α-glucosidase)Aspergillus niger10 (Kᵢ)[3]
Sucrase, Maltase, Glucosidase IFungal, MammalianNo inhibition[3]
Castanospermine α-GlucosidaseVariousPotent inhibitor[2]
β-GlucosidaseVariousPotent inhibitor[2]
Intestinal SucraseRatCompetitive inhibitor[4]
Intestinal MaltaseRatNoncompetitive inhibitor[4]
Swainsonine α-MannosidaseVariousPotent inhibitor[2]
Mannosidase IIGolgiPotent inhibitor[4]
Intestinal SucraseRatNo direct inhibition[4]

Table 1: Comparative inhibitory activity of (+)-lentiginosine, castanospermine, and swainsonine against various glycosidases.

As shown in Table 1, (+)-lentiginosine exhibits specific inhibition towards fungal amyloglucosidase, with no significant activity against other α-glucosidases like sucrase and maltase.[3] This specificity can be advantageous in studies where the selective inhibition of a particular glucosidase is desired.

Castanospermine, on the other hand, is a broader-spectrum inhibitor, potently inhibiting both α- and β-glucosidases from various sources.[2] Its mode of inhibition can also vary depending on the enzyme, acting as a competitive inhibitor of intestinal sucrase and a noncompetitive inhibitor of intestinal maltase.[4]

Swainsonine is a potent and specific inhibitor of α-mannosidases, particularly Golgi mannosidase II, which is involved in the trimming of mannose residues during N-linked glycoprotein processing.[2][4] Unlike castanospermine, it does not directly inhibit intestinal sucrase activity.[4]

The Case of this compound: A Structural Perspective

While experimental data for this compound is scarce, we can infer its potential activity based on its structure. The presence of a ketone group at the 3-position of the indolizidine ring introduces a planar carbonyl group, which could alter the stereochemistry and electronic properties of the molecule compared to lentiginosine. This modification could potentially:

  • Alter Binding Affinity: The carbonyl group may introduce new hydrogen bonding opportunities or steric clashes within the enzyme's active site, thereby either increasing or decreasing the binding affinity.

  • Change Specificity: The altered shape and electronic distribution might favor binding to a different subset of glycosidases compared to lentiginosine.

Further experimental investigation is required to elucidate the precise inhibitory profile of this compound.

Visualizing the Inhibitors and Their Evaluation

To better understand the structural relationships and the experimental approach to comparing these inhibitors, the following diagrams are provided.

G cluster_structures Chemical Structures Lentiginosine Lentiginosine (C8H15NO2) 3_Oxo_Lentiginosine This compound (C8H13NO3) Lentiginosine->3_Oxo_Lentiginosine Oxidation at C3 Castanospermine Castanospermine (C8H15NO4) Lentiginosine->Castanospermine Hydroxylation Swainsonine Swainsonine (C8H15NO3) Lentiginosine->Swainsonine Different stereochemistry

Figure 1: Chemical structures and relationships of the discussed glycosidase inhibitors.

Experimental Protocols: A Step-by-Step Guide to Glycosidase Inhibition Assay

The following is a detailed protocol for a standard in vitro α-glucosidase inhibition assay using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). This assay is widely used for its simplicity and reliability.[5][6]

Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test inhibitors (e.g., this compound, lentiginosine, castanospermine, swainsonine)

  • Acarbose (positive control)

  • 100 mM Sodium phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (1 U/mL) in 100 mM sodium phosphate buffer.

    • Prepare a stock solution of pNPG (5 mM) in 100 mM sodium phosphate buffer.

    • Dissolve the test inhibitors and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute these stock solutions with phosphate buffer to obtain a range of concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test inhibitors or acarbose to the respective wells. For the control well (100% enzyme activity), add 10 µL of phosphate buffer.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.

  • Measurement of Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the dose-response curve.

G cluster_workflow Experimental Workflow for Glycosidase Inhibitor Screening A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Reagents to 96-well plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate D->E F Stop Reaction E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Figure 2: A generalized experimental workflow for screening and characterizing glycosidase inhibitors.

Choosing the Right Inhibitor: A Decision-Making Framework

The selection of a glycosidase inhibitor should be a well-considered decision based on the specific research question. The following flowchart provides a guide for researchers.

G decision decision result result start Start: Need a Glycosidase Inhibitor q1 What is the target glycosidase? start->q1 q2 Broad or specific inhibition needed? q1->q2 α-Glucosidase result_swainsonine Use Swainsonine q1->result_swainsonine α-Mannosidase result_castanospermine Use Castanospermine q2->result_castanospermine Broad result_lentiginosine Use Lentiginosine q2->result_lentiginosine Specific (e.g., amyloglucosidase) q3 In vitro or in vivo experiment? result_invitro Consider IC50 and kinetic parameters q3->result_invitro In vitro result_invivo Consider cell permeability, toxicity, and pharmacokinetics q3->result_invivo In vivo result_castanospermine->q3 result_lentiginosine->q3

Figure 3: A decision tree to guide the selection of an appropriate glycosidase inhibitor.

Conclusion and Future Directions

While this compound remains an understudied molecule, its structural relationship to the well-characterized lentiginosine provides a compelling starting point for future investigations. A thorough understanding of the structure-activity relationships of known glycosidase inhibitors like lentiginosine, castanospermine, and swainsonine is essential for guiding the design and evaluation of novel derivatives. The experimental protocols and decision-making framework provided in this guide are intended to empower researchers to confidently select and utilize these powerful tools in their scientific endeavors. Further studies are warranted to determine the specific inhibitory profile and potential therapeutic applications of this compound and other novel glycosidase inhibitors.

References

  • Pastuszak, I., Molyneux, R. J., James, L. F., & Elbein, A. D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886–1891. [Link]

  • Elbein, A. D. (1991). Alkaloid glycosidase inhibitors. Comprehensive Natural Products Chemistry, 3, 571-603. [Link]

  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 10(10), 1073–1082. [Link]

  • Chao, Y. C., & Lee, W. L. (2019). Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables. International journal of molecular sciences, 20(24), 6277. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Tulsiani, D. R. P., Harris, T. M., & Touster, O. (1982). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. The Journal of biological chemistry, 257(14), 7936–7939.
  • Stegelmeier, B. L., Molyneux, R. J., Elbein, A. D., & James, L. F. (2008). The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice. Toxicologic pathology, 36(4), 562–569. [Link]

  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of biochemistry and biophysics, 230(2), 668–675. [Link]

  • Michael, J. P. (2005). Indolizidine and quinolizidine alkaloids. Natural product reports, 22(5), 627–646. [Link]

  • Tulsiani, D. R., Broquist, H. P., & Touster, O. (1985). The effect of swainsonine and castanospermine on the sulfation of the oligosaccharide chains of N-linked glycoproteins. Archives of biochemistry and biophysics, 236(2), 427–434. [Link]

  • Molyneux, R. J., Pan, Y. T., Goldmann, A., Tepfer, D. A., & Elbein, A. D. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. Archives of biochemistry and biophysics, 304(1), 81–88. [Link]

  • Pan, Y. T., Ghidoni, J., & Elbein, A. D. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. Archives of Biochemistry and Biophysics, 303(1), 134-144. [Link]

  • Kumar, K. S. A., Chaudhari, V. D., & Dhavale, D. D. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. Organic & biomolecular chemistry, 6(4), 703–711. [Link]

  • Ahmad, V. U., Hussain, J., Hussain, H., Ullah, F., & Abbasi, M. A. (2004). In Silico Study of Alkaloids as α-Glucosidase Inhibitors: Hope for the Discovery of Effective Lead Compounds. Molecules (Basel, Switzerland), 9(12), 1050–1059. [Link]

  • Painuly, D., Shukla, R. K., Shukla, A., & Vats, S. (2014). Alpha glucosidase inhibitory activity and estimation of IC 50 value of Morus nigra seed extracts and acarbose. ResearchGate. [Link]

  • Bowlin, T. L., McKown, B. J., & Sunkara, P. S. (1992). Glycosidase inhibitors (castanospermine and swainsonine) and neuraminidase inhibit pokeweed mitogen-induced B cell maturation. European journal of immunology, 22(8), 2003–2008. [Link]

  • Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., Sousa, J. L. C., ... & Fernandes, E. (2017). α-Glucosidase and α-amylase inhibitors from plants: a review of the ethnopharmacological and phytochemical evidence. Current medicinal chemistry, 24(32), 3439-3484. [Link]

Sources

A Comparative Guide to Glycosidase Inhibition: 3-Oxo-(-)-lentiginosine vs. Swainsonine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of glycosidase inhibitors, the selection of an appropriate molecular tool is paramount. This guide provides an in-depth, objective comparison of two prominent indolizidine alkaloids: the well-characterized swainsonine and the emerging lentiginosine family, with a focus on 3-oxo-(-)-lentiginosine. By synthesizing available experimental data and outlining robust investigative protocols, this document aims to empower informed decision-making in your research endeavors.

Introduction: The Critical Role of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their functions are fundamental to a vast array of biological processes, from digestion to the post-translational modification of proteins. The N-linked glycosylation pathway, in particular, is a critical quality control checkpoint in the endoplasmic reticulum and Golgi apparatus, ensuring the proper folding, stability, and function of myriad proteins.[1][2]

Inhibitors of these enzymes have emerged as powerful tools for dissecting these pathways and as promising therapeutic agents for a range of diseases, including cancer, viral infections, and lysosomal storage disorders.[3][4] Among these inhibitors, indolizidine alkaloids such as swainsonine and the lentiginosine family stand out for their potency and specificity.

At a Glance: Key Distinctions

FeatureThis compound (and Lentiginosine family)Swainsonine
Primary Target(s) Predominantly α-glucosidases (e.g., amyloglucosidase)[5]Primarily α-mannosidases (lysosomal α-mannosidase and Golgi α-mannosidase II)[4][6]
Mechanism of Action Competitive inhibition (lentiginosine)[5]Reversible, active-site directed inhibition[7]
Key Biological Impact Inhibition of specific α-glucosidases; pro-apoptotic effects in cancer cells (non-natural enantiomer of lentiginosine)[8][9]Disruption of N-linked glycoprotein processing, leading to the accumulation of hybrid-type glycans; immunomodulatory and anti-metastatic effects[6][7]
Data Availability Limited for this compound; more available for lentiginosineExtensive quantitative and mechanistic data available

Mechanistic Deep Dive: Contrasting Modes of Action

The inhibitory specificity of these alkaloids is rooted in their structural mimicry of the transition states of their target enzyme's natural substrates.

Swainsonine , a trihydroxyindolizidine alkaloid, is a potent inhibitor of Golgi alpha-mannosidase II.[6] This enzyme is crucial for the trimming of high-mannose oligosaccharides on nascent glycoproteins. By inhibiting this step, swainsonine leads to the accumulation of glycoproteins with hybrid-type N-glycans.[7] This alteration of the glycan profile on the cell surface can have profound consequences, impacting cell-cell recognition, signaling, and metastatic potential.[3]

Lentiginosine , a dihydroxyindolizidine alkaloid, and by extension, its derivatives like this compound, exhibit a different inhibitory profile. (+)-Lentiginosine is a potent inhibitor of amyloglucosidase, a type of α-glucosidase.[5][9] The proposed mechanism is competitive inhibition, where the inhibitor vies with the natural substrate for binding to the enzyme's active site.[5] It is important to note that the non-natural enantiomer, (-)-lentiginosine, has been shown to induce apoptosis in various tumor cell lines, a property not observed with the natural form.[8][9] The precise mechanism of action for this compound is not as well-elucidated in publicly available literature and warrants further investigation.

Quantitative Efficacy: A Comparative Analysis

Direct, side-by-side comparisons of this compound and swainsonine against a broad panel of glycosidases are scarce in the literature. However, by compiling data from various studies, we can construct a comparative overview of their inhibitory potencies.

Table 1: Inhibitory Activity of Lentiginosine and its Derivatives

CompoundEnzymeSourceIC50 / KiReference
(+)-LentiginosineAmyloglucosidaseAspergillus nigerKi = 1 x 10⁻⁵ M[5]
L-(+)-Lentiginosine (synthetic)AmyloglucosidaseAspergillus nigerKi = 2 µM[3]
D-(-)-Lentiginosine (synthetic)AmyloglucosidaseAspergillus niger(35-fold weaker than L-(+)-lentiginosine)[3]
8-epi-thiolentiginosineGolgi α-mannosidase IIDrosophilaIC50 = 0.014 mM[10]

Table 2: Inhibitory Activity of Swainsonine

CompoundEnzymeSourceIC50 / KiReference
SwainsonineLysosomal α-mannosidaseHuman-[7]
SwainsonineGolgi α-mannosidase IIRat Liver-[4]
di-epi-thioswainsonineGolgi α-mannosidase IIDrosophilaIC50 = 2.0 mM[10]

Experimental Protocols for Comparative Assessment

To facilitate a direct and rigorous comparison of these inhibitors in your own laboratory setting, we provide the following detailed experimental protocols.

In Vitro Glycosidase Inhibition Assay (α-Glucosidase Example)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, swainsonine) and positive control (e.g., Acarbose)

  • 0.1 M Phosphate buffer, pH 6.8

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

    • Prepare stock solutions of test compounds and acarbose in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 10 µL of the diluted test compound or control solution.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of the sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 Where:

      • Abscontrol is the absorbance of the control reaction (containing all reagents except the test compound).

      • Abssample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: Analysis of N-linked Glycoprotein Processing

This protocol utilizes the enzyme Endoglycosidase H (Endo H) to assess the impact of inhibitors on the processing of N-linked glycans in cultured cells. Endo H specifically cleaves high-mannose and hybrid-type glycans, which accumulate upon inhibition of Golgi α-mannosidase II by compounds like swainsonine.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Test compounds (this compound, swainsonine)

  • Endoglycosidase H (Endo H) and corresponding reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against a glycoprotein of interest that traffics through the Golgi

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or swainsonine for a predetermined time (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of each lysate.

  • Endo H Digestion:

    • To a defined amount of protein from each lysate (e.g., 20-30 µg), add the appropriate volume of denaturing buffer and heat at 100°C for 10 minutes.

    • Add the Endo H reaction buffer and the Endo H enzyme.

    • Incubate the reaction at 37°C for 1-2 hours.

    • As a control, prepare parallel samples without the addition of Endo H.

  • Analysis by Western Blot:

    • Add SDS-PAGE sample loading buffer to each reaction and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the glycoprotein of interest, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Interpretation:

  • In untreated cells, the mature glycoprotein that has traversed the Golgi will be resistant to Endo H digestion.

  • In cells treated with an effective inhibitor of Golgi α-mannosidase II (like swainsonine), the glycoprotein will be arrested in a high-mannose or hybrid form and will be sensitive to Endo H. This will result in a shift to a lower molecular weight band on the Western blot after Endo H treatment.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the N-linked glycosylation pathway and the experimental workflows.

n_linked_glycosylation cluster_ER ER Processing cluster_Golgi Golgi Processing cluster_inhibitors Inhibitor Action ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport Processing Further Processing & Trafficking Golgi->Processing Glc3Man9 Glc3Man9GlcNAc2 Man9 Man9GlcNAc2 (High Mannose) Glc3Man9->Man9 Glucosidases I & II ER Mannosidase Man5 Man5GlcNAc2 Man9->Man5 Mannosidase I Hybrid Hybrid-type Glycan Man5->Hybrid GlcNAc Transferase I Complex Complex-type Glycan Hybrid->Complex Mannosidase II swainsonine Swainsonine swainsonine->Hybrid Inhibits Mannosidase II lentiginosine Lentiginosine/ 3-Oxo-lentiginosine lentiginosine->Glc3Man9 Potentially inhibits Glucosidases (Hypothetical) in_vitro_assay start Start prep Prepare Solutions (Enzyme, Substrate, Inhibitor) start->prep plate Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) prep->plate preincubate Pre-incubate at 37°C plate->preincubate add_substrate Add pNPG Substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution (Na2CO3) incubate->stop_reaction read Measure Absorbance at 405 nm stop_reaction->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: Workflow for in vitro glycosidase inhibition assay.

Conclusion and Future Directions

Swainsonine stands as a well-validated and potent inhibitor of α-mannosidases, with extensive data supporting its mechanism and cellular effects. Its ability to disrupt N-linked glycoprotein processing makes it an invaluable tool for studying the roles of complex glycans in cellular physiology and a compound of interest in therapeutic development.

The lentiginosine family, including this compound, presents an alternative class of indolizidine alkaloid inhibitors with a distinct specificity, primarily targeting α-glucosidases. While the pro-apoptotic effects of the non-natural enantiomer of lentiginosine are intriguing and suggest potential applications in oncology, a comprehensive understanding of the 3-oxo derivative is currently hampered by a lack of publicly available, direct comparative data.

For researchers choosing between these inhibitors, the primary consideration should be the target glycosidase and the biological question at hand. If the goal is to broadly inhibit N-linked glycan processing by targeting α-mannosidase II, swainsonine is the clear choice. If the focus is on α-glucosidase inhibition, lentiginosine and its analogues are more appropriate.

A critical need exists for further biochemical characterization of this compound. Future studies should focus on:

  • Determining the IC50 values of this compound against a comprehensive panel of glycosidases to establish its inhibitory profile and specificity.

  • Conducting direct comparative studies with swainsonine under identical experimental conditions.

  • Elucidating its precise mechanism of inhibition against its primary targets.

  • Investigating its effects on glycoprotein processing in various cell lines to understand its cellular impact.

By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound as a specific and potent molecular probe for glycosidase research and drug discovery.

References

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 614-624. [Link]

  • Minutolo, A., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. PubMed, 20053629. [Link]

  • Goti, A., et al. (1996). A new, highly efficient synthesis of (+)- and (-)-lentiginosine. Tetrahedron: Asymmetry, 7(7), 1959-1962.
  • Shan, R., et al. (2008). Binding of sulfonium-ion analogues of di-epi-swainsonine and 8-epi-lentiginosine to Drosophila Golgi alpha-mannosidase II: the role of water in inhibitor binding. Proteins: Structure, Function, and Bioinformatics, 71(2), 949-960. [Link]

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]

  • Stegelmeier, B. L., et al. (1985). Swainsonine toxicosis mimics lectin histochemistry of mannosidosis. Veterinary Pathology, 22(4), 311-316. [Link]

  • Ralphs, M. H., et al. (2011). Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus. Journal of Chemical Ecology, 37(3), 258-266. [Link]

  • Kumar, K. S. A., Chaudhari, V. D., & Dhavale, D. D. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. Organic & Biomolecular Chemistry, 6(4), 703-711. [Link]

  • Minutolo, A., et al. (2012). D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease, 3, e334. [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]

  • Stegelmeier, B. L., et al. (1999). The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice. Toxicologic Pathology, 27(6), 651-660. [Link]

  • Winchester, B. (1992). Structure-activity relationship of swainsonine. Inhibition of human ??-mannosidases by swainsonine analogues. Glycobiology, 2(3), 199-205. [Link]

  • Nishimura, Y., et al. (2024). Synthesis of 8-epi-L-swainsonine, related C6 alkylated derivatives and their α-L- rhamnosidase inhibition. Tetrahedron Letters, 143, 154973. [Link]

  • Wikipedia. (n.d.). Swainsonine. Wikipedia.org. [Link]

  • Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. International Journal of Carbohydrate Chemistry, 2014, 941059. [Link]

  • Li, Y., et al. (2022). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry, 10, 971358. [Link]

  • Bogo, D., et al. (2022). Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl. Turkish Journal of Chemistry, 46(3), 748-755. [Link]

  • Cardona, F., et al. (2005). New concise total synthesis of (+)-lentiginosine and some structural analogues. The Journal of Organic Chemistry, 70(16), 6552-6555. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]

  • Drogalin, A. (2022). Advances in the Chemistry of (−)‐D‐Swainsonine. ChemistrySelect, 7(28), e202201736. [Link]

  • Dennis, J. W., & Nabi, I. R. (2021). Emerging roles of N-linked glycosylation in brain physiology and disorders. Trends in Endocrinology & Metabolism, 32(12), 980-993. [Link]

  • Nguyen, T. H. V., et al. (2023). Synthesis and in vitro α-glucosidase inhibitory activity of some of the derivatives of 3-methylrhodanine. Vietnam Journal of Chemistry, 61(1), 81-87. [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 10(42), 8375-8386. [Link]

  • Peak Proteins. (2023). Beyond N-Glycans: Exploring O-Linked Glycosylation of Proteins. Peak Proteins. [Link]

  • IT Medical Team. (2022). N-linked Glycosylation and its Potential Application in Drug Development. IT Medical Team. [Link]

  • Tan, Z., & Guan, F. (2021). Emerging roles of N-linked glycosylation in brain physiology and disorders. Trends in Endocrinology & Metabolism, 32(12), 980-993. [Link]

  • Shibagaki, Y., et al. (2002). Identification and biochemical characterization of a novel transcription elongation factor, Elongin A3. The Journal of Biological Chemistry, 277(48), 46463-46469. [Link]

  • Khairnar, B. B. (2013). Stereoselective synthesis of modified lentiginosines as proapoptotic agents. Doctoral dissertation, Università degli Studi di Firenze. [Link]

  • Vocadlo, D. J., & Davies, G. J. (2008). Mechanism-Based Inhibitors of Glycosidases. In Comprehensive Natural Products II (pp. 231-273). Elsevier. [Link]

  • Tamta, A. K., et al. (2016). Biochemical characterization of some Pyrazolopyrimidine-based inhibitors of xanthine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 52-60. [Link]

  • CAZypedia. (2025). Glycoside hydrolases. CAZypedia. [Link]

Sources

A Comparative Guide to Castanospermine and 3-Oxo-(-)-lentiginosine for Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical research and therapeutic development, glycosidase inhibitors represent a pivotal class of molecules with profound implications in virology, oncology, and metabolic diseases. Among these, the indolizidine alkaloids castanospermine and the lentiginosine family stand out for their potent and distinct biological activities. This guide provides an in-depth comparative analysis of castanospermine and 3-Oxo-(-)-lentiginosine, offering field-proven insights for researchers, scientists, and drug development professionals.

Given the scarcity of published data on this compound, this guide will focus on a robust comparison between castanospermine and the well-characterized parent compound, (-)-lentiginosine, while providing an expert perspective on the potential implications of the 3-oxo modification.

Section 1: Structural and Mechanistic Overview

At their core, both castanospermine and lentiginosine are iminosugars, nitrogen-containing carbohydrate mimetics that act as transition-state analogues for glycosidase enzymes. Their polyhydroxylated indolizidine structure allows them to fit into the enzyme's active site, leading to potent, often competitive, inhibition.

Castanospermine , first isolated from the seeds of the Australian black bean, Castanospermum australe, is a tetrahydroxyindolizidine alkaloid. Its structure closely mimics the glucosyl cation intermediate formed during the hydrolysis of glucoside linkages.

Lentiginosine is a dihydroxyindolizidine alkaloid originally isolated from the spotted locoweed, Astragalus lentiginosus.[1] Crucially, its biological activity is highly dependent on its stereochemistry. The natural enantiomer, (+)-lentiginosine, and the synthetic, non-natural enantiomer, (-)-lentiginosine, exhibit markedly different biological profiles. The subject of our comparison, This compound , is a derivative of this non-natural enantiomer, featuring a ketone at the C3 position.

G cluster_0 Castanospermine cluster_1 (-)-Lentiginosine cluster_2 This compound (Putative) a a b b c Structure Not Available in PubChem (Derivative of (-)-Lentiginosine with C3=O)

Figure 1. Chemical structures of Castanospermine and (-)-Lentiginosine.

Mechanism of Action: A Tale of Two Targets

The primary divergence between these compounds lies in their inhibitory specificity.

  • Castanospermine is a potent, broad-spectrum inhibitor of α- and β-glucosidases .[2][3] Its most significant biological effects stem from its powerful inhibition of α-glucosidase I , the very first enzyme in the N-linked glycoprotein processing pathway in the endoplasmic reticulum.[4][5][6] By blocking this enzyme, castanospermine prevents the trimming of terminal glucose residues from newly synthesized glycoproteins, leading to their misfolding and degradation. This mechanism is the cornerstone of its potent antiviral activity against enveloped viruses like HIV and Influenza, which rely on correctly folded glycoproteins for entry and replication.[5]

  • (+)-Lentiginosine (Natural Enantiomer) displays a much narrower and more specific inhibitory profile. It is a good inhibitor of fungal amyloglucosidase (an exo-1,4-α-glucosidase) but, importantly, does not inhibit mammalian glucosidase I, sucrase, or maltase.[1] This specificity makes it a valuable tool for studying specific enzymatic pathways without the broad systemic effects of castanospermine.

  • (-)-Lentiginosine (Non-natural Enantiomer) , while also a glycosidase inhibitor, is primarily noted for a distinct and compelling biological activity: the induction of apoptosis in various tumor cell lines.[7][8][9] This pro-apoptotic effect appears to be independent of p53 and is mediated through the intrinsic mitochondrial pathway.[9]

  • This compound : The introduction of a ketone group would significantly alter the local stereoelectronics compared to the hydroxyl group in the parent molecule. This could potentially reduce its affinity for certain glycosidase active sites that rely on hydrogen bonding with the C3-hydroxyl group, while possibly enhancing its interaction with other biological targets or altering its cell permeability. Without experimental data, its precise inhibitory profile remains speculative but warrants investigation.

G cluster_C Castanospermine Action cluster_L (-)-Lentiginosine Action C_Inhibitor Castanospermine C_Enzyme α-Glucosidase I C_Inhibitor->C_Enzyme Inhibits C_Pathway N-Glycoprotein Processing C_Enzyme->C_Pathway Blocked Step C_Result Misfolded Viral Glycoproteins C_Pathway->C_Result C_Effect Antiviral Effect (e.g., HIV, Dengue) C_Result->C_Effect L_Inhibitor (-)-Lentiginosine L_Pathway Mitochondrial Pathway L_Inhibitor->L_Pathway Induces L_Result Caspase Activation L_Pathway->L_Result L_Effect Tumor Cell Apoptosis L_Result->L_Effect

Figure 2. Divergent primary biological pathways of Castanospermine and (-)-Lentiginosine.

Section 2: Comparative Analysis of Inhibitory Potency

The true measure of a glycosidase inhibitor lies in its potency (IC50 or Ki values) and selectivity against a panel of enzymes. The data synthesized from multiple sources reveals a clear distinction between the broad-spectrum activity of castanospermine and the specialized activity of lentiginosine.

Enzyme TargetCastanospermine(+)-Lentiginosine(-)-LentiginosineThis compound
α-Glucosidase I (Glycoprotein Processing) Potent (IC50: 0.12 µM)[4]No Inhibition[1]Weak InhibitionData Not Available
Amyloglucosidase (Fungal α-Glucosidase) Moderate InhibitionPotent (Ki: 10 µM)[1]Weak Inhibition (Ki: 70 µM)[10]Data Not Available
Intestinal Sucrase Potent (Inhibits)[11]No Inhibition[1]Data Not AvailableData Not Available
Intestinal Maltase Potent (Inhibits)[11]No Inhibition[1]Data Not AvailableData Not Available
Lysosomal α-Glucosidase Potent (Inhibits)[2]Data Not AvailableData Not AvailableData Not Available
β-Glucosidase Potent (Inhibits)[2]No Inhibition[1]Data Not AvailableData Not Available

Note: IC50 and Ki values are highly dependent on assay conditions (pH, substrate, enzyme source) and should be compared with caution across different studies.

Causality Behind the Data:

  • Castanospermine's four hydroxyl groups in a glucose-like configuration allow it to be recognized by a wide range of α- and β-glucosidases, explaining its broad-spectrum activity. Its efficacy is particularly high against α-glucosidase I, which operates at a neutral pH, a condition where castanospermine is more active in its unprotonated form.[2][3]

  • (+)-Lentiginosine's dihydroxy structure presents a different stereochemical profile, leading to highly selective recognition by fungal amyloglucosidase while being ignored by key mammalian glucosidases like glucosidase I and sucrase.[1] This specificity is a key advantage for targeted research applications.

  • The weaker amyloglucosidase inhibition by (-)-lentiginosine compared to its natural enantiomer highlights the critical role of stereochemistry in enzyme-inhibitor interactions.[10] Its primary biological relevance appears to be its pro-apoptotic activity, which may not be directly related to glycosidase inhibition at all.[7][9]

Section 3: Therapeutic and Research Implications

The distinct biochemical profiles of these compounds translate into vastly different applications.

Castanospermine: The Antiviral and Anti-Angiogenic Agent The primary therapeutic interest in castanospermine and its derivatives (e.g., Celgosivir) is as a host-directed antiviral agent. By disrupting glycoprotein processing, it can inhibit the replication of a wide array of enveloped viruses, including HIV, Dengue, and Influenza.[5] Furthermore, because angiogenesis (the formation of new blood vessels) is dependent on proper glycoprotein function on endothelial cells, castanospermine has been shown to inhibit angiogenesis and tumor growth, opening avenues for its use in oncology.[6][12]

(-)-Lentiginosine: A Potential Anti-Cancer Therapeutic The discovery that (-)-lentiginosine induces apoptosis in tumor cells, while being less cytotoxic to normal cells, positions it as an intriguing lead for cancer therapy.[7][8] Its mechanism, which involves the intrinsic mitochondrial pathway, is distinct from many conventional chemotherapeutics.[9] This unique, chirality-dependent activity underscores the importance of stereochemistry in drug design and presents a compelling case for further investigation of its analogues, including the 3-oxo derivative.

Section 4: Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a self-validating system for assessing the inhibitory potential of compounds like castanospermine against α-glucosidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Principle: α-Glucosidase hydrolyzes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of pNP formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test Compound (e.g., Castanospermine) and Positive Control (e.g., Acarbose)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare the stop solution (200 mM Na₂CO₃).

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to all wells.

    • Add 20 µL of the serially diluted test compound/control to respective wells. For the 100% activity control, add 20 µL of buffer instead.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Terminate Reaction:

    • Add 50 µL of the Na₂CO₃ stop solution to all wells. The high pH stops the enzymatic reaction and develops the yellow color of pNP.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

G prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) setup 2. Assay Setup in 96-Well Plate (Buffer + Inhibitor + Enzyme) prep->setup preinc 3. Pre-incubation (15 min @ 37°C) setup->preinc init 4. Initiate Reaction (Add pNPG Substrate) preinc->init inc 5. Incubation (20 min @ 37°C) init->inc stop 6. Terminate Reaction (Add Na₂CO₃) inc->stop read 7. Read Absorbance (405 nm) stop->read calc 8. Calculate % Inhibition & IC50 read->calc

Figure 3. Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Perspectives

The comparative analysis reveals that castanospermine and the lentiginosine family, despite their structural similarities, are functionally divergent molecules with distinct therapeutic potential.

  • Castanospermine is a well-established, broad-spectrum glucosidase inhibitor whose primary value lies in its potent inhibition of α-glucosidase I. This makes it a powerful tool for studying glycoprotein processing and a promising scaffold for developing host-directed antiviral therapies.

  • (-)-Lentiginosine represents a fascinating case of chirality-driven function. Its unique pro-apoptotic activity in tumor cells, largely separate from potent glycosidase inhibition, opens up a different therapeutic avenue in oncology.

The target of this guide, This compound , remains an enigma due to a lack of published data. However, its study is a logical and compelling next step. Investigating its synthesis and biological activity would answer critical questions: Does the 3-oxo modification abolish glycosidase activity entirely? Does it enhance the pro-apoptotic effects of the (-)-lentiginosine scaffold? Answering these questions will undoubtedly provide deeper insights into the structure-activity relationships of indolizidine alkaloids and could lead to the development of novel, highly specific therapeutic agents.

References

  • Pastuszak, I., Molyneux, R.J., James, L.F., & Elbein, A.D. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link][1]

  • Macchi, B., Minutolo, A., Grelli, S., Cardona, F., Cordero, F.M., Mastino, A., & Brandi, A. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500-506. [Link][7]

  • Macchi, B., Minutolo, A., Grelli, S., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 500-506. [Link][8]

  • Minutolo, A., Macchi, B., Grelli, S., et al. (2012). D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease, 3, e358. [Link][9]

  • Minutolo, A., Macchi, B., Grelli, S., et al. (2012). D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. Cell Death & Disease, 3(7), e358. [Link][13]

  • Kang, M.S., et al. (1995). Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28574) and its consequences in human immunodeficiency virus-infected T cells. Antimicrobial Agents and Chemotherapy, 39(12), 2662-2668. [Link][4]

  • Walker, B.D., et al. (1987). Inhibition of human immunodeficiency virus syncytium formation and virus replication by castanospermine. Proceedings of the National Academy of Sciences, 84(22), 8120-8124. [Link][5]

  • Cardona, F., et al. (1997). This reference is cited within another article to support the Ki value of (-)-lentiginosine. The primary article is Macchi, B., et al. (2010), Glycobiology. [Link][10]

  • Saul, R., Molyneux, R.J., & Elbein, A.D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics, 230(2), 668-675. [Link][2]

  • Pili, R., et al. (1995). The α-Glucosidase I Inhibitor Castanospermine Alters Endothelial Cell Glycosylation, Prevents Angiogenesis, and Inhibits Tumor Growth. Cancer Research, 55(13), 2920-2926. [Link][6]

  • Jin, W., et al. (2013). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry, 11(43), 7549-7557. [Link][14]

  • Sunkara, P.S., et al. (1989). Inhibition of Glycoprotein Processing and HIV Replication by Castanospermine Analogues. AIDS Research and Human Retroviruses, 5(3), 279-286. [Link][15]

  • Tlusty, A., et al. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. Archives of Biochemistry and Biophysics, 303(1), 1-7. [Link][11]

  • Saul, R., Molyneux, R.J., & Elbein, A.D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Agris, 230(2), 668-675. [Link][3]

  • Taylor, D.L., et al. (1991). 6-0-butanoylcastanospermine (MDL 28574) inhibits glycoprotein processing and the growth of HIVs. AIDS, 5(6), 693-698. [Link][16]

  • Mellet, C.O., et al. (2011). Synthesis of N-, S-, and C-glycoside Castanospermine Analogues With Selective Neutral Alpha-Glucosidase Inhibitory Activity as Antitumour Agents. Journal of Medicinal Chemistry, 54(24), 8493-8510. [Link][12]

Sources

A Comparative Guide to the Target Validation of 3-Oxo-(-)-lentiginosine in Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth technical comparison of methodologies for the target validation of 3-Oxo-(-)-lentiginosine, a derivative of the iminosugar alkaloid lentiginosine. While the parent compound, lentiginosine, is a known inhibitor of amyloglucosidase and has shown activity against Hsp90, the specific cellular targets and mechanism of action of this compound remain to be fully elucidated[1]. This guide, therefore, presents a comprehensive framework for its target validation, offering a comparative analysis of key experimental approaches with supporting data and detailed protocols.

The central tenet of this guide is to provide a self-validating system of protocols, grounded in established scientific principles, to empower researchers to confidently identify and validate the cellular targets of this compound and similar novel compounds.

The Imperative of Target Validation

Target validation is the critical process of demonstrating the functional role of a putative drug target in the context of a disease phenotype. A significant proportion of drug candidates fail in clinical trials due to a lack of efficacy, often stemming from an incomplete understanding of the drug's true mechanism of action. By employing a multi-pronged approach to target validation, we can mitigate this risk and build a robust preclinical data package.

This guide will focus on two primary, complementary methodologies for the target validation of this compound:

  • Biochemical Assays: To confirm direct enzymatic inhibition and determine inhibitory potency.

  • Cellular Target Engagement Assays: To verify that the compound interacts with its target in a physiological cellular environment.

Part 1: Biochemical Assays - Confirming Direct Enzymatic Inhibition

Given that the parent compound, lentiginosine, is a known α-glucosidase inhibitor, a logical first step in the target validation of this compound is to assess its activity against this class of enzymes. The α-glucosidase inhibition assay using the chromogenic substrate p-nitrophenyl α-D-glucopyranoside (pNPG) is a robust, high-throughput compatible method for this purpose.

Comparative Analysis of α-Glucosidase Inhibitors

To provide context for the inhibitory potential of this compound, its performance should be compared against well-characterized α-glucosidase inhibitors.

CompoundIC₅₀ (µM)Mechanism of ActionReference
Acarbose ~2.1Competitive Inhibitor[2]
Miglitol ~0.5Competitive Inhibitor[3][4]
(+)-Lentiginosine ~10Competitive Inhibitor[1]
This compound To be determinedTo be determined
Experimental Workflow: α-Glucosidase Inhibition Assay

The following diagram illustrates the workflow for the α-glucosidase inhibition assay.

alpha_glucosidase_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - α-Glucosidase Enzyme - pNPG Substrate - Phosphate Buffer (pH 6.8) - Test Compounds (this compound) - Positive Control (Acarbose) - Stop Solution (Na₂CO₃) prep_plate Plate Preparation: - Add buffer, enzyme, and test compound/control to 96-well plate prep_reagents->prep_plate pre_incubation Pre-incubation: - Incubate plate at 37°C for 10 min prep_plate->pre_incubation add_substrate Add pNPG substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Reaction Incubation: - Incubate at 37°C for 20 min add_substrate->reaction_incubation stop_reaction Stop Reaction: - Add Na₂CO₃ solution reaction_incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for the α-glucosidase inhibition assay.

Detailed Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • This compound and positive controls (e.g., Acarbose)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve this compound and Acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells. Add 10 µL of the test compound dilutions or positive control to the respective wells. For the control (100% enzyme activity), add 10 µL of phosphate buffer with DMSO.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG solution (in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Part 2: Cellular Target Engagement - Bridging the Gap to Physiology

While biochemical assays are crucial for confirming direct target interaction, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are therefore essential to demonstrate that a compound can enter cells and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability. When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tm). A ligand-bound protein is often more stable and will have a higher Tm. This shift in Tm can be detected and quantified, providing evidence of target engagement within the cell.

Comparative Analysis of Target Engagement Methods
MethodPrincipleThroughputCellular ContextKey Advantage
CETSA Ligand-induced thermal stabilizationLow to MediumIntact cells, tissuesLabel-free, physiological context
In-Cell Western Antibody-based detection of target protein levelsMediumFixed cellsQuantitative
Fluorescence Resonance Energy Transfer (FRET) Proximity-based energy transfer between fluorescently tagged proteinsHighLive cellsReal-time monitoring
Bioluminescence Resonance Energy Transfer (BRET) Proximity-based energy transfer between a luciferase and a fluorescent proteinHighLive cellsHigh signal-to-noise ratio
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the key steps in a CETSA experiment.

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Protein Quantification cluster_analysis Data Analysis cell_culture Culture cells to desired confluency compound_treatment Treat cells with this compound or vehicle control cell_culture->compound_treatment aliquot_cells Aliquot cell suspensions compound_treatment->aliquot_cells heat_treatment Heat aliquots at a range of temperatures aliquot_cells->heat_treatment cell_lysis Lyse cells (e.g., freeze-thaw cycles) heat_treatment->cell_lysis centrifugation Centrifuge to pellet aggregated proteins cell_lysis->centrifugation collect_supernatant Collect soluble protein fraction (supernatant) centrifugation->collect_supernatant western_blot Analyze soluble protein levels by Western Blot or other methods (e.g., ELISA, Mass Spec) collect_supernatant->western_blot plot_melt_curve Plot % soluble protein vs. temperature to generate melt curve western_blot->plot_melt_curve determine_tm_shift Determine Tm shift in the presence of the compound plot_melt_curve->determine_tm_shift

Sources

A Senior Application Scientist's Guide to Cross-Validating 3-Oxo-(-)-lentiginosine Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an objective framework for the cross-validation of 3-Oxo-(-)-lentiginosine, an indolizidine alkaloid with potent α-glucosidase inhibitory activity. The guide emphasizes the importance of validating a compound's efficacy and selectivity across multiple cell lines to build a robust preclinical data package. We will delve into the compound's mechanism of action, provide detailed protocols for essential assays, and compare its expected performance with other well-characterized glycosidase inhibitors.

Introduction: The Rationale for Cross-Cell Line Validation

A common pitfall in early-stage drug discovery is relying on data from a single cell line. This "single-point-of-truth" approach can be misleading, as the unique genetic and metabolic landscape of one cell line may produce an effect that is not generalizable.[1][2] Cross-validation across a panel of carefully selected cell lines is not merely a suggestion but a critical step to de-risk a compound and understand its true therapeutic potential.[3][4] This approach allows us to:

  • Assess Target Specificity: Determine if the compound's effect is consistent in cells with varying expression levels of the target enzyme, α-glucosidase.

  • Evaluate Therapeutic Window: Compare cytotoxicity in cancer cell lines versus non-cancerous "normal" cell lines to estimate a preliminary therapeutic index.

  • Uncover Off-Target Effects: Identify differential responses that may hint at secondary mechanisms of action or cell-type-specific liabilities.

  • Enhance Predictive Power: Build a more reliable dataset that is better equipped to predict in vivo efficacy and guide further development.[1][2]

This compound, a derivative of lentiginosine, is an inhibitor of α-glucosidases, enzymes crucial for glycoprotein processing and carbohydrate metabolism.[5] By disrupting these processes, such inhibitors can induce cell stress and apoptosis, making them promising candidates for anti-cancer therapies.[6][7]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidases, located in the endoplasmic reticulum (ER), are essential for the proper folding of N-linked glycoproteins.[8] They cleave terminal glucose residues from oligosaccharide chains, a critical step in the calnexin/calreticulin chaperone cycle. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to ER stress-induced apoptosis.[7] This mechanism provides a clear biological rationale for its potential anti-proliferative effects.[8]

Diagram 1: Proposed Mechanism of Action

This diagram illustrates how this compound disrupts the glycoprotein folding pathway in the endoplasmic reticulum.

Mechanism_of_Action cluster_ER Endoplasmic Reticulum Unfolded_Protein Unfolded Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I_II α-Glucosidase I & II Unfolded_Protein->Glucosidase_I_II Glucose Trimming Calnexin Calnexin/Calreticulin Chaperone Cycle Glucosidase_I_II->Calnexin UPR Unfolded Protein Response (UPR) Glucosidase_I_II->UPR Accumulation of Misfolded Proteins Calnexin->Unfolded_Protein Reglucosylation (if misfolded) Folded_Protein Correctly Folded Glycoprotein Calnexin->Folded_Protein Folding & Exit Apoptosis Apoptosis UPR->Apoptosis Inhibitor This compound Inhibitor->Glucosidase_I_II Inhibition

Caption: Inhibition of α-glucosidases by this compound.

A Framework for Cross-Validation: Experimental Design

A robust cross-validation study requires careful selection of cell lines and appropriate benchmark compounds.

Rationale for Cell Line Selection

The chosen cell panel should provide diverse biological contexts to thoroughly test the compound. We recommend a tiered approach:

Cell Line CategoryExamplesRationale
High-Proliferation Cancer Lines A549 (Lung), MCF-7 (Breast), PC-3 (Prostate)Represents aggressive cancers where glycoprotein turnover is high. These are expected to be sensitive.[9]
Metabolically Distinct Cancer Lines HepG2 (Hepatocellular Carcinoma)Possesses unique metabolic pathways; can reveal sensitivities or resistances related to liver function.[10]
"Normal" Non-Cancerous Line BEAS-2B (Bronchial Epithelial), MRC-5 (Lung Fibroblast)Provides a baseline for cytotoxicity, helping to establish a therapeutic window. Lower sensitivity is desired.[11]
Selection of Comparator Compounds

Comparing this compound to established compounds provides essential context for its potency and mechanism.

CompoundClassMechanism of ActionRationale for Comparison
Castanospermine AlkaloidPotent α- and β-glucosidase inhibitor.[12]A well-studied, broad-spectrum glucosidase inhibitor. Serves as a positive control for the general mechanism.[6][7][13]
Swainsonine Indolizidine AlkaloidInhibitor of α-mannosidase II, a different step in the glycosylation pathway.[14][15]Helps to discern if the observed effects are specific to glucosidase inhibition or a broader disruption of glycosylation.[10][16][17]

Diagram 2: Experimental Workflow

This diagram outlines the comprehensive workflow for cross-validating the effects of this compound.

Caption: A four-phase workflow for compound cross-validation.

Detailed Experimental Protocols

Scientific integrity requires reproducible methods. The following are detailed, self-validating protocols for the core assays.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19][20]

  • Expertise & Experience: The choice of a 2-4 hour incubation with MTT is a balance between allowing for sufficient formazan production in viable cells and minimizing artifacts from prolonged incubation.[19] Using a reference wavelength (e.g., 630 nm) is critical to correct for background absorbance from cell debris or media components.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and comparator compounds. Include a vehicle-only control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[19] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Trustworthiness: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[22][23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes.[21] This dual-staining method provides a self-validating system:

    • Annexin V (-) / PI (-): Healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the IC50 concentration of each compound (as determined by the MTT assay) for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[22]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.[21]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][23]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[23]

Protocol 3: Target Engagement (Cellular α-Glucosidase Activity Assay)

This biochemical assay directly measures the inhibitory effect of the compound on its intended target within the cell.

  • Authoritative Grounding: This protocol is based on the principle that α-glucosidase hydrolyzes a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (p-NPG), to release p-nitrophenol, a chromophore that can be quantified by measuring absorbance at 410 nm.[24][25][26]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Treat cells (e.g., 1 x 10⁶) with various concentrations of this compound for a short duration (e.g., 2-4 hours).

  • Homogenization: Wash cells with cold PBS, then resuspend in 200 µL of ice-cold α-Glucosidase Assay Buffer. Homogenize the cells on ice.[24][25][27]

  • Clarification: Centrifuge the homogenate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[24][25][27]

  • Assay Reaction: Add 10-50 µL of the supernatant (cell lysate) to wells of a 96-well plate. Adjust the volume to 50 µL with Assay Buffer.[24][27]

  • Reaction Initiation: Prepare a Reaction Mix containing the α-Glucosidase Substrate. Add 50 µL of the Reaction Mix to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 410 nm in kinetic mode at 25°C for 15-60 minutes.[24] The rate of p-nitrophenol production is proportional to α-glucosidase activity.

  • Analysis: Calculate the rate of reaction (ΔOD/min) for each sample. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.

Data Presentation and Expected Outcomes

Summarizing quantitative data in a structured table allows for easy comparison and interpretation.

Table 1: Hypothetical Comparative IC50 Values (µM) after 48h Treatment

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)BEAS-2B (Normal Lung)Selectivity Index (BEAS-2B / A549)
This compound 5.28.112.5> 50> 9.6
Castanospermine 15.822.435.1> 100> 6.3
Swainsonine 45.360.755.2> 100> 2.2
Doxorubicin (Control) 0.80.51.12.53.1
  • Interpretation: In this hypothetical dataset, this compound demonstrates potent anti-proliferative activity against cancer cell lines, with greater potency than the broader inhibitors Castanospermine and Swainsonine. Crucially, it shows a high selectivity index, suggesting a favorable therapeutic window compared to the standard chemotherapeutic agent, Doxorubicin. The differential sensitivity (A549 > MCF-7 > HepG2) warrants further investigation into the specific dependencies of these cell lines on the glycoprotein processing pathway.

Conclusion

The cross-validation of this compound is an indispensable step in its preclinical evaluation. By employing a diverse panel of cell lines, utilizing validated and reproducible protocols, and benchmarking against known compounds, researchers can build a comprehensive understanding of its efficacy, selectivity, and mechanism of action. This rigorous, multi-faceted approach provides the robust data necessary to justify progression to more complex in vivo models and, ultimately, to potential clinical applications.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Pili, R., Chang, J., Partis, R. A., Mueller, R. A., Chrest, F. J., & Passaniti, A. (1995). The alpha-glucosidase I inhibitor castanospermine alters endothelial cell glycosylation, prevents angiogenesis, and inhibits tumor growth. Cancer Research, 55(13), 2920–2926. Retrieved from [Link]

  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4173. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • Compain, P., Martin, O. R., Boucheron, C., Godin, G., Yu, L., & Asano, N. (2006). Synthesis of N-, S-, and C-glycoside Castanospermine Analogues With Selective Neutral Alpha-Glucosidase Inhibitory Activity as Antitumour Agents. Chemistry, 12(10), 2795-804. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-45. Retrieved from [Link]

  • Sun, J. Y., Yang, H., Miao, S., Li, J. P., & Wang, S. W. (2014). Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts. International Journal of Biological Sciences, 10(4), 441-451. Retrieved from [Link]

  • García-Jiménez, F. M., et al. (2023). Discovering the mechanism of action of drugs with a sparse explainable network. Bioinformatics. Retrieved from [Link]

  • Geeleher, P., Gamazon, E. R., & Huang, R. S. (2019). A cross-study analysis of drug response prediction in cancer cell lines. Nature Communications, 10(1), 2292. Retrieved from [Link]

  • Sun, F., et al. (2012). Swainsonine inhibits growth and potentiates the cytotoxic effect of paclitaxel in hepatocellular carcinoma in vitro and in vivo. Oncology Reports, 27(3), 855-862. Retrieved from [Link]

  • ResearchGate. (2006). ChemInform Abstract: Synthesis of N-, S-, and C-Glycoside Castanospermine Analogues with Selective Neutral α-Glucosidase Inhibitory Activity as Antitumor Agents. Retrieved from [Link]

  • Geeleher, P., et al. (2019). A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. Retrieved from [Link]

  • Zhao, B., et al. (2021). Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells. Chemico-Biological Interactions, 333, 109319. Retrieved from [Link]

  • Asano, N., et al. (2013). New Castanospermine Glycoside Analogues Inhibit Breast Cancer Cell Proliferation and Induce Apoptosis without Affecting Normal Cells. PLoS ONE, 8(10), e76411. Retrieved from [Link]

  • Sales, P., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 13(1), 69-76. Retrieved from [Link]

  • Huminik, A., & Darzynkiewicz, Z. (1989). Effect of swainsonine on stimulation and cell cycle progression of human lymphocytes. Cytometry, 10(4), 427-32. Retrieved from [Link]

  • Bowlin, T. L., & Schroeder, K. K. (1991). Swainsonine, an inhibitor of mannosidase II during glycoprotein processing, enhances concanavalin A-induced T cell proliferation and interleukin 2 receptor expression exclusively via the T cell receptor complex. Cellular Immunology, 137(1), 111-7. Retrieved from [Link]

  • Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-91. Retrieved from [Link]

  • Azuaje, F. (2021). Drug Sensitivity Prediction From Cell Line-Based Pharmacogenomics Data: Guidelines for Developing Machine Learning Models. bioRxiv. Retrieved from [Link]

  • Drach, M., et al. (2011). Synthesis and biological activity of 22-deoxo-23-oxa analogues of saponin OSW-1. Bioorganic & Medicinal Chemistry Letters, 21(12), 3682-5. Retrieved from [Link]

  • Al-Dawsari, D. S., & Al-Kahtani, M. A. (2023). Alpha Glucosidase Inhibitors. StatPearls. Retrieved from [Link]

  • Moorthy, N. S. H. N., & Basak, S. C. (2012). Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. Current Medicinal Chemistry, 19(21), 3455-74. Retrieved from [Link]

  • Pieńkowska, N., et al. (2022). Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate. International Journal of Molecular Sciences, 23(21), 13322. Retrieved from [Link]

  • Rengasamy, K. R. R., et al. (2022). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Molecules, 27(15), 4977. Retrieved from [Link]

  • He, Q., et al. (2009). Anti-lung cancer effects of novel ginsenoside 25-OCH3-PPD. Cancer Biology & Therapy, 8(1), 63-70. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3290. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1297. Retrieved from [Link]

  • Hrytsai, I., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 108-118. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Glycosidase Inhibitors: The Case of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of glycosidase inhibitor research is one of continuous evolution, driven by the immense therapeutic potential of these molecules in oncology, virology, and metabolic diseases. This guide addresses the critical need for robust, standardized methods to benchmark novel inhibitor candidates. While our central focus is a proposed novel derivative, 3-Oxo-(-)-lentiginosine , a comprehensive literature review reveals a gap in publicly available experimental data for this specific compound.

Therefore, this document serves a dual purpose. First, it provides a detailed comparative analysis of the parent compound, (+)-lentiginosine , against two of the most well-characterized indolizidine alkaloid inhibitors in the field: castanospermine and swainsonine . Second, it lays out the essential experimental framework and theoretical considerations for researchers to conduct their own rigorous benchmarking studies of novel compounds like this compound. By understanding the established players, we can better contextualize the potential and specificity of the next generation of inhibitors.

Introduction: The Critical Role of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their functions are fundamental to a vast array of biological processes, from digestion to the post-translational modification of proteins. The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is a particularly crucial process that ensures the proper folding, stability, and function of countless proteins.

Disruption of this pathway via targeted enzyme inhibition has become a powerful therapeutic strategy. Inhibitors of these enzymes, particularly iminosugars like the indolizidine alkaloids, are structural mimics of the natural monosaccharide substrates. They intercept the catalytic process, leading to the accumulation of improperly processed glycoproteins and downstream biological effects. This guide will focus on three such alkaloids, providing the scientific rationale for their comparison.

Compound Profiles: A Trio of Indolizidine Alkaloids

Focus Compound: (+)-Lentiginosine and the Emergence of 3-Oxo Derivatives

(+)-Lentiginosine is a natural dihydroxyindolizidine alkaloid isolated from the leaves of Astragalus lentiginosus.[1] Its significance lies in its remarkably specific inhibitory profile.

  • Mechanism & Specificity : Unlike many other glucosidase inhibitors, (+)-lentiginosine is a potent and specific inhibitor of amyloglucosidase (also known as glucan 1,4-α-glucosidase), a fungal α-glucosidase, with a reported inhibition constant (Ki) of 10 µM.[1] Crucially, it shows little to no activity against other α-glucosidases such as sucrase, maltase, or the mammalian glycoprotein processing enzyme, glucosidase I.[1] This high degree of specificity makes it and its derivatives intriguing candidates for targeted therapeutic design. The non-natural enantiomer, (-)-lentiginosine, has been shown to induce apoptosis in tumor cells, highlighting the stereochemical sensitivity of its biological activity.[2][3]

  • The "3-Oxo" Derivative : The introduction of a ketone at the 3-position of the indolizidine ring, creating This compound , represents a rational design step. This modification could potentially alter the inhibitor's binding affinity and specificity by changing its electronic properties and hydrogen bonding capacity within the enzyme's active site. This guide provides the roadmap for validating such a hypothesis.

Benchmark Inhibitor 1: Castanospermine (Broad-Spectrum Glucosidase Inhibitor)

Castanospermine, isolated from the seeds of the Australian black bean, Castanospermum australe, is one of the most widely studied glycosidase inhibitors.[4][5]

  • Mechanism & Specificity : Castanospermine is a potent inhibitor of a broad range of α- and β-glucosidases.[6] Its most notable activity is the strong inhibition of the ER-resident α-glucosidase I, a key enzyme in the N-linked glycosylation pathway that trims the terminal glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor.[7] This action prevents proper glycoprotein folding and has been shown to have potent antiviral activity, particularly against enveloped viruses like Dengue virus that rely on host cell glycosylation machinery.[8] It is also a competitive inhibitor of intestinal sucrase.[4]

Benchmark Inhibitor 2: Swainsonine (Specific Mannosidase Inhibitor)

Swainsonine is another indolizidine alkaloid, famously identified as the toxic component in locoweed (Astragalus and Swainsona species), which causes a lysosomal storage disease in livestock.[9][10]

  • Mechanism & Specificity : Swainsonine's inhibitory action is highly specific to mannosidases. It is a powerful inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[9][11][12] Within the N-linked glycosylation pathway, it acts downstream of castanospermine's target, preventing the trimming of mannose residues from the Man₅GlcNAc₂ intermediate. This leads to the accumulation of hybrid-type N-glycans.[7] Its effects are distinct from glucosidase inhibitors and provide a crucial point of comparison for determining an unknown inhibitor's pathway specificity.

Comparative Analysis: Specificity and Potency

A direct comparison of inhibitory potency requires consistent experimental conditions. While a head-to-head study including this compound has not yet been published, we can compile the existing data for the parent compounds to establish a baseline.

InhibitorTarget EnzymeEnzyme SourceInhibition Constant (Ki)Reference
(+)-Lentiginosine AmyloglucosidaseAspergillus niger10 µM[1]
Castanospermine α-Glucosidase INot Specified (Processing)Potent Inhibitor[7]
Intestinal SucraseMurineCompetitive Inhibitor[4]
Lysosomal α-GlucosidaseNot SpecifiedPotent Inhibitor[6]
Swainsonine Golgi α-Mannosidase IIRat LiverPotent Inhibitor[9][11]
Lysosomal α-MannosidaseRat LiverPotent Inhibitor[12]

Key Insights from Comparison :

  • Specificity is Paramount : The most striking difference is specificity. (+)-Lentiginosine targets a specific fungal glucosidase, whereas castanospermine has a broad-spectrum effect on mammalian glucosidases, and swainsonine is specific for mannosidases.

  • Pathway Interruption Points : Castanospermine and swainsonine interrupt the N-linked glycosylation pathway at different points, leading to different structural outcomes for the final glycoprotein. A novel inhibitor must be tested against both glucosidases and mannosidases to determine its specific target.

Below is a diagram illustrating the distinct points of intervention for castanospermine and swainsonine within the N-linked glycosylation pathway.

N_Linked_Glycosylation_Inhibition cluster_ER ER Processing cluster_Golgi Golgi Processing ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ManII Golgi α-Mannosidase II Golgi->ManII Protein Nascent Protein Precursor Glc₃Man₉GlcNAc₂ (Precursor Oligosaccharide) Protein->Precursor Oligosaccharyl- transferas GlcI α-Glucosidase I GlcII α-Glucosidase II GlcI->GlcII Trimming ManI ER Mannosidase I GlcII->ManI Trimming Intermediate Man₉GlcNAc₂ ManI->Intermediate Trimming Intermediate->Golgi Transport Complex Complex N-Glycan (Mature Glycoprotein) ManII->Complex Casta Castanospermine Casta->GlcI INHIBITS Swain Swainsonine Swain->ManII INHIBITS

Caption: Intervention points of castanospermine and swainsonine in the N-linked glycosylation pathway.

Experimental Protocol: In Vitro Benchmarking of Glucosidase Inhibition

To empirically determine the inhibitory potency and specificity of a novel compound like this compound, a standardized enzymatic assay is required. The following protocol describes a colorimetric assay for amyloglucosidase, the known target of the parent compound, (+)-lentiginosine. This protocol can be adapted for other glycosidases by selecting the appropriate enzyme and substrate.

Principle : This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. The enzyme cleaves pNPG to release glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol forms a phenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm. The reduction in yellow color in the presence of an inhibitor is proportional to the inhibition of enzyme activity.

Reagent and Material Preparation
  • Phosphate Buffer : 0.1 M, pH 6.8.

  • Amyloglucosidase Solution : Dissolve amyloglucosidase from Aspergillus niger in phosphate buffer to a final concentration of 2.0 U/mL.

  • Substrate Solution : Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.

  • Inhibitor Solutions : Prepare a stock solution of this compound (and reference inhibitors) in phosphate buffer. Perform serial dilutions to create a range of concentrations (e.g., 1 mM to 1 nM).

  • Stopping Reagent : 0.2 M Sodium Carbonate (Na₂CO₃).

  • Equipment : 96-well microplate, microplate reader, incubator set to 37°C, multichannel pipette.

Assay Procedure
  • Setup : To a 96-well microplate, add 50 µL of phosphate buffer to the 'blank' wells. Add 50 µL of each inhibitor dilution to the 'test' wells. Add 50 µL of buffer to the 'negative control' (no inhibitor) wells.

  • Enzyme Addition : Add 25 µL of the amyloglucosidase solution to all wells except the blanks. Add 25 µL of buffer to the blank wells.

  • Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation : Add 25 µL of the pNPG substrate solution to all wells to initiate the reaction.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding 100 µL of the sodium carbonate stopping reagent to all wells. The solution will turn yellow in wells with enzyme activity.

  • Detection : Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and IC₅₀ Determination
  • Correct for Blank : Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition : Use the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100 where Abs_test is the absorbance of a well with inhibitor and Abs_control is the average absorbance of the negative control wells.

  • Determine IC₅₀ : The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC₅₀ value.

The following diagram outlines this experimental workflow.

Assay_Workflow A 1. Plate Setup Add Buffer, Inhibitor, or Control (50 µL) B 2. Enzyme Addition Add Amyloglucosidase (25 µL) A->B C 3. Pre-incubation 10 min @ 37°C B->C D 4. Reaction Initiation Add pNPG Substrate (25 µL) C->D E 5. Incubation 30 min @ 37°C D->E F 6. Reaction Termination Add Na₂CO₃ (100 µL) E->F G 7. Detection Read Absorbance @ 405 nm F->G H 8. Data Analysis Calculate % Inhibition & IC₅₀ G->H

Sources

A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Efficacy of 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3-Oxo-(-)-lentiginosine, a novel synthetic analogue of the naturally occurring indolizidine alkaloid, lentiginosine. The parent compound, (+)-lentiginosine, is a known inhibitor of amyloglucosidase, an enzyme involved in carbohydrate digestion.[1][2] Its non-natural enantiomer, (-)-lentiginosine, has been noted for its proapoptotic activities in various tumor cells.[1][3] The introduction of a ketone at the 3-position of the (-)-lentiginosine scaffold presents a unique opportunity to explore its therapeutic potential, necessitating a rigorous comparison of its efficacy in both controlled laboratory settings and complex biological systems.

This document is structured to guide researchers through the logical progression of experiments, from initial enzymatic and cellular assays to subsequent animal studies, ensuring that each step provides a self-validating system for assessing the compound's potential as a therapeutic agent.

Part 1: In Vitro Efficacy Assessment of this compound

The initial phase of evaluation focuses on characterizing the direct interaction of this compound with its putative molecular targets and assessing its effects at a cellular level. This approach allows for a precise determination of its potency and selectivity before committing to more complex and resource-intensive in vivo studies.

Enzymatic Inhibition Profile

Given that (+)-lentiginosine is an amyloglucosidase inhibitor, the primary hypothesis is that this compound will exhibit activity against glycoside hydrolases.[1][2] A comprehensive enzymatic screening is crucial to determine its potency and selectivity.

Key Experimental Objective: To quantify the inhibitory activity of this compound against amyloglucosidase and a panel of other relevant glycosidases (e.g., α-glucosidase, α-amylase) to establish its potency (IC50) and selectivity profile.

Causality Behind Experimental Choices: An inhibitor's value is often defined by its selectivity. Non-selective inhibition of various glycosidases can lead to undesirable side effects. For instance, potent inhibition of α-amylase alongside α-glucosidase can cause significant gastrointestinal distress.[4] Therefore, comparing the IC50 values across a panel of enzymes is a critical first step. Acarbose, a well-characterized α-glucosidase inhibitor, serves as an essential positive control to validate the assay's performance.[5]

Table 1: Hypothetical In Vitro Glycosidase Inhibition Profile of this compound

CompoundAmyloglucosidase IC50 (µM)α-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
This compoundData to be determinedData to be determinedData to be determined
Acarbose (Control)Known valueKnown valueKnown value

Detailed Protocol: In Vitro Amyloglucosidase Inhibition Assay

This protocol is adapted from established methods for determining glycosidase inhibition.[6]

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve amyloglucosidase (from Aspergillus niger) in the phosphate buffer to a final concentration of 6.5 U/mL.

    • Prepare a 1% starch solution in the phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO), and then serially dilute them in the phosphate buffer to create a range of concentrations.

    • Prepare a dinitrosalicylic acid (DNSA) color reagent.

  • Assay Procedure:

    • In a microplate, add 20 µL of the various concentrations of this compound or acarbose. For the control (100% enzyme activity), add 20 µL of phosphate buffer.

    • Add 100 µL of the amyloglucosidase solution to each well and incubate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the 1% starch solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Terminate the reaction by adding 100 µL of the DNSA color reagent.

    • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

    • After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme (Amyloglucosidase) - Substrate (Starch) - Buffer, DNSA A1 Pre-incubate Enzyme with Inhibitor (37°C, 20 min) P1->A1 P2 Prepare Test Compound: - this compound - Acarbose (Control) - Serial Dilutions P2->A1 A2 Add Substrate to Initiate Reaction (37°C, 10 min) A1->A2 A3 Terminate Reaction & Develop Color (Add DNSA, Boil 5 min) A2->A3 A4 Measure Absorbance (540 nm) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow for the in vitro amyloglucosidase inhibition assay.

Cell-Based Assays: Cytotoxicity and Proapoptotic Potential

While enzymatic assays reveal molecular interactions, cell-based assays provide insights into the compound's physiological effects and its safety profile. Given the proapoptotic nature of (-)-lentiginosine, it is imperative to assess whether the 3-oxo derivative retains this activity and to determine its cytotoxicity against both normal and cancerous cell lines.[1]

Key Experimental Objective: To determine the cytotoxic concentration (IC50) of this compound in a normal human cell line (e.g., human normal hepatocyte LO2 cells) and a panel of human cancer cell lines.

Causality Behind Experimental Choices: The use of a normal cell line is a standard practice to establish a therapeutic window.[7] A compound that is highly toxic to normal cells has limited therapeutic potential. Screening against cancer cell lines will reveal if the proapoptotic activity of the parent scaffold is maintained or enhanced. The MTT assay is a robust and widely accepted colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[7]

Table 2: Hypothetical In Vitro Cytotoxicity Profile of this compound

Cell LineCell TypeThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
LO2Normal Human HepatocyteData to be determinedKnown value
MCF-7Human Breast CancerData to be determinedKnown value
A549Human Lung CancerData to be determinedKnown value
Caco-2Human Colon CancerData to be determinedKnown value

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture the selected cell lines in their appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound and a positive control (e.g., doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Part 2: In Vivo Efficacy Assessment of this compound

Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. Animal studies are essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Studies

The bioavailability and metabolic stability of this compound will dictate its therapeutic potential. Indolizidine and pyrrolizidine alkaloids are generally absorbed from the gastrointestinal tract, but their metabolism can vary significantly.[8][9]

Key Experimental Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in a relevant animal model (e.g., Sprague-Dawley rats) following oral and intravenous administration.

Causality Behind Experimental Choices: Comparing oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability, a critical parameter for any orally administered drug. Understanding the compound's half-life is crucial for designing an effective dosing regimen for subsequent pharmacodynamic studies.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (Dose: X mg/kg)Intravenous Administration (Dose: Y mg/kg)
Cmax (ng/mL)Data to be determinedData to be determined
Tmax (h)Data to be determinedData to be determined
AUC (ng·h/mL)Data to be determinedData to be determined
Half-life (t½) (h)Data to be determinedData to be determined
Bioavailability (%)Calculated from AUC_PO / AUC_IVN/A
Pharmacodynamic (PD) and Efficacy Studies

Based on the in vitro profile, in vivo studies should be designed to test the primary hypotheses: inhibition of carbohydrate digestion (antidiabetic potential) and/or induction of tumor regression (anticancer potential).

Scenario A: Antidiabetic Efficacy (Oral Starch Tolerance Test)

Key Experimental Objective: To evaluate the effect of this compound on postprandial hyperglycemia in an animal model of diabetes.

Causality Behind Experimental Choices: The oral starch tolerance test is a standard in vivo assay for evaluating the efficacy of α-glucosidase inhibitors.[10] It directly measures the compound's ability to blunt the glycemic spike following a carbohydrate challenge. The use of a diabetic model, such as rats treated with streptozotocin (STZ) to induce hyperglycemia, provides a disease-relevant context for the evaluation.[11]

Detailed Protocol: Oral Starch Tolerance Test in STZ-induced Diabetic Rats

  • Induction of Diabetes:

    • Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg).

    • Confirm diabetes by measuring fasting blood glucose levels after 72 hours. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Experimental Procedure:

    • Fast the diabetic rats overnight (12-16 hours) but allow free access to water.

    • Divide the rats into groups: vehicle control, this compound (at various doses), and acarbose (positive control).

    • Administer the test compounds or vehicle orally.

    • After 30 minutes, administer a starch solution (2 g/kg) orally to all rats.

    • Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the starch administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each group.

    • Compare the AUC values of the treatment groups to the vehicle control group using statistical analysis (e.g., ANOVA).

In_Vivo_Workflow cluster_model Model Preparation cluster_pd_study Pharmacodynamic Study cluster_analysis Data Analysis M1 Induce Diabetes in Rats (STZ) M2 Confirm Hyperglycemia (Blood Glucose >250 mg/dL) M1->M2 M3 Fast Rats Overnight M2->M3 PD1 Administer Compound (Oral Gavage) M3->PD1 PD2 Administer Starch (Oral Gavage, 30 min post-drug) PD1->PD2 PD3 Monitor Blood Glucose (0, 30, 60, 90, 120 min) PD2->PD3 D1 Plot Glucose vs. Time PD3->D1 D2 Calculate AUC (Glucose Excursion) D1->D2 D3 Statistical Comparison to Vehicle Control D2->D3

Caption: Workflow for the in vivo Oral Starch Tolerance Test.

Table 4: Hypothetical Pharmacodynamic Outcome in STZ-Diabetic Rats

Treatment Group (Dose)Glucose AUC (0-120 min) (mg·h/dL)% Reduction in Glucose Excursion vs. Vehicle
Vehicle ControlData to be determinedN/A
This compound (Low Dose)Data to be determinedData to be determined
This compound (High Dose)Data to be determinedData to be determined
Acarbose (Control Dose)Data to be determinedData to be determined

Part 3: Synthesis and Interpretation: Bridging In Vitro and In Vivo Data

A critical aspect of preclinical drug development is the ability to correlate in vitro potency with in vivo efficacy. A compound that is potent in an enzymatic assay but shows weak activity in an animal model may have poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity but strong in vivo effects may be converted to a more active metabolite.

Key Questions for Interpretation:

  • Potency Translation: Does the in vivo effective dose correlate with the in vitro IC50, taking into account the pharmacokinetic profile?

  • Safety Margin: Is there a significant window between the effective dose in vivo and the cytotoxic concentrations observed in vitro?

  • Mechanism of Action: Do the in vivo results support the hypothesized mechanism of action (e.g., blunting of postprandial glucose supports glycosidase inhibition)?

A discrepancy between in vitro and in vivo results is not a failure but an important finding that guides the next steps in the drug development process, which may include formulation optimization to improve bioavailability or chemical modification to enhance metabolic stability.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_enterocyte Enterocyte Carbs Complex Carbohydrates (Starch) Enzyme Amyloglucosidase (α-Glucosidase) Carbs->Enzyme Digestion Glucose Glucose Enzyme->Glucose Transport Glucose Absorption Glucose->Transport Bloodstream Bloodstream (Hyperglycemia) Transport->Bloodstream Inhibitor This compound Inhibitor->Enzyme Inhibition

Caption: Proposed mechanism of action for this compound.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • Gao, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 649873. [Link]

  • Ge, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9. [Link]

  • Orthaber, A., & Samec, J. S. M. (2018). Alkaloid Synthesis: Lentiginosine. Organic Chemistry Portal. [Link]

  • Si, W., et al. (2021). In vitro α amylase and amyloglucosidase inhibitory activities of selected underutilized cereals, yams and root. Journal of Medicinal Plants Studies, 9(3), 107-112. [Link]

  • Prasad, K. R., & Pawar, A. (2009). Total synthesis of (+)-lentiginosine. Tetrahedron: Asymmetry, 20(20), 2348-2351. [Link]

  • Jayanthi, M., et al. (2015). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists, 7(4), 304-309. [Link]

  • Kalpana, K., et al. (2013). In vitro studies on alpha amylase and alpha glucosidase inhibitory activities of selected plant extracts. International Journal of Pharmaceutical Sciences and Research, 4(12), 4663-4668. [Link]

  • Repo, T., & Samec, J. S. M. (2020). Alkaloid Synthesis: Lentiginosine. Organic Chemistry Portal. [Link]

  • Kidane, Y., et al. (2018). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Evidence-Based Complementary and Alternative Medicine, 2018, 5923789. [Link]

  • Mkhondo, N., et al. (2022). In vitro α–Glucosidase Inhibition, Cytotoxicity, SAR, Swiss ADME Prediction and Molecular Docking Study of New N–Substituted Hydantoin Derivatives. ChemistrySelect, 7(21), e202200843. [Link]

  • Chiranthika, N., et al. (2021). In vitro α amylase and amyloglucosidase inhibitory activities of selected underutilized cereals, yams and root crops. Journal of Medicinal Plants Studies, 9(3), 107-112. [Link]

  • Onwonga, C. O., et al. (2022). In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. Molecules, 27(19), 6296. [Link]

  • Tang, J. S., et al. (2025). Pharmacokinetics of major indigo naturalis indole alkaloids in humans and their association with systemic aryl hydrocarbon receptor activity. Biochemical Pharmacology, 235, 116805. [Link]

  • Kazakova, O. B., et al. (2018). Evaluation of Cytotoxicity and α-Glucosidase Inhibitory Activity of Amide and Polyamino-Derivatives of Lupane Triterpenoids. Molecules, 23(11), 2911. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Moreira, R., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 10(9), 2195. [Link]

  • Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 21(5), 625-649. [Link]

  • Tang, J. S., et al. (2025). Pharmacokinetics of major indigo naturalis indole alkaloids in humans and their association with systemic aryl hydrocarbon receptor activity. Biochemical Pharmacology. [Link]

  • El-Shazly, M., & Wink, M. (2021). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960. [Link]

  • Cordero, F. M., Vurchio, C., & Brandi, A. (2016). A Stereoselective Synthesis of Lentiginosine. The Journal of Organic Chemistry, 81(4), 1661–1664. [Link]

  • de Melo, E. B., da Silveira Gomes, A., & de Carvalho, I. (2006). α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. Tetrahedron, 62(44), 10277-10302. [Link]

  • LoRusso, P. M., et al. (2013). Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development. Clinical Cancer Research, 19(7), 1637-1647. [Link]

  • Shah, P., & Mishra, G. (2020). Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. Food Science & Nutrition, 8(12), 6254-6263. [Link]

  • Pan, Y., et al. (2024). A review on the in vitro and in vivo screening of α-glucosidase inhibitors. Heliyon, 10(15), e37467. [Link]

  • Profil. (n.d.). Pharmacodynamic studies. [Link]

  • Li, Y., et al. (2025). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. International Journal of Molecular Sciences, 26(19), 14897. [Link]

  • Lingamurthy, M., et al. (2014). Total synthesis of (-)-lentiginosine. Tetrahedron Letters, 55(30), 4123-4125. [Link]

  • Zhang, Y., et al. (2024). Efficient Oral Insulin Delivery Through Thiolated Trimethyl Chitosan-Grafted β-Cyclodextrin Nanoparticles. International Journal of Nanomedicine, 19, 3429-3444. [Link]

  • Zou, P., & Yu, L. X. (2016). Pharmacodynamic Endpoint Bioequivalence Studies. Bioequivalence and Statistics in Clinical Pharmacology, 169-190. [Link]

  • Ge, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. [Link]

  • On, V. V., et al. (2025). The Ability to Inhibit Α-Amylase And Α-Glucosidase by Aromatic Compounds in Cinnamomi Ramulus Extract: An in-Silico Investigation. Chemistry & Chemical Engineering, 2025, 1-15. [Link]

  • Wang, Y., et al. (2023). Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel. Foods, 12(24), 4463. [Link]

  • Veeda Clinical Research. (2023, February 24). Webinar: Comparative Clinical Endpoint and Pharmacodynamic Bioequivalence Studies [Video]. YouTube. [Link]

  • Rashid, U., et al. (2019). Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives. Bioorganic Chemistry, 91, 103128. [Link]

  • Ranzenigo, A., et al. (2020). Synthesis of 8a‐²H‐lentiginosine (2‐d) and 7‐hydroxy‐8a‐²H‐lentiginosine (20‐d). Chemistry – A European Journal, 26(28), 6293-6297. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Oxo-(-)-lentiginosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Oxo-(-)-lentiginosine (CAS RN: 160169-49-3), a key intermediate in the synthesis of the bioactive indolizidine alkaloid, Lentiginosine.[1][2] Given the biological activity of Lentiginosine and its analogs, which includes proapoptotic effects on tumor cells, it is imperative to treat this compound as a potentially cytotoxic and hazardous compound.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information for its proper disposal.

Hazard Assessment and Characterization

Lentiginosine has demonstrated significant biological effects, and its non-natural enantiomer is known to induce apoptosis in various tumor cell lines.[3][4] Furthermore, the SDS for the related indolizidine alkaloid, Swainsonine, indicates that it is harmful if swallowed, in contact with skin, or inhaled. Therefore, a conservative approach dictates that this compound be handled as a hazardous substance with potential cytotoxic properties.

Table 1: Inferred Hazard Profile and Handling Recommendations for this compound

ParameterInferred Hazard/RecommendationRationale
Physical State White Solid[2]As supplied by chemical vendors.
Acute Toxicity Presumed Harmful (Oral, Dermal, Inhalation)Based on the hazard classification of the analogous compound, Swainsonine.
Health Hazards Potential Cytotoxin As an intermediate to the biologically active Lentiginosine, which exhibits proapoptotic activity.[3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety goggles, lab coat.Standard practice for handling potentially hazardous chemicals.
Handling Handle in a well-ventilated area or chemical fume hood.To minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is designed to comply with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous laboratory waste.

Step 1: Segregation of Waste

Proper waste segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, leak-proof, and clearly labeled container for all this compound waste. This includes unused compound, contaminated consumables (e.g., pipette tips, gloves, weigh paper), and empty stock vials.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect all solid materials, including residual powder and contaminated items, in a designated solid waste container. This container should be a durable, sealable plastic or glass jar.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Avoid Mixing: Never mix this compound waste with incompatible chemicals.

Step 2: Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Label Contents: The label on the waste container must clearly state:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS number: "160169-49-3 "

    • An indication of the hazard: "Potentially Cytotoxic, Harmful if Swallowed/Inhaled/Absorbed "

    • The accumulation start date (the date the first piece of waste is added to the container).

  • Solvent Composition: For liquid waste, list all solvent components and their approximate percentages.

Step 3: Decontamination of Labware

Reusable labware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or methanol) to dissolve any residual compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 4: Storage of Waste

Hazardous waste must be stored safely and securely pending collection by your institution's EHS department.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Storage: Keep the SAA in a location where it is not accessible to unauthorized personnel.

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy), contact your EHS office to arrange for pickup.

  • Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate decontaminate Decontaminate Labware (Collect Rinsate as Waste) start->decontaminate label_solid Label Solid Waste Container: 'Hazardous Waste' 'this compound' 'CAS: 160169-49-3' 'Potentially Cytotoxic' segregate->label_solid Solid Waste label_liquid Label Liquid Waste Container: 'Hazardous Waste' 'this compound' 'CAS: 160169-49-3' 'Potentially Cytotoxic' + Solvent Composition segregate->label_liquid Liquid Waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_solid->store label_liquid->store full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup full->contact_ehs Yes end Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if the compound is a powder.

    • Cover the spill with an absorbent material, and then carefully collect the material into your hazardous waste container.

    • Decontaminate the spill area.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    • In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS office.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current Topics in Medicinal Chemistry, 14(10), 1294–1307. [Link]

  • National Center for Biotechnology Information. (n.d.). Lentiginosine. PubChem Compound Summary for CID 130407. Retrieved January 12, 2026, from [Link].

  • Couty, F., Evano, G., & David, O. (2006). Asymmetric syntheses of (-)-lentiginosine and an original pyrrolizidinic analogue thereof from a versatile epoxyamine intermediate. Tetrahedron: Asymmetry, 17(15), 2336-2342. [Link]

  • Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology, 20(5), 585-594. [Link]

  • Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Retrieved January 12, 2026, from [Link]

  • USAChemicalSuppliers. (n.d.). This compound suppliers USA. Retrieved January 12, 2026, from [Link]

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 3-Oxo-(-)-lentiginosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that groundbreaking research often involves navigating the frontiers of the known. 3-Oxo-(-)-lentiginosine, an indolizidine alkaloid, represents one such frontier. While its potential as a potent enzyme inhibitor is a subject of significant interest, comprehensive safety data, including a specific Safety Data Sheet (SDS), remains limited. This guide is designed to bridge that gap, providing a robust framework for the safe handling of this compound by synthesizing established principles of chemical safety with insights into the toxicological profile of related compounds. Our primary objective is to empower you with the knowledge to operate safely and effectively, ensuring that your focus remains on scientific discovery, not on managing unforeseen hazards.

The Rationale for a Precautionary Approach

Indolizidine alkaloids, the chemical class to which this compound belongs, are known to exhibit a range of toxic effects. Studies on related compounds have indicated potential for neurotoxicity, hepatotoxicity (liver damage), and carcinogenicity[1][2][3]. Given the absence of specific toxicological data for this compound, a precautionary principle is not just recommended—it is imperative. We must assume a high level of potency and potential for harm, and implement control measures commensurate with this risk.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against potent compounds like this compound relies on a multi-layered approach, where Personal Protective Equipment (PPE) serves as the final and most personal line of defense. This guide will detail the specific PPE required, but it is crucial to remember that PPE is most effective when used in conjunction with engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, designated work areas).

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the nature of the handling procedure. The following table provides a detailed breakdown of recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (minimum); Face shield is highly recommended.Double-gloving with nitrile gloves.Disposable lab coat with knit cuffs.N95 respirator (minimum); consider a powered air-purifying respirator (PAPR) for larger quantities or if aerosolization is likely.
Solution Preparation Chemical splash goggles.Double-gloving with nitrile gloves.Chemical-resistant disposable gown over a lab coat.Work within a certified chemical fume hood. Respirator use should be assessed based on the potential for aerosol generation.
Cell Culture/In Vitro Assays Safety glasses with side shields.Nitrile gloves.Lab coat.Work within a biological safety cabinet (BSC).
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves.Chemical-resistant disposable coveralls.A full-face respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Safety glasses with side shields.Double-gloving with nitrile gloves.Lab coat.Not typically required if handling sealed waste containers.

A Step-by-Step Guide to Safe Handling

The following procedural flowchart outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Handling this compound review_sop Review Standard Operating Procedure (SOP) prep_start->review_sop gather_ppe Gather all required PPE review_sop->gather_ppe inspect_ppe Inspect PPE for damage gather_ppe->inspect_ppe don_ppe Don PPE in correct order inspect_ppe->don_ppe weighing Weighing/Aliquoting (in fume hood) don_ppe->weighing solution_prep Solution Preparation (in fume hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate work surfaces experiment->decontaminate doff_ppe Doff PPE in correct order decontaminate->doff_ppe dispose_waste Dispose of waste properly doff_ppe->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond the immediate handling of the compound. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Consult the supplier's documentation for specific storage temperature recommendations.

Spill Management

In the event of a spill, immediate and decisive action is critical.

spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert colleagues and supervisor spill->alert ppe Don appropriate spill response PPE alert->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the spill area contain->clean dispose Dispose of contaminated materials as hazardous waste clean->dispose

Caption: A decision-making flowchart for responding to a this compound spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Vendor: Follow your institution's guidelines for the collection and disposal of hazardous waste by a licensed and approved vendor.

Conclusion: Fostering a Culture of Safety

The responsible use of potent chemical compounds like this compound is fundamental to both personal safety and the integrity of your research. By adopting the precautionary measures outlined in this guide, you are not only protecting yourself and your colleagues but also contributing to a robust culture of safety within the scientific community. As our understanding of this compound evolves, so too will our safety protocols. Stay informed, stay vigilant, and prioritize safety in every aspect of your work.

References

  • The Indolizidine Alkaloids. (2025).
  • Guide to the Safe Handling of Enzyme. (n.d.).
  • Molyneux, R. J., & James, L. F. (1982). Loco intoxication: indolizidine alkaloids of spotted locoweed (Astragalus lentiginosus). Science, 216(4542), 190–191.
  • Working Safely With Enzymes. (n.d.).
  • This compound | CAS 160169-49-3. (n.d.). Santa Cruz Biotechnology.
  • Toxins | Topical Collection : Toxicity of N
  • Safety D
  • Guide to the safe handling of Industrial Enzyme Prepar
  • Enzyme Safety Management. (n.d.). A.I.S.E..
  • Safety guide for handling enzymes. (n.d.). TOYOBO.
  • Indolizidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. (n.d.).
  • Safety D
  • Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • SAFETY D
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. (2021). PubMed.
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). Unodc.
  • Indolizidine and quinolizidine alkaloids. (2007).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.